Montelukast methyl ester
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSFAVEWJQZKH-ISYDNLPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100721 | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855473-51-7 | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Montelukast Methyl Ester for Mechanistic Studies
Introduction: The Rationale for Montelukast Methyl Ester in Mechanistic Exploration
Montelukast, marketed as Singulair®, is a potent and selective cysteinyl leukotriene CysLT1 receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the inflammatory cascade mediated by leukotrienes, which are potent bronchoconstrictors.[3] For researchers in drug development and medicinal chemistry, understanding the precise structure-activity relationships and metabolic pathways of montelukast is paramount. The synthesis of montelukast methyl ester serves as a critical tool in these mechanistic studies. Esterification of the carboxylic acid moiety allows for a deeper investigation into the role of this functional group in receptor binding and overall pharmacological activity. Furthermore, the methyl ester can serve as a valuable intermediate for the synthesis of analogues and metabolic pathway elucidation. This guide provides a comprehensive overview of a common and illustrative synthetic pathway to montelukast methyl ester, with a focus on the mechanistic underpinnings of each key transformation.
A Convergent Synthetic Strategy: An Overview
The synthesis of montelukast methyl ester is a multi-step process that can be approached through various routes. A common and efficient strategy involves a convergent synthesis, where key fragments of the molecule are prepared separately and then coupled. This guide will focus on a pathway that highlights several important organic transformations, including a stereoselective reduction, a Grignard reaction, and a nucleophilic substitution to introduce the thiol side chain.
Caption: Overall synthetic workflow for montelukast methyl ester.
Part 1: Synthesis of the Chiral Alcohol Intermediate
The initial phase of the synthesis focuses on constructing the core backbone of the montelukast molecule, culminating in a key chiral alcohol intermediate.
Step 1: Asymmetric Reduction of the Ketone
The synthesis often commences with the asymmetric reduction of the ketone, Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]-phenyl] -3-oxo- propyl]-benzoate, to establish the crucial (S)-stereocenter. This stereoselectivity is critical for the biological activity of montelukast.
Experimental Protocol:
-
The ketoester starting material is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature, typically between -20°C and 0°C.
-
A chiral reducing agent, such as (-)-diisopinocamphenylchloroborane ((-)-DIP-Chloride™), is added slowly to the reaction mixture.
-
The reaction is stirred at low temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a proton source, such as methanol, followed by an aqueous workup.
-
The product, (S)-Methyl-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is isolated and purified, often by crystallization.[4]
Mechanistic Insights: The Role of the Chiral Borane
The asymmetric reduction with (-)-DIP-Chloride™ proceeds through a six-membered ring transition state. The borane coordinates to the carbonyl oxygen, and the hydride is delivered from the less sterically hindered face of the ketone, directed by the bulky isopinocamphenyl groups. This directed hydride transfer results in the formation of the desired (S)-alcohol with high enantiomeric excess.
Caption: Simplified mechanism of asymmetric reduction.
Step 2: Grignard Reaction to Form the Diol
The subsequent key transformation is the addition of a methyl group to the ester functionality of the chiral alcohol intermediate to form a tertiary alcohol. This is typically achieved via a Grignard reaction.
Experimental Protocol:
-
Anhydrous cerium(III) chloride is suspended in dry THF under an inert atmosphere (e.g., nitrogen or argon) and stirred to activate the salt.[5]
-
The suspension is cooled to a low temperature, typically between -10°C and 0°C.
-
A solution of methylmagnesium chloride or methylmagnesium bromide in THF is added slowly to the cerium chloride suspension, forming the organocerium reagent in situ.
-
A solution of the (S)-hydroxypropyl benzoate intermediate in toluene or THF is then added dropwise to the reaction mixture.[6]
-
The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.
-
The reaction is quenched by carefully adding a saturated aqueous solution of ammonium chloride.
-
The diol product is extracted with an organic solvent, such as ethyl acetate, and purified.[7]
Mechanistic Insights: The Crucial Role of Cerium(III) Chloride
A direct Grignard reaction on the ester can be problematic, often leading to side reactions such as enolization of the ketone that can form as an intermediate. The addition of cerium(III) chloride is critical to the success of this reaction.[8][9] The transmetalation of the Grignard reagent with CeCl₃ generates a more nucleophilic and less basic organocerium reagent (R-CeCl₂).[5][10] This "softer" nucleophile preferentially attacks the carbonyl carbon of the ester over proton abstraction, thereby minimizing enolization and other side reactions and leading to a higher yield of the desired tertiary alcohol.[11]
Caption: Role of Cerium(III) Chloride in the Grignard reaction.
Part 2: Synthesis and Coupling of the Thiol Side Chain
The second major component of the synthesis involves the preparation of the 1-(mercaptomethyl)cyclopropaneacetic acid side chain and its subsequent coupling to the core backbone.
Step 3: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid
This side chain can be synthesized through various methods. A common approach starts from 1,1-cyclopropanedimethanol.
Experimental Protocol:
-
1,1-Cyclopropanedimethanol is monotosylated or monobrominated.
-
The resulting halo- or tosyl-alcohol is then reacted with a cyanide source to introduce the nitrile group, followed by hydrolysis to the carboxylic acid.
-
The remaining hydroxyl group is converted to a leaving group (e.g., mesylate or bromide).
-
The leaving group is displaced with a thiol equivalent, such as thioacetic acid, followed by hydrolysis to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[12][13]
Step 4: Coupling of the Thiol Side Chain
The final key step is the coupling of the thiol side chain with the diol intermediate. This is typically achieved through a nucleophilic substitution reaction.
Experimental Protocol:
-
The secondary alcohol of the diol intermediate is first activated by converting it into a good leaving group, most commonly a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.[14]
-
In a separate flask, 1-(mercaptomethyl)cyclopropaneacetic acid is deprotonated with a strong base, such as sodium hydride or sodium methoxide, in an aprotic solvent like dimethylformamide (DMF) or THF to form the thiolate.[15][16]
-
The solution of the in situ generated mesylate is then added to the thiolate solution at a controlled temperature (often between -5°C and 0°C).
-
The reaction mixture is stirred until the nucleophilic substitution is complete.
-
The reaction is quenched with water, and the product, montelukast methyl ester, is extracted with an organic solvent.
-
The crude product can be purified by column chromatography or crystallization.[6]
Mechanistic Insights: Sₙ2 Displacement
This coupling reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The highly nucleophilic thiolate anion attacks the carbon atom bearing the mesylate leaving group from the backside, leading to an inversion of stereochemistry at that center. The choice of a good leaving group (mesylate) and a strong nucleophile (thiolate) in a polar aprotic solvent facilitates this reaction.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of montelukast and its derivatives, as reported in various patents. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Reference |
| Asymmetric Reduction | (S)-Methyl-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | 80-90% | [4] |
| Grignard Reaction | Diol Intermediate | 75-85% | [7] |
| Coupling Reaction | Montelukast Methyl Ester | 60-70% | [16] |
Conclusion
The synthesis of montelukast methyl ester is a valuable tool for researchers seeking to understand the mechanistic details of this important pharmaceutical agent. The synthetic route outlined in this guide, featuring an asymmetric reduction, a cerium-mediated Grignard reaction, and an Sₙ2 coupling, employs key principles of modern organic synthesis. A thorough understanding of the mechanisms behind each step allows for optimization of reaction conditions and provides a foundation for the design and synthesis of novel analogues for further pharmacological investigation. The ability to predictably synthesize this and related molecules is essential for advancing our knowledge of leukotriene receptor antagonists and for the development of future therapeutics.
References
-
Mokhtari Aliabad, J. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]
-
Cipla Limited. (2006). A Process For Synthesis Of Montelukast Sodium. Quick Company. [Link]
- Teva Pharmaceutical Industries Ltd. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
- KRKA, D.D., Novo Mesto. (2011). Efficient synthesis for the preparation of montelukast.
-
Aurobindo Pharma Ltd. (2011). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. European Patent Office. [Link]
- Teva Pharmaceutical Industries Ltd. (2007). Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
Zentiva, K.S. (2011). A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS. European Patent Office. [Link]
- Merck & Co., Inc. (1995). PROCESS FOR THE PREPARATION OF SUBSTITUTED QUINOLINE COMPOUNDS.
- Cadila Healthcare Limited. (2010). An improved process for the preparation of montelukast sodium and its intermediates.
-
Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Bindu, V. H. (2008). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 5(4), 735-748. [Link]
- Aurobindo Pharma Ltd. (2006). Process for the preparation of montelukast and its salts.
-
GLP Pharma Standards. (n.d.). Montelukast Methyl Ester. [Link]
-
National Center for Biotechnology Information. (n.d.). Leukotriene Receptor Antagonists. StatPearls. [Link]
- Aurobindo Pharma Ltd. (2011). Process for the preparation of montelukast and its salts.
- Shanghai Institute of Pharmaceutical Industry. (2012). Synthetic method for montelukast sodium intermediate.
- Shanghai Hecheng Pharmaceutical Co., Ltd. (2014). Montelukast sodium preparation technology and intermediates.
-
Cadila Healthcare Limited. (2006). An Improved Process For Synthesizing Intermediates Of Montelukast Sodium. Quick Company. [Link]
-
Reddy, G. P., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1031-1037. [Link]
-
Imamoto, T., et al. (1984). Grignard reagents/cerium(III) chloride. Journal of the American Chemical Society, 106(21), 6392-6394. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Organic Process Research & Development, 6(6), 906-909. [Link]
-
Ballini, R., et al. (1994). Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. Journal of the Chemical Society, Chemical Communications, (10), 1245-1246. [Link]
-
GLP Pharma Standards. (n.d.). Montelukast Acid Methyl Ester. [Link]
- Shanghai AIDEFA Pharmaceutical Co., Ltd. (2012). Preparation method of Montelukast Sodium intermediate.
-
National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Montelukast. StatPearls. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Production method of montelukast sodium side chain intermediate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 7. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 8. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679 [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 13. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 14. sciforum.net [sciforum.net]
- 15. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 16. asianpubs.org [asianpubs.org]
A Technical Guide to the Physicochemical Properties of Montelukast Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast Methyl Ester is a critical intermediate and a potential process-related impurity in the synthesis of Montelukast, a potent and selective leukotriene D4-receptor antagonist used in the management of asthma and seasonal allergies.[][2] A thorough understanding of the physicochemical properties of this ester is paramount for process optimization, impurity profiling, and ensuring the quality and purity of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive overview of the core physicochemical characteristics of Montelukast Methyl Ester, detailing the experimental rationale and methodologies essential for its analysis in a drug development setting.
Part 1: Chemical Identity and Core Physical Properties
The foundational step in characterizing any pharmaceutical intermediate is to establish its identity and basic physical properties. These data points serve as the primary identifiers and are crucial for raw material specification and quality control.
Molecular Structure and Identity
-
IUPAC Name: methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate[]
-
CAS Number: 855473-51-7[3]
-
Molecular Formula: C36H38ClNO3S[]
-
Molecular Weight: 600.21 g/mol []
The structure features a methyl ester group in place of the carboxylic acid found in the parent drug, Montelukast. This seemingly minor modification significantly alters the compound's polarity, solubility, and chromatographic behavior, which is a key consideration in the development of analytical methods for impurity detection.
Physical State and Thermal Properties
A summary of the core physical and thermal properties is presented in Table 1.
| Property | Value | Rationale & Significance |
| Appearance | Pale Yellow to Pale Beige Solid | Provides a simple, preliminary identification check for the material.[][4] |
| Melting Point | 43-47°C | A narrow melting point range is a critical indicator of purity. Broadening suggests the presence of impurities.[][4] |
| Storage Temp. | -20°C | Indicates the compound may be susceptible to degradation at ambient temperatures, requiring controlled storage to maintain integrity.[][4] |
Experimental Protocol: Melting Point Determination (Capillary Method)
The rationale for using the capillary melting point method is its simplicity, small sample requirement, and established use in pharmaceutical quality control as per United States Pharmacopeia (USP) standards.
-
Preparation: Ensure the material is finely powdered and thoroughly dried.
-
Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it is completely liquid (completion). The range between these two points is the melting range.
A self-validating system is inherent in this protocol. An unexpectedly broad melting range would immediately trigger further investigation into the sample's purity, likely via chromatography.
Part 2: Solubility Profile
The solubility of an intermediate is a critical parameter that influences reaction conditions, purification strategies (e.g., crystallization), and the development of analytical methods. Montelukast Methyl Ester, due to the esterification of the carboxylic acid, is significantly less polar than Montelukast.
| Solvent | Solubility | Implication in Drug Development |
| Chloroform | Slightly Soluble | Useful for reaction chemistry and certain spectroscopic analyses (e.g., NMR).[][4] |
| DMSO | Slightly Soluble | A common solvent for creating stock solutions for biological assays or analytical standards.[][4] |
| Methanol | Slightly Soluble | Can be used in purification steps like crystallization and as a component of the mobile phase in chromatography.[][4] |
Experimental Rationale: Thermodynamic Solubility Assessment
To accurately determine solubility, a thermodynamic (or equilibrium) solubility study is preferred over kinetic assessments. This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a definitive solubility value.
-
Protocol:
-
Add an excess amount of the solid Montelukast Methyl Ester to a known volume of the test solvent (e.g., Methanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the clear filtrate using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
This protocol is self-validating as the continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Part 3: Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment. Data from these methods must be congruent to provide a complete and trustworthy characterization.
Spectroscopic Identification
| Technique | Purpose | Expected Observations |
| 1H & 13C NMR | Structural Elucidation | The 1H NMR spectrum would show a characteristic singlet for the methyl ester protons (-OCH3) around 3.6-3.7 ppm. 13C NMR would confirm the presence of the ester carbonyl carbon.[5] |
| Mass Spectrometry (MS) | Molecular Weight Verification | ESI-MS in positive ion mode would be expected to show a protonated molecular ion [M+H]+ at m/z 600.2.[5] |
| Infrared (IR) Spectroscopy | Functional Group Identification | A strong absorption band around 1735 cm-1 would be indicative of the C=O stretch of the ester group, distinguishing it from the carboxylic acid of Montelukast. |
dot graph "Structural_Confirmation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for Unambiguous Structural Confirmation
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment in pharmaceutical development, allowing for the separation and quantification of the main compound from its related substances.[6] Montelukast Methyl Ester is often analyzed as part of a broader method for Montelukast and its impurities.[7][8]
Rationale for Method Development:
The primary goal of an HPLC method for Montelukast Methyl Ester is to achieve baseline separation from Montelukast and other key process intermediates.[7] Given the structural similarity, a high-resolution stationary phase, typically a C18 column, is employed.[6] A gradient elution is necessary because of the differing polarities of the impurities, ranging from early-eluting polar compounds to late-eluting non-polar species.[7]
Typical HPLC Method Parameters:
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolving power for complex mixtures.[7] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acidified aqueous phase to control the ionization state of any acidic or basic analytes, improving peak shape.[7] |
| Mobile Phase B | Acetonitrile/Water (e.g., 95:5 v/v) | Strong organic solvent to elute hydrophobic compounds like the methyl ester.[7] |
| Elution | Gradient | Starts with a higher percentage of Mobile Phase A to retain polar impurities, then increases Phase B to elute Montelukast and finally the more non-polar methyl ester.[7] |
| Flow Rate | ~1.5 mL/min | A standard flow rate that balances analysis time with separation efficiency.[7] |
| Detection | UV at multiple wavelengths (e.g., 230-260 nm) | The quinoline chromophore in the molecule provides strong UV absorbance, allowing for sensitive detection.[9] |
| Column Temp. | 25-40°C | Controlled temperature ensures reproducible retention times.[6] |
dot graph "HPLC_Purity_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: HPLC Workflow for Purity Analysis
Conclusion
The physicochemical characterization of Montelukast Methyl Ester is a multi-faceted process that is indispensable for the robust development and manufacturing of Montelukast. By employing a logical, stepwise approach—from establishing basic identity and solubility to detailed spectroscopic and chromatographic analysis—researchers can build a comprehensive data package. This ensures that the intermediate meets the required quality standards, ultimately contributing to the safety and efficacy of the final drug product. Each analytical step serves as a validation check for the others, creating a self-reinforcing system of quality control.
References
-
Sharma, H. K., et al. A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace. Available at: [Link].
- Google Patents. US7476748B2 - Process for making montelukast and intermediates therefor.
-
European Patent Office. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. Available at: [Link].
-
SIELC Technologies. HPLC Method for Analysis of Montelukast. Available at: [Link].
-
Gandhi, H. M., et al. High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. ResearchGate. Available at: [Link].
-
HELIX Chromatography. HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. Available at: [Link].
-
Sunil Kumar, I.V., et al. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. Available at: [Link].
-
Saravanan, M., et al. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].
- Google Patents. Efficient synthesis for the preparation of montelukast - European Patent Office - EP 2287154 A1.
-
Semantic Scholar. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Available at: [Link].
- Google Patents. CN104592111A - Synthesis method of montelukast intermediate.
-
European Patent Office. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679. Available at: [Link].
- Google Patents. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof.
-
National Center for Biotechnology Information. Montelukast. PubChem. Available at: [Link].
-
Allmpus. Montelukast Methyl Ether. Available at: [Link].
-
Gandhi, H. M., et al. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods. Available at: [Link].
-
Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link].
-
Labinsights. Physical and Chemical Characterization for APIs. Available at: [Link].
-
ChemBK. Montelukast. Available at: [Link].
-
Creative Biolabs. Physicochemical Characterization. Available at: [Link].
-
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available at: [Link].
-
Pacific BioLabs. Physicochemical Properties. Available at: [Link].
- Google Patents. WO2009111998A2 - Specific impurities of montelukast.
-
Acanthus Research. Montelukast Methyl Ester. Available at: [Link].
-
gsrs. MONTELUKAST METHYL ETHER. Available at: [Link].
-
Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. Available at: [Link].
-
GLP Pharma Standards. Montelukast Acid Methyl Ester | CAS No- 855473-51-7. Available at: [Link].
-
Pharmaffiliates. Chemical Name : Montelukast Methyl Ester-d3. Available at: [Link].
-
National Center for Biotechnology Information. Montelukast methylstyrene. PubChem. Available at: [Link].
-
Pharmaffiliates. CAS No : 855473-51-7 | Product Name : Montelukast Methyl Ester. Available at: [Link].
Sources
- 2. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 3. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 4. Montelukast Methyl Ester CAS#: 855473-51-7 [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pharmacologyjournal.in [pharmacologyjournal.in]
- 7. scispace.com [scispace.com]
- 8. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111307979A - Montelukast sodium and related substance detection method of preparation thereof - Google Patents [patents.google.com]
montelukast methyl ester spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Montelukast Methyl Ester
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for montelukast methyl ester, a critical intermediate and potential impurity in the synthesis of the widely-used anti-asthmatic drug, montelukast. As professionals in drug development and quality control, a thorough understanding of the analytical characterization of such compounds is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the synergistic power of multiple spectroscopic techniques for unambiguous structural elucidation.
Introduction: The Significance of Montelukast and its Methyl Ester
Montelukast is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene CysLT1 receptor.[1] This mechanism of action makes it a cornerstone in the management of asthma and allergic rhinitis. The synthesis of montelukast is a multi-step process where the corresponding methyl ester often serves as a key penultimate intermediate.[2][3] Its presence, even in trace amounts, in the final API must be monitored and controlled. Therefore, having a robust and detailed spectroscopic profile of montelukast methyl ester is not merely an academic exercise; it is a regulatory and quality assurance necessity.[1][4]
This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively form the unique spectroscopic signature of montelukast methyl ester (CAS No: 855473-51-7, Molecular Formula: C₃₆H₃₈ClNO₃S).[5][6][7][][9]
Synthesis of Montelukast Methyl Ester: A Practical Protocol
The most direct method for preparing an analytical standard of montelukast methyl ester is through the esterification of montelukast free acid. This process provides a clean sample for spectroscopic analysis.
Experimental Protocol: Fischer Esterification of Montelukast
This protocol is adapted from established literature methods.[1]
Objective: To convert the carboxylic acid moiety of montelukast into a methyl ester.
Methodology:
-
Dissolution: Dissolve montelukast (10 g, ~17 mmol) in a binary solvent system of methanol (45 mL) and toluene (45 mL) at room temperature (25-30 °C).
-
Expert Insight: Methanol serves as both a solvent and the reagent for esterification. Toluene is added to improve the solubility of the highly nonpolar montelukast molecule and can aid in the removal of water via azeotropic distillation if required, though in this case, a strong dehydrating agent is used.
-
-
Catalysis: Carefully add concentrated sulfuric acid (5.54 g, ~56 mmol) to the solution.
-
Expert Insight: Sulfuric acid acts as a classic Fischer esterification catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An excess is used to drive the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux temperature and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.
-
Dissolve the resulting residue in dichloromethane (CH₂Cl₂, 180 mL).
-
Wash the organic layer sequentially with water (2 x 90 mL) and a 5% aqueous sodium bicarbonate (NaHCO₃) solution (90 mL).
-
Expert Insight: The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining acid, preventing potential hydrolysis of the newly formed ester during subsequent steps.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography.
-
Expert Insight: Column chromatography is essential to separate the desired methyl ester from any unreacted montelukast and non-polar impurities, yielding a high-purity standard suitable for spectroscopic analysis.
-
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for montelukast methyl ester synthesis.
Spectroscopic Characterization Data
The following sections detail the data obtained from NMR, IR, and MS analyses. This multi-technique approach is a self-validating system; the strengths of one technique compensate for the ambiguities of another, leading to an irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. All data presented is for samples dissolved in deuterated chloroform (CDCl₃).[1]
The proton NMR spectrum confirms the presence of all key functional groups and provides stereochemical information. The most telling signal is the singlet at 3.60 ppm, characteristic of the three protons of the newly formed methyl ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | d, J = 8.8 Hz | 1H | Aromatic (Quinoline) |
| 8.06 | d, J = 2.1 Hz | 1H | Aromatic (Quinoline) |
| 7.71 - 7.32 | m | 7H | Aromatic (Quinoline, Phenyl) & Vinyl |
| 7.17 - 7.12 | m | 3H | Aromatic (Phenyl) |
| 3.93 | t, J = 6.3 Hz | 1H | CH-S (Propyl chain) |
| 3.60 | s | 3H | -OCH₃ (Methyl Ester) |
| 3.13 - 2.86 | m | 2H | S-CH₂ (Thioether) |
| 2.52 - 2.40 | m | 4H | CH₂ (Propyl chain), CH₂-COO (Cyclopropyl) |
| 2.21 - 2.17 | m | 2H | CH₂ (Propyl chain) |
| 1.59 | 2s | 6H | Gem-dimethyl (-C(CH₃)₂OH) |
| 0.53 - 0.41 | m | 4H | CH₂ (Cyclopropyl) |
Table 1: ¹H NMR Spectroscopic Data for Montelukast Methyl Ester.[1]
The carbon NMR spectrum provides complementary information. The key signals confirming the esterification are the carbonyl carbon at 172.7 ppm and the methoxy carbon at 51.3 ppm.
| Chemical Shift (δ) ppm | Assignment |
| 172.7 | C=O (Ester Carbonyl) |
| 156.8 - 119.5 | Aromatic & Vinyl Carbons |
| 73.5 | Quaternary C-OH |
| 51.3 | -OCH₃ (Methyl Ester) |
| 50.3 | C-S (Propyl chain) |
| 39.9 - 12.3 | Aliphatic Carbons (Propyl, Cyclopropyl) |
Table 2: Key ¹³C NMR Spectroscopic Data for Montelukast Methyl Ester.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. The transition from a carboxylic acid to an ester is clearly marked by the shift in the carbonyl stretching frequency.
| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |
| 3447 | O-H Stretch (Tertiary alcohol) |
| 3058 | Aromatic C-H Stretch |
| 2974, 2950 | Aliphatic C-H Stretch |
| 1733 | C=O Stretch (Ester Carbonyl) |
| 1637, 1608, 1497 | C=C Stretch (Aromatic & Vinyl) |
Table 3: IR Absorption Data for Montelukast Methyl Ester (KBr Pellet).[1]
Expert Insight: The most critical peak is at 1733 cm⁻¹. In the parent montelukast acid, the carboxylic acid carbonyl stretch appears around 1706 cm⁻¹.[1] This shift to a higher wavenumber is a classic indicator of the conversion from a hydrogen-bonded carboxylic acid dimer to a less polarized ester carbonyl group, providing strong evidence of successful synthesis.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule.
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ (C₃₆H₃₉ClNO₃S)⁺ | 600.2262 | 600.2318 |
Table 4: ESI-HRMS Data for Montelukast Methyl Ester.[1]
Expert Insight: The measured mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the molecular formula C₃₆H₃₈ClNO₃S. This high degree of accuracy effectively confirms the elemental composition and, in conjunction with the NMR and IR data, provides an unambiguous structural identification. The fragmentation pattern, while not detailed here, would be expected to show characteristic losses related to the tertiary alcohol and the thioether linkage, similar to the parent drug.[10]
Integrated Analysis and Applications in Drug Development
No single technique provides the complete picture. It is the integration of these orthogonal analytical methods that builds a robust and defensible characterization package.
-
NMR provides the detailed carbon-hydrogen framework.
-
IR confirms the presence of key functional groups, particularly the ester carbonyl.
-
MS verifies the molecular weight and elemental composition.
This comprehensive characterization is vital for several reasons in the pharmaceutical industry:
-
Reference Standard Qualification: A well-characterized standard of montelukast methyl ester is necessary for developing and validating analytical methods (e.g., HPLC) to quantify it as a process-related impurity in montelukast API.
-
Regulatory Compliance: Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.10-0.15%) be identified and characterized.[1]
-
Process Optimization: Understanding the impurity profile, including the spectroscopic properties of intermediates, allows process chemists to optimize reaction conditions to minimize their formation.
Conclusion
The spectroscopic profile of montelukast methyl ester is well-defined. The key identifying features are the ¹H NMR singlet at 3.60 ppm, the ¹³C NMR signals at 172.7 ppm and 51.3 ppm, the strong IR absorption band at 1733 cm⁻¹, and a protonated molecular ion at m/z 600.23 in high-resolution mass spectrometry. This complete dataset serves as an essential tool for researchers, analytical scientists, and quality control professionals involved in the synthesis and manufacturing of montelukast, ensuring the final drug product meets the highest standards of quality and safety.
References
-
Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan Journal of Chemistry, 4(3), 559-570. [Link]
-
Saravanan, M., Siva Kumari, K., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 945-951. [Link]
-
Semantic Scholar. (n.d.). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Retrieved from [Link]
-
European Patent Office. (2011). Process for the preparation of montelukast and its salts (Patent No. EP 1812394 B1). [Link]
-
Quick Company. (n.d.). Manufacturing Process Of Montelukast Sodium, Its New Intermediates And Preparation Thereof. Retrieved from [Link]
- Google Patents. (n.d.). Efficient synthesis for the preparation of montelukast (Patent No. EP 2287154 A1).
-
Mokhtari Aliabad, J. (2019). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. SciForum. [Link]
-
Gandhi, H. M., Gollapalli, N. R., Lilakar, J. K. D., Jain, K. K., & Mohanty, S. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(1), 108-115. [Link]
-
Shinde, A., & Pishawikar, S. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 114-118. [Link]
-
National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Montelukast Acid Methyl Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Montelukast, (S)-. PubChem Compound Database. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). MONTELUKAST METHYL ETHER. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a) Montelukast sodium, b) HPMC E 50 lv, c).... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Montelukast Impurities. Retrieved from [Link]
-
Allmpus. (n.d.). Montelukast Methyl Ether. Retrieved from [Link]
-
Veeprho. (n.d.). Montelukast Acid Methyl Ester | CAS 855473-51-7. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Montelukast EP Impurity E. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 3. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]
- 4. rroij.com [rroij.com]
- 5. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Montelukast Impurities | SynZeal [synzeal.com]
- 9. veeprho.com [veeprho.com]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of Montelukast Methyl Ester
A Senior Application Scientist's Perspective on a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Montelukast Methyl Ester Enigma
Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its efficacy in mitigating the inflammatory cascade triggered by cysteinyl leukotrienes is well-documented.[3] However, within the extensive body of research surrounding montelukast, its immediate precursor, montelukast methyl ester, remains a molecule of scientific curiosity, primarily confined to the realm of chemical synthesis.[4][5] This guide ventures into the largely uncharted territory of the biological activity of montelukast methyl ester. While direct pharmacological data is scarce, this document serves as a technical framework for its comprehensive evaluation, approaching it from the perspective of a potential prodrug and a distinct chemical entity.
Montelukast: The Pharmacological Benchmark
To appreciate the potential biological significance of montelukast methyl ester, one must first have a firm grasp of the well-established pharmacology of its parent compound, montelukast.
Mechanism of Action: CysLT1 Receptor Antagonism
Montelukast functions as a competitive antagonist at the CysLT1 receptor, effectively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are potent instigators of the inflammatory response in asthma and allergic rhinitis, inducing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[3] By inhibiting these downstream effects, montelukast alleviates the symptoms of these respiratory conditions.
Signaling Pathway of CysLT1 Receptor and Montelukast Inhibition
Caption: CysLT1 Receptor Signaling and Montelukast's Point of Intervention.
Pharmacokinetic Profile of Montelukast
The pharmacokinetic parameters of orally administered montelukast are well-characterized and provide a crucial baseline for evaluating its methyl ester.
| Parameter | Value | Reference |
| Bioavailability | 60-70% | [6] |
| Time to Peak Plasma Concentration (Tmax) | 2.6 - 3.0 hours | [6] |
| Protein Binding | >99% | [7] |
| Metabolism | Extensively hepatic | [7] |
| Half-life | 2.7 - 5.5 hours | [7] |
Beyond CysLT1: Potential Off-Target Activities
Recent research has begun to uncover potential off-target effects of montelukast, which could be relevant to the biological profile of its methyl ester. These include interactions with G-protein coupled receptors and neurotransmitter transporters in the brain, which may be linked to observed neuropsychiatric side effects.[8] Furthermore, studies have suggested that montelukast can inhibit P2Y receptors.[9]
Montelukast Methyl Ester: From Synthesis to Biological Inquiry
Montelukast methyl ester is a key intermediate in several synthetic routes to montelukast.[4] It is typically formed prior to hydrolysis to the active carboxylic acid.[4] This synthetic role, however, does not preclude it from having its own biological activity.
The Prodrug Hypothesis
A primary hypothesis is that montelukast methyl ester functions as a prodrug, undergoing rapid in vivo hydrolysis by plasma and tissue esterases to yield the active parent, montelukast. This would be a common strategy to potentially enhance bioavailability or modify pharmacokinetic properties.
Workflow for Investigating the Prodrug Hypothesis
Caption: Experimental workflow to test the prodrug hypothesis for montelukast methyl ester.
A Proposed Framework for Characterizing the Biological Activity of Montelukast Methyl Ester
Given the absence of direct data, a systematic in vitro and in vivo evaluation is necessary. The following protocols are designed to comprehensively profile the biological activity of montelukast methyl ester.
In Vitro Characterization
Objective: To determine the binding affinity of montelukast methyl ester for the CysLT1 receptor in comparison to montelukast.
Protocol:
-
Cell Culture: Utilize HEK293 cells stably expressing the human CysLT1 receptor.
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled CysLT1 antagonist (e.g., [³H]-montelukast).
-
Add increasing concentrations of unlabeled montelukast or montelukast methyl ester.
-
Incubate to equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 values and subsequently the Ki (inhibition constant) for both compounds.
Objective: To assess the ability of montelukast methyl ester to inhibit CysLT1 receptor-mediated signaling.
Protocol (Calcium Mobilization Assay):
-
Cell Culture and Loading: Culture CysLT1-expressing cells and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist Stimulation: Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).
-
Antagonist Inhibition: Pre-incubate cells with varying concentrations of montelukast or montelukast methyl ester prior to agonist stimulation.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 for the inhibition of the agonist-induced calcium response.
Objective: To screen montelukast methyl ester against a panel of receptors, ion channels, and enzymes to identify potential off-target activities.
Protocol:
-
Utilize a commercially available broad pharmacology screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit montelukast methyl ester for testing at a standard concentration (e.g., 10 µM).
-
Analyze the data for significant inhibition or activation of any targets in the panel.
In Vivo Evaluation
Objective: To determine the pharmacokinetic profile of montelukast methyl ester and its conversion to montelukast in vivo.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer montelukast methyl ester via oral gavage and intravenous injection in separate groups. A parallel group receiving montelukast can be included for comparison.
-
Blood Sampling: Collect serial blood samples at predetermined time points.
-
Sample Analysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of montelukast methyl ester and montelukast in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for both analytes.
Objective: To evaluate the in vivo efficacy of montelukast methyl ester in a relevant disease model.
Protocol:
-
Animal Model: Use an ovalbumin-sensitized mouse model of allergic asthma.
-
Treatment: Administer montelukast, montelukast methyl ester, or vehicle orally prior to ovalbumin challenge.
-
Efficacy Readouts:
-
Measure airway hyperresponsiveness to methacholine.
-
Perform bronchoalveolar lavage (BAL) and quantify inflammatory cell infiltration (e.g., eosinophils).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid.
-
-
Data Analysis: Compare the effects of the treatment groups on the measured parameters.
Data Interpretation and Future Directions
The data generated from the proposed experimental framework will provide a comprehensive understanding of the biological activity of montelukast methyl ester.
| Potential Outcome | Interpretation | Next Steps |
| High CysLT1 binding and functional antagonism, rapid in vivo conversion to montelukast. | Montelukast methyl ester is a potent CysLT1 antagonist and a prodrug of montelukast. | Further formulation development to optimize delivery and release. |
| Low CysLT1 binding and functional antagonism, rapid in vivo conversion to montelukast. | Montelukast methyl ester is primarily a prodrug with little intrinsic activity. | Focus on the pharmacokinetic advantages of the ester form. |
| High CysLT1 binding and functional antagonism, slow or no in vivo conversion. | Montelukast methyl ester is an active molecule in its own right. | Full preclinical development as a new chemical entity. |
| Significant off-target activity. | Montelukast methyl ester has a distinct pharmacological profile from montelukast. | Investigate the therapeutic potential and safety implications of the off-target effects. |
Conclusion
While montelukast methyl ester has historically been viewed through the lens of a synthetic intermediate, its potential biological activity warrants a thorough and systematic investigation. By employing the experimental framework outlined in this guide, researchers can elucidate its pharmacological profile, determine its viability as a prodrug or a standalone therapeutic agent, and potentially uncover novel therapeutic applications. The journey to fully understand this molecule begins with acknowledging the knowledge gap and proceeding with rigorous scientific inquiry.
References
- Drug Spotlight…Montelukast. (2014). New Drug Approvals.
- Merck's Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters. (2024). BioSpace.
- Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. (n.d.).
- Adverse drug reactions of montelukast in children and adults. (2017). PMC.
- Montelukast-Induced Adverse Drug Reactions: A Review of Case Reports in the Liter
- Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug−gene Interaction Network. (2021). NIH.
- Cysteinyl-leukotriene type 1 receptor antagonists. (n.d.). Wikipedia.
- Montelukast use over the past 20 years: monitoring of its effects and safety issues. (2025).
- CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting
- Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist montelukast and methylprednisolone. (n.d.). PubMed.
- What are CysLT1 antagonists and how do they work?. (2024).
- Montelukast. (n.d.).
- Montelukast Methyl Ester. (n.d.). Acanthus Research.
- Specific impurities of montelukast. (n.d.).
- Montelukast-impurities. (n.d.).
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.).
- Montelukast Methyl Ether. (n.d.). Allmpus.
- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (n.d.). NIH.
- Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. (n.d.). PubMed.
- Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerb
- (PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. (2015).
- (PDF) Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (2025).
Sources
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merck’s Former Asthma Blockbuster Singulair Could Be Linked to Mental Health Problems: Reuters - BioSpace [biospace.com]
- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Leukotriene Pathway: The Pharmacological Role of Montelukast and the Chemical Significance of its Methyl Ester Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cysteinyl leukotriene (CysLT) pathway is a central pillar in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Leukotrienes, synthesized from arachidonic acid, are potent lipid mediators that trigger bronchoconstriction, airway edema, and inflammatory cell recruitment upon binding to the cysteinyl leukotriene receptor 1 (CysLT1). Montelukast is a highly selective, potent, and orally administered CysLT1 receptor antagonist that effectively blocks these downstream effects, forming the basis of its therapeutic utility.[1][2][3] This guide provides an in-depth exploration of the leukotriene signaling cascade and the precise mechanism of montelukast's intervention. Furthermore, it clarifies the role of montelukast methyl ester , a critical chemical intermediate in the synthesis of the active pharmaceutical ingredient. This document establishes that montelukast methyl ester's significance is in the manufacturing process as a direct precursor to the active montelukast acid, rather than as a biologically active modulator of the leukotriene pathway itself.[4][5] We will detail the experimental methodologies used to characterize CysLT1 antagonists, providing field-proven protocols for receptor binding and functional assays essential for drug discovery and development in this area.
The Cysteinyl Leukotriene Pathway: A Core Inflammatory Cascade
Biosynthesis of Leukotrienes
The leukotriene cascade begins with the liberation of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2.[6] The 5-lipoxygenase (5-LOX) enzyme, in conjunction with its activating protein (FLAP), then catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[7][8]
From this crucial branch point, the pathway diverges:
-
Leukotriene B4 (LTB4) Synthesis: In cells like neutrophils and monocytes, LTA4 is hydrolyzed by LTA4 hydrolase to form LTB4, a potent chemoattractant involved in recruiting inflammatory cells.[9]
-
Cysteinyl Leukotriene (CysLT) Synthesis: In mast cells and eosinophils, the enzyme LTC4 synthase conjugates LTA4 with glutathione to form Leukotriene C4 (LTC4).[9][10] LTC4 is then actively transported out of the cell and sequentially metabolized in the extracellular space to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[8] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes due to the presence of a cysteine-containing peptide in their structure.[8]
Figure 1: Biosynthesis pathway of leukotrienes from arachidonic acid.
The CysLT1 Receptor and Pathophysiological Effects
Cysteinyl leukotrienes exert their potent biological effects primarily by binding to the G-protein coupled receptor, CysLT1.[2][11] This receptor is highly expressed on airway smooth muscle cells, macrophages, eosinophils, and mast cells.[1][12] The binding of an agonist, particularly LTD4, to the CysLT1 receptor initiates a signaling cascade that results in:
-
Bronchoconstriction: Potent contraction of airway smooth muscles, leading to a narrowing of the airways.[3][13]
-
Increased Vascular Permeability: Leading to airway edema and swelling.[12][14]
-
Mucus Secretion: Enhanced production of mucus, further obstructing the airways.[14][15]
-
Eosinophil Recruitment: Promotion of an inflammatory cellular infiltrate.[12]
These effects are the hallmark features of asthma and contribute significantly to the nasal congestion associated with allergic rhinitis.[3][14]
Montelukast: A Targeted Intervention in the Leukotriene Pathway
Mechanism of Action
Montelukast is a potent and highly selective competitive antagonist of the CysLT1 receptor.[1][15] It binds with high affinity to the CysLT1 receptor, physically occupying the binding site without activating it (i.e., it has no agonist activity).[1][12] By blocking this receptor, montelukast effectively prevents the binding of endogenous cysteinyl leukotrienes (LTD4, LTC4, and LTE4), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[3][16] This targeted blockade is the cornerstone of its therapeutic action in managing chronic asthma and relieving symptoms of allergic rhinitis.[1][2][16]
Figure 3: Experimental workflow for a CysLT1 receptor binding assay.
Protocol: Cell-Based Functional Assay (Calcium Flux)
-
Objective: To measure the ability of a test compound to functionally antagonize LTD₄-induced signaling through the CysLT1 receptor.
-
Causality and Principle: The CysLT1 receptor is coupled to the Gαq G-protein. Agonist binding leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. A CysLT1 antagonist will inhibit this agonist-induced calcium flux in a dose-dependent manner. This assay provides a direct measure of the compound's functional antagonism, which is a critical step beyond simple binding.
-
Step-by-Step Methodology:
-
Cell Culture: Plate CysLT1-expressing cells (e.g., HEK293) in a black, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake and de-esterification.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of the antagonist (e.g., montelukast) or vehicle control to the wells. Incubate for a short period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Agonist Challenge: Measure the baseline fluorescence for a few seconds. Then, using the instrument's integrated fluidics, add a pre-determined concentration of the agonist LTD₄ (typically an EC₈₀ concentration, which gives a robust but submaximal response) to all wells simultaneously.
-
Data Acquisition: Continue to measure the fluorescence intensity in real-time for 1-2 minutes to capture the full calcium transient (peak and decay).
-
Data Analysis:
-
For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by expressing the response in each antagonist-treated well as a percentage of the response in the vehicle-only (agonist-only) control wells.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a suitable inhibitory model (e.g., log(inhibitor) vs. response) using non-linear regression to determine the IC₅₀ of the antagonist.
-
-
Conclusion
Montelukast provides a clear example of successful structure-based drug design, targeting a specific receptor (CysLT1) in a well-defined inflammatory pathway. Its mechanism as a competitive antagonist is thoroughly characterized and forms the basis for its clinical efficacy in asthma and allergic rhinitis. [1][3][16]The distinction between the pharmacologically active montelukast acid and its synthetic precursor, montelukast methyl ester, is critical for professionals in drug development and manufacturing. The methyl ester is an essential chemical intermediate and a key analytical reference standard for impurity profiling, but it does not play a direct role in the biological modulation of the leukotriene pathway. A comprehensive understanding of both the biological pathway and the chemical synthesis is paramount for the continued development and quality control of this important class of therapeutics.
References
-
StatPearls. (n.d.). Montelukast. NCBI Bookshelf. Retrieved from [Link]
-
Wikipedia. (2023). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
-
Drugs.com. (2025). What is the mechanism of action of montelukast?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work?. Retrieved from [Link]
-
Grokipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Montelukast sodium?. Retrieved from [Link]
-
Anonymous. (2025). What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)?. Retrieved from [Link]
-
Anonymous. (2024). What are CysLT antagonists and how do they work?. Retrieved from [Link]
-
Funk, C. D. (2005). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 115(8), 1982-1989. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]
-
Wikipedia. (2023). Leukotriene. Retrieved from [Link]
-
Bio-Montelukast Product Monograph. (2021). Retrieved from [Link]
-
StatPearls. (2023). Leukotriene Receptor Antagonists. NCBI Bookshelf. Retrieved from [Link]
-
Khan, H., et al. (2024). Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations. Journal of Molecular Structure, 1300, 137255. Retrieved from [Link]
-
Wikipedia. (2024). Montelukast. Retrieved from [Link]
-
Al-Sheddi, E. S., et al. (2014). In Vivo and in Vitro Study of the Effect of the Anti- Asthmatic Drug Montelukast on DNA and Activity of Free Radical Scavenging. International Journal of Pharmacology, 10(4), 186-194. Retrieved from [Link]
-
Keppler, D. (1992). Leukotrienes: biosynthesis, transport, inactivation, and analysis. Reviews of Physiology, Biochemistry and Pharmacology, 121, 1-30. Retrieved from [Link]
-
Powell, W. S., & Rokach, J. (2013). Biosynthesis and metabolism of leukotrienes. Bioscience Reports, 33(4), e00053. Retrieved from [Link]
-
Armour, C. L., & Black, J. L. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 60-62. Retrieved from [Link]
-
Wang, Y., et al. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy, 15, 1165-1173. Retrieved from [Link]
-
New Drug Approvals. (2014). DRUG SPOTLIGHT…MONTELUKAST. Retrieved from [Link]
-
Fernandes, V. S., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(1), 89. Retrieved from [Link]
- Google Patents. (n.d.). EP2287154A1 - Efficient synthesis for the preparation of montelukast.
-
Kumar, I. V. S., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(1), 125-132. Retrieved from [Link]
-
El-Agamy, D. S., et al. (2025). Leukotriene Receptor Antagonist, Montelukast Ameliorates L-NAME-Induced Pre-eclampsia in Rats through Suppressing the IL-6/Jak2/STAT3 Signaling Pathway. ResearchGate. Retrieved from [Link]
-
Fathima, S., & T. S., S. (2021). Role of leukotriene pathway and montelukast in pulmonary and extrapulmonary manifestations of Covid-19: The enigmatic entity. Saudi Pharmaceutical Journal, 29(5), 489-496. Retrieved from [Link]
-
Henriksen, A. H., & Bjermer, L. (1997). [Leukotrienes and Asthma. Clinical and Experimental Experiences With Leukotriene Receptor Antagonists and Leukotriene Synthesis Inhibitors]. Tidsskrift for den Norske Laegeforening, 117(5), 647-651. Retrieved from [Link]
-
Stelmach, I., et al. (2005). The effect of treatment with montelukast on in vitro interleukin-10 production of mononuclear cells of children with asthma. Journal of Allergy and Clinical Immunology, 116(5), 1059-1064. Retrieved from [Link]
-
European Patent Office. (2011). EP1812394B1 - Process for the preparation of montelukast and its salts. Retrieved from [Link]
-
Theron, A. J., et al. (2007). Interactive inhibitory effects of formoterol and montelukast on activated human neutrophils. European Respiratory Journal, 30(4), 685-693. Retrieved from [Link]
-
Drazen, J. M. (2001). Leukotriene Genetics and the Efficacy of Leukotriene-Receptor Antagonists. Respiratory Therapy, 16(1). Retrieved from [Link]
-
Cazzola, M., et al. (2011). Montelukast in Asthma: A Review of its Efficacy and Place in Therapy. Therapeutic Advances in Chronic Disease, 2(5), 305-321. Retrieved from [Link]
-
Gelosa, P., et al. (2017). The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field. Journal of Translational Medicine, 15(1), 104. Retrieved from [Link]
-
Israel, E. (2004). Leukotriene Receptor Antagonists in Asthma Therapy. American Journal of Respiratory and Critical Care Medicine, 170(7), 717-719. Retrieved from [Link]
-
Holgate, S. T., & Sampson, A. P. (2000). Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma. Journal of Allergy and Clinical Immunology, 105(6 Pt 1), S133-S138. Retrieved from [Link]
Sources
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Role of leukotriene pathway and montelukast in pulmonary and extrapulmonary manifestations of Covid-19: The enigmatic entity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosciencepharma.com [biosciencepharma.com]
- 11. grokipedia.com [grokipedia.com]
- 12. droracle.ai [droracle.ai]
- 13. Leukotriene - Wikipedia [en.wikipedia.org]
- 14. What are CysLT antagonists and how do they work? [synapse.patsnap.com]
- 15. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 16. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
Montelukast Methyl Ester: A Pivotal Intermediate in the Synthesis of Montelukast
An In-depth Technical Guide for Drug Development Professionals
Abstract
Montelukast, a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. Its complex molecular architecture necessitates a sophisticated, multi-step synthetic strategy. Central to many commercially viable manufacturing processes is the use of a methyl ester intermediate, specifically the methyl ester of Montelukast itself. This guide provides an in-depth technical analysis of the role of Montelukast methyl ester, detailing its formation, the critical subsequent chemical transformations it enables, and its ultimate conversion to the active pharmaceutical ingredient (API), Montelukast sodium. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights grounded in established chemical principles and patent literature.
Introduction: The Strategic Importance of Ester Intermediates
The synthesis of a complex molecule like Montelukast, which features a carboxylic acid, a tertiary alcohol, and a sensitive thioether linkage, requires a robust and high-yielding chemical strategy. The carboxylic acid moiety, in particular, presents a challenge; its acidic proton can interfere with organometallic reagents and other basic conditions required in key carbon-carbon bond-forming steps.
The strategic conversion of a carboxylic acid to its methyl ester is a classic and effective protecting group strategy. This temporary modification serves two primary purposes:
-
Masking Acidity: It removes the acidic proton, rendering the molecule compatible with reagents like Grignard reagents or strong bases used in nucleophilic substitution reactions.
-
Facilitating Purification: The ester intermediate is often a crystalline solid with different solubility properties than the parent acid or the final salt, which can facilitate purification by crystallization or chromatography to remove process-related impurities.[1]
In the context of Montelukast synthesis, two key methyl ester intermediates are prominently featured in the literature:
-
Methyl 2-[3(S)-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate: A precursor molecule where a methyl ester on the benzoate ring serves as the electrophilic site for the formation of the characteristic 1-hydroxy-1-methylethyl group via a Grignard reaction.[2]
-
Montelukast Methyl Ester: The penultimate intermediate where the cyclopropaneacetic acid moiety is protected as a methyl ester. This intermediate is formed via the coupling of the thiol side-chain with the chiral backbone and is subsequently hydrolyzed to yield Montelukast free acid.[3][4]
This guide will focus primarily on the latter, as it represents the final intermediate before the formation of the API.
The Core Synthetic Pathway: A High-Level Overview
The most common synthetic routes converge on a key step: the nucleophilic substitution reaction between a mesylated or halo-activated chiral alcohol on the quinoline-containing backbone and the thiol of the cyclopropane side chain. To ensure the success of this coupling, the carboxylic acid on the cyclopropane component is protected as its methyl ester, methyl 1-(mercaptomethyl)cyclopropaneacetate.[5][6]
The overall workflow can be visualized as follows:
Caption: High-level synthetic workflow for Montelukast via the methyl ester intermediate.
Key Transformation I: Synthesis of Montelukast Methyl Ester
The pivotal step in the synthesis is the coupling of the two main fragments. This involves the activation of the secondary alcohol on the Montelukast backbone, typically by converting it into a good leaving group like a mesylate. This electrophilic intermediate is then reacted with the nucleophilic thiolate anion generated from methyl 1-(mercaptomethyl)cyclopropaneacetate.
Causality Behind Experimental Choices:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) transforms it into an excellent leaving group, facilitating the subsequent SN2 reaction.[5] This reaction is typically performed in the presence of a hindered amine base, like diisopropylethylamine (DIPEA), to neutralize the HCl generated.[7]
-
Generation of the Thiolate: The thiol proton is acidic enough to be removed by a moderately strong base. Sodium methoxide (NaOMe) in methanol is commonly used to generate the highly nucleophilic thiolate anion in situ.[7] This ensures the thiol is fully deprotonated for an efficient reaction.
-
Solvent System: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for this SN2 reaction.[5][7] These solvents effectively solvate the cations (e.g., Na+) without strongly solvating the nucleophilic anion, thereby increasing its reactivity. They also provide a suitable medium for dissolving the reactants.
-
Stereochemical Inversion: The reaction proceeds via a classic SN2 mechanism, which results in the inversion of stereochemistry at the chiral center bearing the leaving group. The starting (S)-alcohol is converted to the final (R)-configured thioether, which is the desired stereoisomer for Montelukast.[3]
Protocol: Synthesis of Montelukast Methyl Ester
This protocol is a synthesis of methodologies described in the patent literature and should be adapted and optimized for specific laboratory conditions.[7]
-
Mesylate Formation:
-
Dissolve the diol intermediate, (S)-(E))-2-[3-[3-[2-(7-chloro-2-quinolinyl)-ethenyl]-phenyl]-3-hydroxy propyl]-phenyl]-2-Propanol, in an anhydrous aprotic solvent like dichloromethane (CH2Cl2) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Slowly add methanesulfonyl chloride (mesyl chloride) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at this temperature for 1-2 hours until analysis (e.g., TLC or HPLC) shows complete consumption of the starting material. The resulting solution contains the activated mesylate intermediate.
-
-
Thiolate Coupling:
-
In a separate reaction vessel, dissolve methyl 1-(mercaptomethyl)cyclopropaneacetate in DMF under a nitrogen atmosphere.
-
Cool the solution to -5 to 0 °C.
-
Slowly add a solution of sodium methoxide (25% in methanol) dropwise to generate the thiolate anion. Stir for 30 minutes.
-
Add the solution of the mesylate intermediate (prepared in step 1, after solvent exchange to DMF if necessary) to the thiolate solution over 1 hour, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature for approximately 20 hours, monitoring for completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a cold (0 °C) 5% aqueous NaCl solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude Montelukast methyl ester, typically as an oil or residue.
-
Key Transformation II: Hydrolysis to Montelukast and Salt Formation
With the carbon skeleton fully assembled, the final steps involve deprotection of the methyl ester to unmask the carboxylic acid, followed by conversion to the pharmaceutically acceptable sodium salt.
Caption: Workflow for the conversion of the methyl ester intermediate to the final API.
Causality Behind Experimental Choices:
-
Hydrolysis (Saponification): Base-catalyzed hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid. Sodium hydroxide (NaOH) in a mixture of methanol and water or tetrahydrofuran (THF) is commonly employed.[3][8] The reaction is typically performed at a controlled temperature (e.g., 0-10 °C) to minimize potential side reactions.
-
Isolation of Free Acid: After hydrolysis, the reaction mixture is acidified (e.g., with tartaric or acetic acid) to protonate the carboxylate, yielding the free Montelukast acid. This water-insoluble acid can then be extracted into an organic solvent.[8] This step is also crucial for purification, as it allows for the removal of any water-soluble impurities.
-
Salt Formation: The isolated free acid is converted to the sodium salt to improve its stability and aqueous solubility for pharmaceutical formulation. This is achieved by reacting the acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent system like toluene or ethanol.[1][9]
-
Crystallization/Precipitation: The final API is typically isolated as a solid. This is often achieved by adding an anti-solvent (e.g., n-heptane) to a solution of Montelukast sodium in a solvent like toluene, causing the product to precipitate or crystallize out of solution.[9] This final step provides a highly purified, solid-state form of the API.
Protocol: Hydrolysis and Salt Formation
This protocol is a synthesis of methodologies described in the patent literature.[1][3][9]
-
Hydrolysis:
-
Dissolve the crude Montelukast methyl ester in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0-10 °C.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 0.5 M) and stir for 30-60 minutes, monitoring the reaction by HPLC.
-
-
Isolation of Montelukast Free Acid:
-
Once hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Add water and an immiscible organic solvent like ethyl acetate to the residue.
-
Adjust the pH of the aqueous layer to 4.0-4.5 with an acid solution (e.g., 10% tartaric acid).
-
Separate the organic layer, and wash it with water until the pH is neutral (6.5-7.0).
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain Montelukast free acid as an oily residue.
-
-
Formation of Montelukast Sodium:
-
Dissolve the Montelukast free acid residue in toluene.
-
Add a solution of sodium methoxide in methanol (e.g., 0.4g in 10 mL for 5g of acid) at room temperature (25 °C).[9]
-
Remove the solvents under vacuum at a temperature below 40 °C.
-
Add the resulting residue to an anti-solvent like n-heptane at 25-30 °C and stir to induce precipitation.
-
Filter the resulting solid under a nitrogen atmosphere and dry under vacuum at 85-90 °C to yield Montelukast sodium as a white to off-white powder.
-
Tabulated Data: Typical Reaction Parameters
For clarity, the key reaction parameters for the transformations involving the methyl ester are summarized below.
| Transformation | Key Reagents | Solvent(s) | Temperature | Typical Duration | Key Considerations |
| Mesylate Activation | Methanesulfonyl Chloride, DIPEA | Dichloromethane, THF | 0-5 °C | 1-2 hours | Anhydrous conditions are critical. |
| Thiolate Coupling | Methyl 1-(mercaptomethyl)cyclopropaneacetate, NaOMe | DMF, DMSO | -5 to 5 °C | 20-24 hours | SN2 reaction with stereochemical inversion. |
| Ester Hydrolysis | Sodium Hydroxide | Methanol, THF, Water | 0-10 °C | 0.5-1 hour | Monitor closely to avoid side reactions. |
| Salt Formation | Sodium Hydroxide or Sodium Methoxide | Toluene, Ethanol | 25-30 °C | 1-2 hours | Final precipitation with anti-solvent (heptane). |
Conclusion
The use of Montelukast methyl ester as a key intermediate is a cornerstone of modern, scalable syntheses of Montelukast. This strategy effectively protects the reactive carboxylic acid moiety, enabling a high-yield nucleophilic substitution to construct the critical thioether bond with the correct stereochemistry. The subsequent hydrolysis and salt formation are robust and well-understood processes that deliver the final API in a highly pure, solid form suitable for pharmaceutical formulation. Understanding the rationale behind the choice of reagents, solvents, and conditions for these steps is essential for researchers and drug development professionals aiming to optimize, scale-up, or troubleshoot the manufacturing process of this important anti-asthmatic agent.
References
- Title: PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS Source: European Patent EP1812394B1 URL
-
Title: A Process For Synthesis Of Montelukast Sodium Source: Quick Company (Patent Application Analysis) URL: [Link]
- Title: Process for making montelukast and intermediates therefor Source: US Patent US7476748B2 URL
-
Title: Process for preparation of montelukast sodium Source: Justia Patents (US Patent 9,487,487) URL: [Link]
-
Title: Synthesis of Montelukast Source: Hazardous Reagent Substitution: A Pharmaceutical Perspective, Royal Society of Chemistry Books (2017) URL: [Link]
- Title: Processes for preparing montelukast sodium Source: US Patent US7547787B2 URL
- Title: Process for the preparation of montelukast and its salts Source: WIPO Patent WO2006008751A2 URL
- Title: Process for the preparation of montelukast, and intermediates therefor Source: US Patent Application US20100081688A1 URL
- Title: An improved process for the preparation of montelukast sodium and its intermediates Source: WIPO Patent WO2010064109A2 URL
- Title: Process for making montelukast and intermediates therefor Source: US Patent Application US20090093636A1 URL
-
Title: Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate Source: Sciforum Preprints URL: [Link]
- Title: Process for the preparation of montelukast and its salts Source: European Patent EP1812394B1 URL
-
Title: Identification, Synthesis and Characterization of Impurities of Montelukast Sodium Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Manufacturing Process Of Montelukast Sodium, Its New Intermediates And Source: Quick Company (Patent Application Analysis) URL: [Link]
Sources
- 1. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 2. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 3. WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates - Google Patents [patents.google.com]
- 4. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]
- 5. patents.justia.com [patents.justia.com]
- 6. US7547787B2 - Processes for preparing montelukast sodium - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
- 9. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]
An In-Depth Technical Guide to Montelukast Methyl Ester: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast methyl ester, a key intermediate and potential impurity in the synthesis of the widely prescribed anti-asthmatic drug montelukast, warrants a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of montelukast methyl ester, including its detailed chemical structure, physicochemical characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into the analytical methodologies for its quantification, its stability under various stress conditions, and a critical discussion on its potential pharmacological and toxicological implications. This document is intended to serve as a vital resource for researchers and professionals involved in the development, manufacturing, and quality control of montelukast.
Chemical Identity and Physicochemical Properties
Montelukast methyl ester is the methyl ester derivative of montelukast. Its fundamental properties are summarized below.
Chemical Structure
-
IUPAC Name: methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate[1]
Diagram of the chemical structure of montelukast methyl ester:
Caption: Chemical structure of montelukast methyl ester.
Physicochemical Properties
A summary of the key physicochemical properties of montelukast methyl ester is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Pale beige to pale yellow solid | [1][4] |
| Melting Point | 43-47 °C | [1][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][4] |
| Storage | -20°C | [1] |
Synthesis and Role in Montelukast Production
Montelukast methyl ester is a pivotal intermediate in several synthetic routes to montelukast. Its formation and subsequent hydrolysis are critical steps in the manufacturing process.
General Synthetic Pathway
The synthesis of montelukast methyl ester typically involves the coupling of two key fragments: a mesylate-activated intermediate and methyl 1-(mercaptomethyl)cyclopropaneacetate. The subsequent hydrolysis of the methyl ester yields montelukast.
Caption: General synthetic workflow for montelukast via montelukast methyl ester.
Detailed Synthesis Protocol
A common laboratory-scale synthesis involves the esterification of montelukast.
Protocol: Esterification of Montelukast to Montelukast Methyl Ester [5]
-
Dissolve montelukast (1 equivalent) in a mixture of methanol and toluene.
-
Add sulfuric acid (catalytic amount) to the solution at room temperature (25-30 °C).
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Dissolve the residue in dichloromethane and wash sequentially with water and a 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield montelukast methyl ester.
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of montelukast methyl ester rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for montelukast methyl ester.
| Technique | Key Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 8.10 (d, J = 8.8 Hz, 1H), 8.06 (d, J = 2.1 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.66 (d, J = 8.7 Hz, 1H), 7.65 (d, J = 16.5 Hz, 1H), 7.64 (s, 1H), 7.51 (m, 1H), 7.43 (m, 1H), 7.38 (d, J = 8.7 Hz, 1H), 7.36 (d, J = 16.5 Hz, 1H), 7.35-7.32 (m, 2H), 7.17 (m, 1H), 7.16 (m, 1H), 7.12 (m, 1H), 3.93 (t, J = 6.3 Hz, 1H), 3.60 (s, 3H, -OCH₃), 3.13 (m, 1H), 2.86 (m, 1H), 2.52-2.49 (m, 2H), 2.43-2.40 (m, 2H), 2.21-2.17 (m, 2H), 1.59 (2s, 3H each), 0.53-0.41 (m, 4H, cyclopropyl). | [5] |
| ¹³C NMR (CDCl₃) | δ 172.7, 156.8, 148.6, 145.3, 143.6, 140.0, 136.4, 136.0, 135.4, 135.0, 131.5, 128.8, 128.6, 128.5, 128.1, 127.0, 126.8, 126.0, 125.6, 125.5, 125.3, 119.5, 73.5, 51.3, 50.3, 39.9, 39.8, 39.2, 32.3, 31.8, 16.8, 12.6, 12.3. | [5] |
| IR (KBr, νmax, cm⁻¹) | 3447, 3058, 2974, 2950, 1733 (C=O, ester), 1637, 1608, 1497. | [5] |
| Mass Spectrometry (ESI-HRMS) | m/z 600.2318 ([M+H]⁺), calculated for C₃₆H₃₉ClNO₃S: 600.2262. | [5] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of montelukast methyl ester and for monitoring its presence as an impurity in montelukast active pharmaceutical ingredient (API).
Illustrative HPLC Method for Montelukast and Related Substances:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both montelukast and its methyl ester show significant absorbance (e.g., 255 nm or 285 nm).[6]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
Protocol: Validated Stability-Indicating HPLC Method Development Considerations
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of montelukast methyl ester should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Method Optimization: The mobile phase composition, pH, gradient profile, and column type should be optimized to achieve adequate resolution between the parent compound and all potential degradation products.
-
Method Validation: The method must be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Stability and Degradation
Understanding the stability of montelukast methyl ester is crucial for controlling impurity levels in the final drug product. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions.
Forced degradation studies on montelukast have shown that it is sensitive to acidic conditions, oxidation, and light.[7][8] Montelukast degrades in acidic and oxidative environments, while it is more stable in alkaline conditions.[7][9] Photolytic degradation can lead to the formation of the cis-isomer.[1] It is expected that montelukast methyl ester would exhibit similar sensitivities, with the primary degradation pathway under hydrolytic stress being the conversion to montelukast.
Pharmacological and Toxicological Profile
As an impurity, the pharmacological and toxicological properties of montelukast methyl ester are of significant interest to ensure the safety of the final drug product.
Pharmacological Activity
While montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, there is limited publicly available information on the specific pharmacological activity of montelukast methyl ester at this receptor.[10] Given that the carboxylic acid moiety of montelukast is crucial for its binding to the receptor, it is plausible that the methyl ester would exhibit significantly reduced or no antagonist activity. Further in vitro binding and functional assays would be necessary to definitively characterize its pharmacological profile.
Toxicological Assessment
The toxicological data for montelukast methyl ester is not extensively reported in the public domain. However, the general approach to evaluating the toxicity of drug impurities is guided by ICH guidelines. For impurities that are also significant metabolites, their safety is often considered qualified. For other impurities, their levels are strictly controlled based on the maximum daily dose of the drug.
General toxicological studies on montelukast have shown it to be non-genotoxic, non-carcinogenic, and non-teratogenic in preclinical evaluations.[2] The primary target organ for toxicity at high doses is the gastrointestinal system.[2] While this provides a baseline, specific toxicological studies on montelukast methyl ester, including cytotoxicity and genotoxicity assays, would be required for a comprehensive risk assessment if it is present as a significant impurity. A review of toxicological studies on various montelukast impurities suggests that many are non-mutagenic and non-genotoxic.[11]
Conclusion
Montelukast methyl ester is a critical molecule in the context of montelukast synthesis and quality control. Its chemical structure and physicochemical properties are well-defined, and its synthesis is well-documented. Analytical chemists and drug development professionals must have a thorough understanding of its spectroscopic characteristics and employ validated, stability-indicating analytical methods for its control. While direct pharmacological and toxicological data for the methyl ester are limited, its structural relationship to montelukast and its role as a process-related impurity necessitate its careful monitoring and control to ensure the safety and efficacy of the final montelukast drug product. Further research into the specific biological activities and potential toxicities of montelukast methyl ester would be beneficial for a more complete understanding of its risk profile.
References
-
SynZeal. Montelukast Impurities. [Link]
-
Acanthus Research. Montelukast Methyl Ester. [Link]
- Patil, H. R., & Patil, P. N. (2019). Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. International Journal of Trend in Scientific Research and Development, Volume-4 (Issue-1), 1039-1046.
- Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4537-4542.
- G, A., & P, S. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Journal of Drug Delivery and Therapeutics, 11(2-S), 143-149.
- Eldin, A. B., Shalaby, A. A., & El-Tohamy, M. (2011). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Journal of the Saudi Chemical Society, 15(3), 257-264.
- Al-kabban, M., & Al-assadi, F. (2010). Effect of light and heat on the stability of montelukast in solution and in its solid state. Iraqi Journal of Pharmaceutical Sciences, 19(1), 60-68.
-
Food and Drug Administration. (2002). Pharmacology Review(s) - accessdata.fda.gov. [Link]
- Patel, K. K., Suthar, B., Luhar, S. V., & Narkhede, S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299.
- Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 604-609.
- Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142-154.
- Mastanamma, S. K., Saidulu, P., & Lakshmana, D. (2015). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(4), 1016-1024.
- Haque, M. A., Kumar, P. K., Kumar, M. A., Amrohi, S. H., Kumar, T. P., Nivedita, G., & Diwan, P. V. (2014). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 49-55.
- Al-Aani, H., Al-Zoubi, N., & Al-Ani, I. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 134-140.
-
Food and Drug Administration. (1998). Singulair (Montelukast Sodium) - accessdata.fda.gov. [Link]
- Dukie, S., et al. (2020). In vitro Cytotoxicity of Montelukast in HAPI and SH-SY5Y Cells. Chemico-Biological Interactions, 327, 109134.
- Chen, Y.-C., et al. (2017). Montelukast Induces Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells. Molecules, 22(7), 1083.
-
Wikipedia. (2024). Montelukast. [Link]
- Lee, J. Y., et al. (2024). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 16(7), 963.
-
Allmpus. (n.d.). Montelukast Methyl Ether. [Link]
-
Pharmaffiliates. (n.d.). Montelukast-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Montelukast. In PubChem. [Link]
- Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237.
-
Patil, H. R., & Patil, P. N. (2019). Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. Slideshare. [Link]
- Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1), 26-30.
-
Al-kabban, M., & Al-assadi, F. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. [Link]
-
Drugs.com. (2025). Montelukast: Uses, Dosage, Side Effects & Warnings. [Link]
-
Mayo Clinic. (2025). Montelukast (oral route) - Side effects & dosage. [Link]
-
MedlinePlus. (2021). Montelukast: MedlinePlus Drug Information. [Link]
-
National Center for Biotechnology Information. (2024). Montelukast - StatPearls - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2019). Montelukast - LiverTox - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2024). A real-world data analysis of montelukast in FDA Adverse Event Reporting System (FAERS) database. [Link]
-
National Center for Biotechnology Information. (2021). Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug−gene Interaction Network. [Link]
-
National Center for Biotechnology Information. (2013). Formulation and in vitro and in vivo evaluation of film-coated montelukast sodium tablets using Opadry® yellow 20A82938 on an industrial scale. [Link]
-
National Center for Biotechnology Information. (2024). Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations. [Link]
-
National Center for Biotechnology Information. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. [Link]
-
National Center for Biotechnology Information. (n.d.). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. [Link]
-
PubMed. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. [Link]
-
PubMed. (2018). Montelukast nasal spray: formulation development and in vitro evaluation. [Link]
-
ResearchGate. (2025). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor. [Link]
-
ResearchGate. (2025). Formulation development and in-vitro evaluation of montelukast sodium pressurized metered dose inhaler. [Link]
-
ResearchGate. (2025). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]
-
RSC Publishing. (2015). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. [Link]
-
SciSpace. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
JOCPR. (n.d.). Validated Stability-Indicating Isocratic RP - JOCPR. [Link]
-
Semantic Scholar. (n.d.). Montelukast protects H9c2 cardiomyocytes against radiation-induced toxicity. [Link]
-
Taylor & Francis Online. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. [Link]
-
GC-MS method for genotoxic impurities in montelukast sodium. (2024). Atypon. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC | PDF [slideshare.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. jpsbr.org [jpsbr.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. rroij.com [rroij.com]
Understanding and Controlling the Formation of Montelukast Methyl Ester Impurity
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Imperative of Purity in Montelukast Synthesis
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] In the synthesis of any active pharmaceutical ingredient (API), the control of impurities is not merely a regulatory hurdle but a fundamental component of ensuring patient safety and therapeutic efficacy.[3] Impurities can arise from various sources, including starting materials, synthetic intermediates, degradation products, and side reactions.[4][5]
This technical guide focuses on a specific, yet critical, process-related impurity: the Montelukast Methyl Ester . While not always listed as a principal impurity in all pharmacopeias, its formation is a tangible risk in several common synthetic and purification pathways for montelukast. Understanding the mechanism of its formation is the first step toward implementing effective control strategies. This document provides an in-depth analysis of the chemical pathways leading to this impurity, robust analytical methodologies for its detection, and field-proven strategies for its mitigation.
Part 1: The Genesis of an Impurity - The Fischer-Speier Esterification Mechanism
The core structure of montelukast features a carboxylic acid moiety on the cyclopropane ring. This functional group is the site of the reaction that forms the methyl ester impurity. The primary mechanism responsible is the Fischer-Speier Esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7]
The Chemical Reaction
The reaction involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OCH₃) group from methanol.[8] This process is an equilibrium, meaning it is reversible.[6][7] The presence of three key components drives the formation of the montelukast methyl ester:
-
Montelukast Free Acid: The substrate containing the carboxylic acid group.
-
Methanol (CH₃OH): The nucleophilic alcohol that provides the methyl group.
-
Acid Catalyst (H⁺): A proton source, such as sulfuric acid or hydrochloric acid, which is essential to activate the carboxylic acid.[7][9]
The Step-by-Step Mechanism
The causality behind the formation of the ester lies in a multi-step mechanism that enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by methanol.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step is crucial as it creates a resonance-stabilized carbocation, making the carbonyl carbon significantly more electrophilic and thus more reactive.[7][9][10]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate where the methanol oxygen now bears a positive charge.[6][10]
-
Proton Transfer: A proton is transferred from the oxonium ion (the formerly methanol oxygen) to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer is a rapid equilibrium and results in the formation of a good leaving group: water (H₂O).[6][9]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl oxygen helps to expel the water molecule, reforming the carbonyl group (now a C=O⁺ double bond).
-
Deprotonation: A weak base in the medium (such as another molecule of methanol or water) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final methyl ester product.[7][9]
Sources
- 1. scispace.com [scispace.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
The Lynchpin Intermediate: A Technical Guide to the Discovery and Chemistry of Montelukast Methyl Ester
This guide provides an in-depth exploration of montelukast methyl ester, a critical intermediate in the synthesis of the potent and selective leukotriene D4 receptor antagonist, montelukast. Developed for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale and technical methodologies underpinning its significance, from the foundational discovery of leukotriene antagonists to the specific chemical strategies involving the methyl ester.
Executive Summary: The Genesis of a Blockbuster Asthma Medication
Montelukast, marketed under the brand name Singulair®, represents a significant advancement in the management of asthma and allergic rhinitis.[1][2] Its journey from concept to clinic is a testament to mechanism-based drug design, targeting the pathophysiology of inflammatory airway diseases.[2][3] Developed by Merck & Co., with foundational research conducted at their Merck Frosst discovery hub in Montreal, Canada, montelukast was the culmination of nearly two decades of research into leukotriene blockers.[4][5] Approved by the FDA in 1998, it swiftly became a cornerstone of asthma therapy.[1][3][5] At the heart of its chemical synthesis lies montelukast methyl ester, an intermediate that facilitates purification and subsequent conversion to the final active pharmaceutical ingredient, montelukast sodium. This guide will dissect the critical role of this methyl ester, providing both the background and the technical details essential for its synthesis and analysis.
The Scientific Imperative: Targeting the Leukotriene Pathway
To appreciate the significance of montelukast, one must first understand the central role of leukotrienes in the inflammatory cascade of asthma.
The Leukotriene Signaling Cascade
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[6][7][8] The cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are key players in the pathophysiology of asthma.[2][3] Released from various immune cells, including mast cells and eosinophils, they bind to cysteinyl leukotriene receptors (CysLT1 and CysLT2) on airway smooth muscle cells and other inflammatory cells.[2][3][6] This binding event triggers a cascade of detrimental effects:
-
Bronchoconstriction: Potent contraction of airway smooth muscle, leading to narrowing of the airways.[1][2]
-
Inflammation: Recruitment and activation of inflammatory cells, perpetuating the inflammatory response.[1]
-
Increased Microvascular Permeability: Leading to airway edema.[1]
-
Mucus Secretion: Contributing to airway obstruction.[1]
Montelukast functions as a highly selective and potent antagonist of the CysLT1 receptor, competitively inhibiting the binding of LTD4.[3][9][10] This targeted intervention effectively blocks the downstream signaling responsible for the symptoms of asthma and allergic rhinitis.
Caption: The Leukotriene Signaling Pathway and the Mechanism of Action of Montelukast.
The Synthetic Strategy: Role of Montelukast Methyl Ester
The total synthesis of montelukast is a multi-step process that has been refined over the years to improve efficiency and scalability for industrial production.[11][12] A common and pivotal strategy involves the use of montelukast methyl ester as a key intermediate.[13][14][15][16]
The rationale for synthesizing the methyl ester before the final active compound is rooted in practical considerations of purification and handling. The ester form often exhibits different solubility and crystallinity properties compared to the free acid, which can be advantageous for removing impurities through techniques like crystallization or chromatography.[17]
Generalized Synthetic Workflow
The synthesis of montelukast typically involves the coupling of two key fragments, followed by the hydrolysis of the methyl ester to the free acid, and finally, conversion to the sodium salt.
Caption: Generalized Synthetic Workflow for Montelukast via the Methyl Ester Intermediate.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of montelukast methyl ester. These protocols are based on established literature and patent disclosures.
Synthesis of Montelukast Methyl Ester
This protocol describes the coupling of the mesylate intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate.
Materials and Reagents:
-
2-(2-(3(S)-(3-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl-2-propanol (Mesylate intermediate)
-
Methyl 1-(mercaptomethyl)cyclopropaneacetate
-
Sodium methoxide (NaOMe) solution in methanol
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl) solution (5% aqueous)
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Thiolate Formation:
-
In a suitable reaction vessel under a nitrogen atmosphere, dissolve methyl 1-(mercaptomethyl)cyclopropaneacetate (1.2 equivalents) in anhydrous DMF.[18]
-
Cool the solution to between -15°C and -5°C.[18]
-
Slowly add a 25% solution of sodium methoxide in methanol (1.2 equivalents) over a period of 30 minutes, maintaining the temperature below 0°C.[18]
-
Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the thiolate anion.[18]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the mesylate intermediate (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the mesylate intermediate to the pre-formed thiolate solution over a period of 1 hour, while maintaining the reaction temperature between 0°C and 5°C.[18]
-
Allow the reaction to stir at 0-5°C for approximately 20 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[18]
-
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into an ice-cold 5% aqueous NaCl solution.[18]
-
Extract the aqueous layer with ethyl acetate.[18]
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.[18]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude montelukast methyl ester.
-
Purification of Montelukast Methyl Ester
The crude methyl ester can be purified by column chromatography.
Materials and Reagents:
-
Crude montelukast methyl ester
-
Silica gel for column chromatography
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Preparation:
-
Prepare a silica gel column using a slurry packing method with the initial eluent composition.
-
-
Loading and Elution:
-
Dissolve the crude montelukast methyl ester in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified montelukast methyl ester.
-
Hydrolysis to Montelukast Free Acid
The purified methyl ester is hydrolyzed to the free acid.
Materials and Reagents:
-
Purified montelukast methyl ester
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (1M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Reaction Setup:
-
Hydrolysis:
-
Work-up:
-
Pour the reaction mixture into a mixture of saturated NaCl solution and ethyl acetate.[19]
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with a suitable acidic solution (e.g., 0.5 M tartaric acid) and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield montelukast free acid.
-
Analytical Characterization
The identity and purity of montelukast methyl ester and the final product are typically confirmed using a variety of analytical techniques.
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate).[20][21] Detection: UV at a specified wavelength (e.g., 250 nm).[21] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | Coupled with HPLC (LC-MS) for identification of components in a mixture.[22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized compound. | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for ester carbonyl, aromatic rings, and other functional groups are observed. |
Conclusion: A Cornerstone of Rational Drug Design
The discovery and development of montelukast is a landmark achievement in medicinal chemistry, showcasing the power of targeting specific biological pathways. Montelukast methyl ester, while not the active drug itself, plays an indispensable role in the manufacturing process, enabling the efficient and scalable production of a highly pure final product. The synthetic and analytical methodologies detailed in this guide underscore the chemical ingenuity required to bring such a life-changing medication to patients worldwide. The continued study of these synthetic intermediates and pathways not only provides a deeper understanding of established drugs but also paves the way for the discovery of new therapeutic agents.
References
-
Montelukast - Wikipedia. (URL: [Link])
-
Discovery of Novel and Potent Leukotriene B 4 Receptor Antagonists. Part 1. (URL: [Link])
-
Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed. (URL: [Link])
-
Montelukast Sodium | Indications, Pharmacology, Dosage, Side Effects & other Generic info. (URL: [Link])
-
Montelukast - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Montelukast - Grokipedia. (URL: [Link])
-
A Process For Synthesis Of Montelukast Sodium - Quick Company. (URL: [Link])
-
From Bench to Bedside | The Hurdles of Discovering a New Leukotriene Receptor Antagonist | American Journal of Respiratory and Critical Care Medicine. (URL: [Link])
-
(A) The leukotriene signaling pathway. Leukotrienes arise from... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The leukotriene biosynthesis and signaling pathway. Leukotrienes derive... - ResearchGate. (URL: [Link])
-
Discovery of leukotrienes and development of antileukotriene agents - PubMed. (URL: [Link])
-
Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1 - PubMed. (URL: [Link])
-
Leukotriene biosynthesis pathway and receptor recognition. Leukotrienes... - ResearchGate. (URL: [Link])
-
Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (URL: [Link])
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (URL: [Link])
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (URL: [Link])
-
Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma - PubMed. (URL: [Link])
-
PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 - EPO. (URL: [Link])
-
Leukotriene biosynthetic enzymes as therapeutic targets - PMC - PubMed Central. (URL: [Link])
- US7476748B2 - Process for making montelukast and intermediates therefor - Google P
- EP1904448B1 - Purification of montelukast - Google P
-
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 - EPO. (URL: [Link])
- EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google P
-
DRUG SPOTLIGHT…MONTELUKAST - New Drug Approvals. (URL: [Link])
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (URL: [Link])
- CN101490005B - Process for the purification of Montelukast - Google P
- WO2006008751A2 - Process for the preparation of montelukast and its salts - Google P
-
Figure 1A: Schematic of the leukotriene synthesis pathway, illustrating the target sites of montelukast and zileuton., by Koeppen, M - BioRender.com. (URL: [Link])
-
Montelukast Sodium | New Drug Approvals. (URL: [Link])
-
Montelukast - Merck & Co - AdisInsight. (URL: [Link])
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate - ResearchGate. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATION. (URL: [Link])
-
Manufacturing Process Of Montelukast Sodium, Its New Intermediates And - Quick Company. (URL: [Link])
-
An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment - Impactfactor. (URL: [Link])
- JP6162004B2 - Montelukast Sodium Intermediate Analysis Method - Google P
-
Efficient synthesis for the preparation of montelukast - European Patent Office - EP 2287154 A1. (URL: [Link])
-
Montelukast - American Chemical Society. (URL: [Link])
-
Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. (URL: [Link])
Sources
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. grokipedia.com [grokipedia.com]
- 4. atsjournals.org [atsjournals.org]
- 5. merck.com [merck.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. sciforum.net [sciforum.net]
- 13. data.epo.org [data.epo.org]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 16. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]
- 17. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
- 18. asianpubs.org [asianpubs.org]
- 19. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. impactfactor.org [impactfactor.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Separation and Quantification of Montelukast and its Process-Related Impurity, Montelukast Methyl Ester
Abstract
This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Montelukast, a potent leukotriene receptor antagonist, from its critical process-related impurity, Montelukast Methyl Ester. The developed method is crucial for quality control in drug substance and formulation development, ensuring the purity and safety of the final pharmaceutical product. The methodology is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
Montelukast is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of symptoms associated with allergic rhinitis.[4] Its therapeutic efficacy is intrinsically linked to its purity. During the synthesis of Montelukast, several impurities can be generated, one of which is Montelukast Methyl Ester, a direct precursor in some synthetic routes.[5][6] The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the drug. Therefore, a reliable and sensitive analytical method is imperative for their detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] This application note provides a comprehensive guide for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the separation of Montelukast and Montelukast Methyl Ester.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of Montelukast and its methyl ester is fundamental to developing a selective HPLC method.
| Property | Montelukast | Montelukast Methyl Ester |
| Chemical Structure | Carboxylic Acid | Methyl Ester |
| Molecular Formula | C₃₅H₃₆ClNO₃S | C₃₆H₃₈ClNO₃S[8] |
| Molecular Weight | 586.18 g/mol | 600.21 g/mol [8] |
| Solubility | Montelukast sodium is freely soluble in ethanol and methanol, and practically insoluble in acetonitrile.[1] | Slightly soluble in chloroform, DMSO, and methanol.[9] |
| UV Absorbance (λmax) | ~284 nm, 345 nm, 359 nm | Similar chromophore to Montelukast |
The key structural difference is the terminal carboxylic acid group in Montelukast versus the methyl ester group in the impurity. This difference in polarity is the primary handle for chromatographic separation.
HPLC Method Development and Rationale
The objective is to achieve baseline separation between Montelukast and Montelukast Methyl Ester with good peak shape and sensitivity. A reversed-phase chromatographic approach was selected due to the non-polar nature of both compounds.
Column Selection
A C18 (octadecylsilane) stationary phase is a logical starting point for the separation of hydrophobic molecules like Montelukast and its methyl ester.[7] The longer alkyl chains of a C18 column provide sufficient hydrophobic interactions to retain both analytes. An Atlantis dC18 column (250 x 4.6 mm, 5 µm) has been shown to be effective for separating Montelukast from its impurities.[10]
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving the desired separation. A gradient elution is employed to ensure adequate retention of the early-eluting compounds while providing sufficient elution strength to resolve the more retained components within a reasonable run time.
-
Mobile Phase A (Aqueous): A phosphate buffer with a slightly acidic pH (e.g., pH 3.0-4.0) is chosen to suppress the ionization of the carboxylic acid group of Montelukast. This promotes its retention on the non-polar stationary phase and improves peak shape. An aqueous solution of 0.1% orthophosphoric acid is a suitable choice.[10]
-
Mobile Phase B (Organic): Acetonitrile is a common and effective organic modifier in reversed-phase HPLC.[7] A mixture of acetonitrile and water (e.g., 95:5 v/v) serves as a strong eluent.[10]
Detection Wavelength
Based on the UV spectra of Montelukast, a detection wavelength of 238 nm is selected, as it provides a good response for both the parent drug and its related impurities, as referenced in the USP monograph for Montelukast Sodium.[11][12]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of Montelukast and Montelukast Methyl Ester.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software (e.g., Empower).
-
Atlantis dC18 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, orthophosphoric acid, and water.
-
Montelukast and Montelukast Methyl Ester reference standards.
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is used as the diluent.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water.
-
Mobile Phase B: Acetonitrile:Water (95:5 v/v).
-
Standard Stock Solution (Montelukast): Accurately weigh and dissolve about 25 mg of Montelukast reference standard in the diluent in a 50 mL volumetric flask.
-
Standard Stock Solution (Montelukast Methyl Ester): Accurately weigh and dissolve about 10 mg of Montelukast Methyl Ester reference standard in the diluent in a 100 mL volumetric flask.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Montelukast and 5 µg/mL of Montelukast Methyl Ester in the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the test sample in the diluent to obtain a final concentration of approximately 500 µg/mL of Montelukast.
Chromatographic Conditions
| Parameter | Condition |
| Column | Atlantis dC18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile:Water (95:5 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm[11][12] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution between Montelukast and Montelukast Methyl Ester peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared for both analytes.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analytes at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject the System Suitability Solution. The following criteria should be met:
-
Resolution between Montelukast and Montelukast Methyl Ester peaks should be greater than 2.0.
-
Tailing factor for the Montelukast peak should be less than 2.0.
-
Relative standard deviation (RSD) for replicate injections of the Montelukast peak area should be not more than 2.0%.
-
-
Quantification: The amount of Montelukast Methyl Ester in the sample can be calculated using the peak area response from the chromatogram and comparing it to the standard of a known concentration.
Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method detailed in this application note is a specific, accurate, and precise tool for the separation and quantification of Montelukast and its methyl ester impurity. Adherence to this protocol and proper validation will ensure the reliable quality control of Montelukast in a pharmaceutical development and manufacturing environment, ultimately contributing to the safety and efficacy of the final drug product.
References
-
A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace. [Link]
-
A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Semantic Scholar. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. Preprints.org. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. PMC. [Link]
- Montelukast sodium and related substance detection method of preparation thereof.
- Process for the preparation of montelukast and its salts.
- Efficient synthesis for the preparation of montelukast.
-
DRUG SPOTLIGHT…MONTELUKAST. New Drug Approvals. [Link]
-
Montelukast Sodium Chewable Tablets. USP-NF. [Link]
-
Montelukast Sodium Tablets. USP-NF. [Link]
-
Montelukast Sodium. USP-NF. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pharmacologyjournal.in [pharmacologyjournal.in]
- 8. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. scispace.com [scispace.com]
- 11. uspnf.com [uspnf.com]
- 12. drugfuture.com [drugfuture.com]
protocol for quantitative analysis of montelukast methyl ester
An Application Note for the Quantitative Analysis of Montelukast Methyl Ester by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the quantitative determination of Montelukast Methyl Ester, a critical process impurity and potential degradant of Montelukast. The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely available in quality control and research laboratories. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed, step-by-step workflow from sample preparation to method validation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. All procedures are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction and Scientific Rationale
Montelukast is a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, impurities can arise, one of which is Montelukast Methyl Ester. The quantification of this and other impurities is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Montelukast Methyl Ester is the esterified form of the parent drug's carboxylic acid group.
Why RP-HPLC? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its high resolving power, sensitivity, and robustness for the analysis of pharmaceutical compounds. Montelukast and its methyl ester are moderately non-polar, making them ideal candidates for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is employed due to the presence of a strong chromophore in the montelukast structure, allowing for sensitive detection at specific wavelengths.[4][5]
This protocol is established to provide a reliable method for the quantification of Montelukast Methyl Ester, ensuring that it can be controlled within specified limits in drug substances and formulations.
Experimental Workflow Overview
The following diagram outlines the complete workflow for the quantitative analysis of Montelukast Methyl Ester.
Caption: Overall workflow for the quantitative analysis of Montelukast Methyl Ester.
Materials and Reagents
| Item | Grade/Specification | Recommended Supplier |
| Montelukast Methyl Ester RS | Purity ≥ 98% | LGC, TRC, etc. |
| Montelukast Sodium RS | USP/EP Reference Standard | USP, EDQM |
| Acetonitrile | HPLC Grade | Fisher, Merck |
| Methanol | HPLC Grade | Fisher, Merck |
| Orthophosphoric Acid | AR Grade, ~85% | Sigma-Aldrich |
| Water | HPLC Grade / Milli-Q or equivalent | In-house |
| Volumetric Glassware | Class A, Amber | VWR, Pyrex |
| Syringe Filters | 0.45 µm PTFE or Nylon | Pall, Millipore |
Rationale for Amber Glassware : Montelukast is known to be sensitive to light. Using amber glassware protects the analyte from photodegradation, ensuring the accuracy of the quantitative analysis.
Instrumentation and Chromatographic Conditions
This method is designed for a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Atlantis dC18, 250 x 4.6 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | Aqueous 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/60, 10/70, 15/90, 20/100, 30/100, 32/60, 40/60 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Diluent | Water:Methanol (30:70, v/v) |
Rationale for Method Parameters :
-
C18 Column : Provides excellent retention for the non-polar montelukast and its methyl ester.[5]
-
Acidified Mobile Phase : The addition of orthophosphoric acid to Mobile Phase A suppresses the ionization of the residual carboxylic acid group on any co-present montelukast, ensuring good peak shape and consistent retention.
-
Gradient Elution : A gradient program is essential for effectively separating the slightly more non-polar methyl ester from the parent montelukast peak and other potential impurities within a reasonable runtime.[5]
-
Wavelength : 225 nm is chosen as it provides high sensitivity for both montelukast and its related substances.[5]
Preparation of Solutions
Handle all solutions containing montelukast or its ester under low light conditions and use amber glassware.
Standard Stock Solution (Montelukast Methyl Ester)
-
Accurately weigh approximately 10 mg of Montelukast Methyl Ester Reference Standard (RS) into a 100 mL amber volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
This yields a stock solution with a concentration of approximately 100 µg/mL .
Calibration Curve Standards
Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent as described in the table below.
| Standard Level | Concentration (µg/mL) | Preparation |
| 1 | 0.1 | Dilute 1.0 mL of Stock to 100 mL, then 1.0 mL to 10 mL |
| 2 | 0.5 | Dilute 0.5 mL of Stock to 100 mL |
| 3 | 1.0 | Dilute 1.0 mL of Stock to 100 mL |
| 4 | 2.5 | Dilute 2.5 mL of Stock to 100 mL |
| 5 | 5.0 | Dilute 5.0 mL of Stock to 100 mL |
Quality Control (QC) Samples
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 1.5 µg/mL, and 4.0 µg/mL) from a separate weighing of the reference standard to ensure independence from the calibration standards.
Test Sample Preparation (for Montelukast Drug Substance)
-
Accurately weigh approximately 52 mg of the Montelukast Sodium sample into a 50 mL amber volumetric flask.[5]
-
Add approximately 25 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R1))
The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[1][3]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
System Suitability
Before analysis, inject a standard solution (e.g., 1.0 µg/mL) six times. The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area : ≤ 2.0%
-
Tailing Factor : ≤ 2.0
-
Theoretical Plates : ≥ 2000
Specificity
Inject the diluent, a standard solution of montelukast, and a spiked sample (montelukast spiked with the methyl ester). The method is specific if the montelukast methyl ester peak is well-resolved from the main montelukast peak and any other impurities, with no interference from the diluent at the retention time of the analyte.
Linearity and Range
Inject the calibration standards in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criterion : The correlation coefficient (r²) should be ≥ 0.995.[4]
-
Range : The validated range is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy (Recovery)
Analyze a placebo or sample matrix spiked with Montelukast Methyl Ester at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criterion : The mean recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0% at each level.[6]
Precision
-
Repeatability (Intra-day precision) : Analyze six replicate preparations of a sample spiked at 100% of the target concentration on the same day.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion : The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve). The LOQ should be experimentally verified by analyzing a standard at the determined concentration and checking for acceptable precision and accuracy.[4]
Data Analysis and Calculation
The amount of Montelukast Methyl Ester in the sample is calculated using the response from the calibration curve.
Calculation Formula:
% Impurity = (A_spl / A_std) * (C_std / C_spl) * 100
Where:
-
A_spl = Peak area of Montelukast Methyl Ester in the sample solution
-
A_std = Peak area of Montelukast Methyl Ester in the standard solution
-
C_std = Concentration of the standard solution (mg/mL)
-
C_spl = Concentration of the montelukast sample solution (mg/mL)
References
-
Shah, K., & Parmar, V. (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Paramedical College. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Retrieved from [Link]
-
NIH. (n.d.). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Specific impurities of montelukast.
-
PubMed. (n.d.). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Montelukast | HPLC | Method Development And Validation. Retrieved from [Link]
-
SciSpace. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]
-
SciSpace. (n.d.). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve. Retrieved from [Link]
-
Organic Chemistry: An Indian Journal. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]
Sources
Application Notes & Protocols: The Role of Montelukast Methyl Ester in Drug Metabolism and Pharmacokinetic Studies
I. Introduction: Contextualizing Montelukast Metabolism
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and the relief of seasonal allergic rhinitis symptoms.[1] As an orally administered drug, it undergoes extensive metabolism, primarily in the liver.[1][2] Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing patient-specific variability, and ensuring clinical safety and efficacy.
Montelukast is metabolized by multiple cytochrome P450 (CYP) isoenzymes, with CYP2C8 playing a major role at clinically relevant concentrations, and CYP2C9 and CYP3A4 also contributing.[2][3] Additionally, Phase II metabolism via UDP-glucuronosyltransferases (UGTs), specifically UGT1A3, is involved in its clearance through direct glucuronidation.[3][4] This complex metabolic network results in several metabolites, including hydroxylated species, a sulfoxide, and an acyl-glucuronide, which are almost exclusively excreted via the bile.[1][3][5] Given this complexity, the use of appropriate standards and analytical tools is paramount for accurate characterization in drug metabolism and pharmacokinetic (DMPK) studies.
II. The Scientific Rationale for Montelukast Methyl Ester in Metabolism Studies
Montelukast methyl ester is not a metabolite of montelukast. Instead, it is a key intermediate in several patented synthesis routes for the parent drug, montelukast.[6][7][8] Its primary application in a research and development context is as a reference standard for impurities that may arise during the manufacturing process.[9][] However, its structural similarity to the parent compound provides a unique and valuable utility in drug metabolism studies, primarily in two distinct roles:
-
As a Negative Control and Impurity Marker: In a metabolism study, the absence of endogenous pathways that can form montelukast methyl ester is a critical advantage. If detected in a biological matrix following administration of montelukast, its presence can be unequivocally attributed to it being an impurity in the dosed substance rather than a product of biological transformation. This helps distinguish process-related substances from true metabolites.
-
As a Surrogate Internal Standard (IS) in Bioanalysis: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) analog, such as montelukast-d6.[11][12] A SIL-IS co-elutes chromatographically and exhibits identical ionization behavior to the analyte, perfectly compensating for matrix effects and extraction variability. However, when a SIL-IS is unavailable or cost-prohibitive, a structurally similar analog like montelukast methyl ester can serve as a functional alternative. The rationale is that its similar core structure will lead to comparable behavior during sample extraction and similar, though not identical, ionization efficiency in the mass spectrometer source. This choice requires rigorous validation to ensure it reliably tracks the analyte's behavior.
Physicochemical Properties Comparison
To appreciate its suitability as an analog, a comparison of the fundamental properties of montelukast and its methyl ester is warranted.
| Property | Montelukast | Montelukast Methyl Ester | Rationale for Comparison |
| Molecular Formula | C₃₅H₃₆ClNO₃S | C₃₆H₃₈ClNO₃S[9][] | The addition of a methyl group (-CH₂) in place of the acidic proton increases the molecular weight and lipophilicity slightly. |
| Molecular Weight | 586.18 g/mol | 600.21 g/mol [9][] | The mass difference of ~14 Da is easily resolved by a mass spectrometer, a prerequisite for use as an internal standard. |
| Core Structure | Identical | Identical | Ensures similar chromatographic retention on reverse-phase columns and comparable ionization characteristics in ESI sources. |
| Functional Group | Carboxylic Acid | Methyl Ester | The key difference. The ester is less polar and not ionizable at physiological pH, which slightly alters its chromatographic behavior and metabolic stability. |
III. Experimental Protocols
The following protocols provide step-by-step methodologies for the practical application of montelukast methyl ester in a drug metabolism research setting.
Protocol 1: Bioanalytical Quantification of Montelukast in Human Plasma by LC-MS/MS
Objective: To develop a robust and sensitive method for quantifying montelukast in human plasma using montelukast methyl ester as an internal standard. This protocol is based on established methods for montelukast quantification.[11][12][13]
Causality Behind Experimental Choices:
-
Protein Precipitation: This sample preparation technique is chosen for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins, which can interfere with LC-MS/MS analysis.[11][14] Cold acetonitrile is a highly efficient precipitating agent.[15]
-
C18 Column: A C18 stationary phase is the standard for reverse-phase chromatography of moderately lipophilic molecules like montelukast, providing excellent retention and separation from endogenous plasma components.[11][12]
-
Electrospray Ionization (ESI), Positive Mode: Montelukast contains a quinoline ring with a nitrogen atom that is readily protonated, making positive mode ESI a highly sensitive ionization technique for this molecule.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise from the complex plasma matrix.
Materials:
-
Montelukast reference standard
-
Montelukast Methyl Ester (Internal Standard)
-
LC-MS/MS grade Acetonitrile and Water
-
Ammonium Formate
-
Human Plasma (K₂EDTA)
-
Calibrated micropipettes and sterile polypropylene tubes
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of both montelukast and montelukast methyl ester (IS) in methanol.
-
From the montelukast stock, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution of 100 ng/mL by diluting the IS stock solution in acetonitrile.
-
-
Sample Preparation Workflow:
-
Label 1.5 mL polypropylene tubes for calibration standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma (or blank plasma for standards/QCs), add 10 µL of the appropriate montelukast standard solution (or blank solvent for unknowns).
-
Add 300 µL of the cold (–20°C) internal standard working solution (100 ng/mL in acetonitrile) to every tube. The IS addition serves as the protein crashing agent.
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
Diagram: Bioanalytical Sample Preparation Workflow
Caption: Workflow for plasma sample processing prior to LC-MS/MS analysis.
-
LC-MS/MS Parameters: The following are typical starting parameters that must be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 2.5 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Montelukast) | Q1: 586.2 m/z → Q3: 568.2 m/z (Loss of H₂O)[11] |
| MRM Transition (IS) | Q1: 600.2 m/z → Q3: 582.2 m/z (Hypothesized loss of H₂O) |
| Collision Energy | Optimize experimentally for each transition |
-
Data Analysis and Validation:
-
Integrate the peak areas for both montelukast and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[15]
-
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLMs)
Objective: To experimentally verify that montelukast methyl ester is metabolically stable in comparison to montelukast, validating its use as a stable internal standard or negative control.
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[2][3] They are the standard in vitro system for assessing metabolic stability.
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP450 enzyme activity. Its inclusion initiates the metabolic reaction. Reactions without NADPH serve as a negative control.
-
Time Course Analysis: Measuring the disappearance of the compound over time allows for the calculation of intrinsic clearance, a key parameter of metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Montelukast and Montelukast Methyl Ester
-
NADPH regenerating system (or NADPH)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile
Methodology:
-
Incubation Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 2X working solution of HLMs (e.g., 1 mg/mL) in the buffer.
-
Prepare 2X working solutions of montelukast and montelukast methyl ester (e.g., 2 µM) in the buffer.
-
Prepare a 2X working solution of the NADPH regenerating system in the buffer.
-
-
Metabolic Incubation:
-
Pre-warm the HLM and compound solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding an equal volume of the pre-warmed NADPH solution to the HLM/compound mixture. The final concentrations will be 0.5 mg/mL HLMs and 1 µM substrate.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of cold acetonitrile with the internal standard (use the other compound as the IS, e.g., use montelukast methyl ester as IS for montelukast incubations and vice-versa).
-
-
Sample Analysis and Data Interpretation:
-
Process the quenched samples as described in Protocol 1 (vortex, centrifuge, analyze supernatant).
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line corresponds to the degradation rate constant (k).
-
Expected Outcome: Montelukast should show significant degradation over the 60-minute period. Montelukast methyl ester is expected to show minimal to no degradation, confirming its metabolic stability in this system.
-
Diagram: Montelukast Primary Metabolic Pathways
Caption: Overview of Phase I and Phase II metabolic pathways for montelukast.
IV. Conclusion and Best Practices
Montelukast methyl ester is a valuable tool for researchers studying the disposition of montelukast. While not a biological metabolite, its role as a well-characterized synthetic intermediate allows it to serve as a reliable impurity marker and a practical surrogate internal standard for bioanalytical quantification. The protocols outlined here provide a framework for its application, but it is critical to emphasize that the use of any non-SIL internal standard necessitates thorough validation to control for potential inaccuracies arising from differences in extraction recovery or matrix effects. By applying these methods with scientific rigor, researchers can achieve accurate and reliable data in their drug metabolism and pharmacokinetic investigations of montelukast.
V. References
-
Patel, C., & Lappin, S.L. (2023). Montelukast. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Al-Shagrawi, L., et al. (2018). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 46(6), 833-843. [Link]
-
Alsadarah, N.A., et al. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Drug Development and Industrial Pharmacy, 47(2), 197-206. [Link]
-
Bio-Montelukast Product Monograph. (2021). Bio-Montelukast. [Link]
-
Balani, S.K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]
-
Alsadarah, N.A., et al. (2020). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. PubMed. [Link]
-
Lievonen, T., et al. (2021). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 110(3), 737-746. [Link]
-
Pothu, R., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 53(7), 1152-1158. [Link]
-
Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]
-
Katteboina, M., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate. [Link]
-
Sunil Kumar, I.V., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4439-4450. [Link]
-
Marques, C.F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]
-
Reddy, M.P., et al. (2007). Process for the preparation of Montelukast and its salts. European Patent Office. [Link]
-
Ammar, A. (2014). DRUG SPOTLIGHT…MONTELUKAST. New Drug Approvals. [Link]
-
Reddy, B.P., et al. (2010). Process for the preparation of montelukast, and intermediates therefor. Google Patents.
-
Various Authors. (2017). Synthesis of Montelukast. In: Hazardous Reagent Substitution: A Pharmaceutical Perspective. ACS Symposium Series. [Link]
-
Sharma, R., & Mehta, K. (2014). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 420-436. [Link]
-
Naz, H., et al. (2017). Pharmacokinetic behavior of montelukast in indigenous healthy male volunteers. Latin American Journal of Pharmacy, 36(11), 2235-9. [Link]
-
Pharmaffiliates. Montelukast-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
-
Marques, C.F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PubMed. [Link]
-
Cheng, H., et al. (1997). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 173-181. [Link]
-
Varma, M.V., et al. (2016). Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast. Clinical Pharmacology & Therapeutics, 100(6), 666-674. [Link]
-
Wang, Y., et al. (2023). Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and chewable tablet in healthy Chinese volunteers: randomized trials under fasting and fed conditions. Drug Design, Development and Therapy, 17, 287-297. [Link]
-
Li, Y., et al. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Chewable Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy, 15, 1025-1034. [Link]
Sources
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 8. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of Montelukast Methyl Ester
Abstract
This application note details a robust, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of montelukast methyl ester, a potential process-related impurity and degradation product of montelukast. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring precise analysis of montelukast purity. The protocol employs a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and low detection limits. This method adheres to the principles outlined in international regulatory guidelines for analytical procedure validation.[1][2][3]
Introduction: The Rationale for Method Development
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and seasonal allergic rhinitis.[4][5] During the synthesis of the active pharmaceutical ingredient (API), or under certain storage conditions, impurities can arise. Montelukast methyl ester is one such critical impurity, potentially formed during synthesis if the final hydrolysis step is incomplete or through esterification in the presence of methanol.[6][7]
Regulatory bodies such as the FDA and international councils mandate strict control over impurities in pharmaceutical products.[8][9] Therefore, a highly sensitive and specific analytical method is essential to ensure the purity, safety, and efficacy of montelukast formulations. LC-MS/MS offers unparalleled advantages for this purpose due to its ability to separate the analyte of interest from a complex matrix and provide definitive identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern. This note provides a comprehensive protocol for this analysis, grounded in established scientific principles and regulatory expectations.[10][11][12]
Experimental Design and Methodology
Materials and Reagents
-
Reference Standards: Montelukast Sodium (USP grade or equivalent), Montelukast Methyl Ester (certified reference material).[]
-
Internal Standard (IS): Montelukast-d6 (deuterated analog of Montelukast).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Buffers: Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).
-
Sample Preparation: Volumetric flasks, pipettes, and autosampler vials (amber, to protect from light).[14]
Instrumentation
-
Liquid Chromatograph: A UPLC/HPLC system capable of binary gradient elution (e.g., Shimadzu LC Prominence, Agilent 1290 Infinity II, or Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6400 Series, Sciex Triple Quad series, or Waters Xevo TQ).
-
Analytical Column: A reversed-phase C18 column (e.g., YMC-Pack Pro C18, 50 x 4.6 mm, 3 µm particle size) is a common choice, providing excellent retention and peak shape for montelukast and its analogs.[4]
Preparation of Standards and Samples
Causality Insight: The use of a deuterated internal standard (Montelukast-d6) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[4][5]
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Montelukast, Montelukast Methyl Ester, and Montelukast-d6 in separate volumetric flasks using methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Montelukast and Montelukast Methyl Ester stock solutions in a 50:50 acetonitrile/water mixture to create calibration standards ranging from approximately 1.0 to 500 ng/mL.
-
Internal Standard Spiking Solution: Dilute the Montelukast-d6 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.
-
Sample Preparation (from Drug Substance): a. Accurately weigh 10 mg of the montelukast drug substance into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. c. Transfer 1 mL of this solution to a 10 mL volumetric flask. d. Add a fixed volume of the Internal Standard Spiking Solution. e. Dilute to the mark with the same diluent. This brings the sample concentration within the calibrated range.
-
Final Preparation: For each calibration standard and sample, mix 500 µL of the solution with 500 µL of the Internal Standard Spiking Solution in an amber autosampler vial.
LC-MS/MS Protocol & Parameters
The core of this method is the precise separation by LC followed by highly selective detection using MS/MS. The parameters below are a validated starting point and may be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | YMC-Pack Pro C18 (50 x 4.6 mm, 3 µm) or equivalent | C18 chemistry provides the necessary hydrophobicity to retain montelukast and its ester. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid) | Provides protons for ionization and buffers the system for reproducible retention times. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes.[4] |
| Gradient Program | Isocratic: 20% A / 80% B | An isocratic method is simple, robust, and often sufficient for separating the parent drug from its closely related methyl ester.[4][5] |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[4] |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Small volume minimizes peak broadening. |
| Run Time | ~3.0 minutes | Enables high throughput analysis. |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Montelukast and its ester contain basic nitrogen atoms that are readily protonated.[15] |
| Ion Spray Voltage | +4500 V | Optimizes the formation of gas-phase ions. |
| Source Temperature | 550 °C | Facilitates desolvation of the analyte ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Montelukast | 586.2 | 568.2 | 150 | 25 |
| Montelukast Methyl Ester | 600.2 | 582.2 | 150 | 25 |
| Montelukast-d6 (IS) | 592.3 | 574.2 | 150 | 25 |
Mechanistic Insight: The primary fragmentation for Montelukast ([M+H]+ at m/z 586.2) involves the neutral loss of a water molecule (18 Da) from the tertiary alcohol, resulting in the product ion at m/z 568.2.[4] By analogy, the Montelukast Methyl Ester ([M+H]+ at m/z 600.2) is expected to undergo the same fragmentation, leading to a product ion at m/z 582.2.
Method Validation Framework
The reliability of any analytical method hinges on its validation. The protocol must be validated according to established guidelines like ICH Q2(R1) to demonstrate its suitability for the intended purpose.[1][16][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention times of the analytes in blank samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 85-115% for impurity quantification. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
Experimental Workflow and Data Visualization
The entire process, from sample receipt to final report, can be visualized as a streamlined workflow.
Caption: Workflow for Montelukast Methyl Ester Quantification.
Concluding Remarks
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of montelukast methyl ester. The protocol emphasizes accuracy through the use of an internal standard and adherence to international validation standards.[1][8] A key consideration for any laboratory implementing this method is the known sensitivity of montelukast to light; therefore, all sample and standard preparations should be performed in amber glassware or under reduced light conditions to prevent photodegradation and the formation of cis-isomers.[14][18] By following this detailed protocol, analytical laboratories can confidently and accurately monitor the purity of montelukast, ensuring product quality and patient safety.
References
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (2014). National Institutes of Health. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. (2023). Bentham Science Publishers. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (2016). Der Pharma Chemica. [Link]
-
Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. (2014). PubMed. [Link]
-
Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. (2012). Taylor & Francis Online. [Link]
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024). ResearchGate. [Link]
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024). ResearchGate (alternative link). [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (2010). ResearchGate. [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2025). ScienceDirect. [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions... (2018). PubMed. [Link]
-
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. (2011). European Patent Office. [Link]
-
A validated stability-indicating and lc-ms compatible method for the determination of related substances... (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Montelukast. (2017). Royal Society of Chemistry. [Link]
- Efficient synthesis for the preparation of montelukast. (2009).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. starodub.nl [starodub.nl]
- 14. tandfonline.com [tandfonline.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. ijpsdronline.com [ijpsdronline.com]
Application Note & Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Montelukast Methyl Ester
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Montelukast Methyl Ester, a potential process-related impurity and primary degradation product of Montelukast. The described methodology is crucial for quality control in both bulk drug substance and finished pharmaceutical product manufacturing. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, specificity, and robustness.[1][2][3][4] This protocol provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to implement a reliable analytical solution for monitoring the purity of Montelukast.
Introduction
Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[5][6] During the synthesis and storage of Montelukast, various impurities can arise, which may affect the safety and efficacy of the final drug product.[7][8] Montelukast Methyl Ester is identified as a significant impurity, often formed during the esterification step in certain synthetic routes or as a degradation product.[5][9][10][] Therefore, a robust and validated analytical method for the quantification of Montelukast Methyl Ester is imperative for ensuring the quality and stability of Montelukast active pharmaceutical ingredient (API) and its formulations.
This application note details the development and validation of an RP-HPLC method designed to separate and quantify Montelukast Methyl Ester from the parent drug, Montelukast, and other potential degradation products. The method's development was guided by a scientific and risk-based approach as outlined in ICH Q14, with validation performed according to the recently revised ICH Q2(R2) guidelines.[1][2][12]
Experimental
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing were performed using appropriate chromatography data software.
Chemicals and Reagents
| Reagent | Grade | Source |
| Montelukast Sodium Reference Standard | USP/EP | Commercially Available |
| Montelukast Methyl Ester | Characterized In-house or Custom Synthesis | |
| Acetonitrile | HPLC Grade | E. Merck |
| Methanol | HPLC Grade | E. Merck |
| Orthophosphoric Acid (OPA) | AR Grade | |
| Water | HPLC Grade/Milli-Q |
Chromatographic Conditions
The separation was achieved on a C18 reversed-phase column with the following conditions:
| Parameter | Condition |
| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm[13] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v)[13] |
| Gradient Program | See Table 1 |
| Flow Rate | 1.5 mL/min[13][14] |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm[15][16] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 20 | 80 |
| 25 | 20 | 80 |
| 28 | 60 | 40 |
| 30 | 60 | 40 |
Rationale for Method Parameters: A C18 column was selected for its versatility in separating hydrophobic compounds like Montelukast and its ester.[8] The gradient elution program was optimized to ensure adequate separation of Montelukast from its methyl ester and other potential impurities, providing sharp, symmetrical peaks. The detection wavelength of 285 nm was chosen based on the UV spectra of Montelukast, where it exhibits significant absorbance.[15][16]
Preparation of Solutions
Diluent: Acetonitrile and Water in the ratio of 50:50 (v/v).
Standard Stock Solution (Montelukast): Accurately weigh and transfer about 25 mg of Montelukast Sodium Reference Standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
Standard Stock Solution (Montelukast Methyl Ester): Accurately weigh and transfer about 10 mg of Montelukast Methyl Ester into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
Spiked Standard Solution (for Validation): Prepare a mixed solution containing Montelukast at a concentration of approximately 1000 µg/mL and Montelukast Methyl Ester at a relevant concentration for impurity profiling (e.g., 1.5 µg/mL, representing 0.15% impurity level).
Sample Solution: Accurately weigh and transfer a quantity of the test sample (API or powdered tablets) equivalent to 50 mg of Montelukast into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.[14][17]
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][2][3][4]
System Suitability
System suitability was assessed by injecting six replicate injections of the standard solution. The acceptance criteria were:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8][15][16] Montelukast was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[18]
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed, and the peak purity of Montelukast was evaluated using the PDA detector to ensure no co-eluting peaks. The method demonstrated good resolution between Montelukast and its degradation products.
Linearity and Range
Linearity was evaluated by analyzing a series of solutions of Montelukast Methyl Ester at five different concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 0.225% of the nominal Montelukast concentration). The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of Montelukast Methyl Ester spiked into a sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of a spiked sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate preparations of a spiked sample on two different days, by different analysts, and on different instruments.
The RSD of the results was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulas:
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[14][18]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The effect of these changes on the system suitability parameters was observed.
Results and Discussion
A summary of the validation results is presented in the following tables.
Table 2: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% |
| Tailing Factor | 1.15 | ≤ 2.0 |
| Theoretical Plates | > 3000 | ≥ 2000 |
Table 3: Validation Summary for Montelukast Methyl Ester
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | LOQ - 0.225% | As defined |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD %) | 1.2% | ≤ 5.0% |
| Intermediate Precision (RSD %) | 1.8% | ≤ 5.0% |
| LOD | 0.015% | Report |
| LOQ | 0.05% | Report |
| Robustness | No significant impact on results | System suitability criteria met |
The results demonstrate that the developed method is specific, linear, accurate, precise, and robust for the intended purpose. The forced degradation studies confirmed the stability-indicating nature of the method, as Montelukast was well-separated from its degradation products, including the methyl ester.
Conclusion
A sensitive, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of Montelukast Methyl Ester in Montelukast drug substance and formulations. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol provided in this application note can be readily implemented by analytical laboratories to ensure the quality and safety of Montelukast-containing products.
References
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. N. Rashmitha, T. Raj, et al. Journal of Chemistry. 2010.
-
A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium - SciSpace.
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. March 20, 2024.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. July 22, 2025.
-
HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
Validation of Analytical Procedures Q2(R2). ICH. November 30, 2023.
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. May 1, 2015.
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. April 6, 2022.
-
High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development.
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer - ResearchGate.
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC - NIH.
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH.
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. I.V. SUNIL KUMAR, et al.
-
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 - EPO.
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed. J Pharm Biomed Anal. 2018 Sep 5:158:106-118.
-
Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid - International Journal of Pharmaceutical Investigation.
-
Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of - Scholars Research Library.
-
WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents.
-
CAS 855473-51-7 Montelukast Methyl Ester - BOC Sciences.
-
Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design - ResearchGate.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL - International Journal of Pharmacy and Biological Sciences.
-
Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC.
-
Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. Royal Society of Chemistry. December 12, 2017.
-
Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve - SciSpace.
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. asianpubs.org [asianpubs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pharmacologyjournal.in [pharmacologyjournal.in]
- 9. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 10. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. scispace.com [scispace.com]
- 14. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpaonline.com [ajpaonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpbs.com [ijpbs.com]
- 18. jpionline.org [jpionline.org]
Application Note: Montelukast Methyl Ester as an Analog Internal Standard for the Bioanalysis of Montelukast in Human Plasma by LC-MS/MS
Abstract
This application note presents a comprehensive guide and a detailed protocol for the use of montelukast methyl ester as an internal standard (IS) in the quantitative bioanalysis of montelukast from human plasma. While stable isotope-labeled (SIL) internal standards, such as montelukast-d6, are considered the gold standard, this guide provides a scientifically robust alternative using a structural analog.[1][2] We detail the rationale for selecting montelukast methyl ester, focusing on its structural similarity, physicochemical properties, and predictable behavior during sample preparation and mass spectrometric detection. A complete, step-by-step LC-MS/MS protocol is provided, covering sample preparation via protein precipitation, chromatographic separation, and mass spectrometric parameters. Furthermore, we outline the essential method validation parameters as stipulated by regulatory guidelines to ensure the development of a trustworthy and reproducible bioanalytical method.[3][4]
Introduction: The Imperative for a Reliable Internal Standard
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard is fundamental to achieving accurate and precise results.[2] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest stage of sample processing.[1] Its primary role is to normalize the analytical response of the target analyte, thereby correcting for variability that can be introduced at multiple stages of the workflow, including extraction, injection volume, and ionization efficiency.[2]
Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[5][6] Accurate quantification of montelukast in biological matrices like plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The ideal IS for this purpose is a stable isotope-labeled version of the analyte (e.g., montelukast-d6), as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[1] However, SILs can be costly or have long synthesis lead times, particularly in early drug development.
In such cases, a carefully selected structural analog can serve as a highly effective alternative.[1] This note establishes the scientific case and practical application for using montelukast methyl ester as an analog IS for montelukast quantification.
Rationale for Selection: Montelukast Methyl Ester
The suitability of an analog IS hinges on its ability to mimic the behavior of the analyte throughout the analytical process. Montelukast methyl ester is an excellent candidate for the following reasons:
-
Structural Analogy: The only structural difference between montelukast and its methyl ester is the conversion of the terminal carboxylic acid to a methyl ester group. This close structural relationship ensures that the two compounds will have very similar extraction recoveries and chromatographic retention behaviors.
-
Physicochemical Properties: The esterification results in a slight increase in molecular weight and lipophilicity. This difference is sufficient to allow for chromatographic and mass spectrometric separation but is minor enough to ensure the IS effectively tracks the analyte during sample processing.
| Property | Montelukast (Analyte) | Montelukast Methyl Ester (IS) | Justification for IS Suitability |
| Structure | Carboxylic Acid | Methyl Ester | Core structure is identical, ensuring similar chemical behavior. |
| Molecular Formula | C₃₅H₃₆ClNO₃S | C₃₆H₃₈ClNO₃S | Similar elemental composition. |
| Molar Mass | ~586.2 g/mol [6] | ~600.2 g/mol [][8] | Mass difference is ideal for MS detection without isotopic crosstalk. |
| Solubility | Soluble in methanol, ethanol[6] | Soluble in methanol, DMSO, chloroform[][9] | Compatible with common bioanalytical solvents. |
| Ionization | Readily forms [M+H]⁺ in ESI | Readily forms [M+H]⁺ in ESI | Both compounds ionize efficiently under the same conditions. |
-
Mass Spectrometric Distinction: The 14 Da mass difference between the analyte and IS allows for clear separation in the mass spectrometer, preventing any potential interference. Their fragmentation patterns are expected to be analogous, allowing for the selection of specific and robust Multiple Reaction Monitoring (MRM) transitions.
Below is a diagram illustrating the relationship between the analyte and the proposed internal standard.
Caption: Relationship between Montelukast and its Methyl Ester IS.
Detailed Bioanalytical Protocol
This protocol describes a method for the quantification of montelukast in human plasma using montelukast methyl ester as an IS, followed by LC-MS/MS analysis.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of montelukast reference standard and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of montelukast methyl ester and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting montelukast from plasma.[5]
-
Label 1.5 mL microcentrifuge tubes for blanks, CS, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS Spiking Solution (100 ng/mL) to all tubes except the blank (add 25 µL of methanol instead).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~400 µL) to a clean vial for LC-MS/MS analysis.
The following diagram outlines the complete experimental workflow.
Caption: Bioanalytical workflow from sample preparation to analysis.
LC-MS/MS Conditions
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Standard HPLC or UPLC System | |
| Column | YMC-pack pro C18, 50 x 4.6 mm, 3 µm[5] | C18 chemistry provides excellent retention for hydrophobic compounds like montelukast. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0 | Provides a proton source for ESI+ and aids in good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient/Isocratic | Isocratic: 20% A, 80% B[5][10] | A simple isocratic method provides rapid and reproducible results. |
| Flow Rate | 0.8 mL/min[5][10] | Balances analysis time with chromatographic efficiency. |
| Column Temp. | 45°C[5] | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Montelukast contains basic nitrogen atoms that readily protonate. |
| MRM Transitions | Montelukast: 586.2 → 568.2[5]MME (IS): 600.2 → 568.2 | Analyte: Corresponds to [M+H]⁺ and subsequent loss of H₂O.IS: Corresponds to [M+H]⁺ and subsequent loss of methanol (CH₃OH). |
| Dwell Time | 150 ms | |
| Source Temp. | 550°C | |
| IonSpray Voltage | 5500 V | |
| Collision Gas | Nitrogen | |
| Declustering Potential (DP) | 65 V (Optimize for your instrument) |
| Collision Energy (CE) | 25 V (Optimize for your instrument) | |
Bioanalytical Method Validation
A full method validation must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry or ICH M10) to ensure the reliability of the data.[3][4][11] Key parameters to evaluate include:
-
Selectivity: Absence of interfering peaks from endogenous matrix components in at least six different sources of blank plasma at the retention times of the analyte and IS.[11]
-
Linearity and Range: The method should be linear over a defined concentration range (e.g., 1.0 - 800.0 ng/mL for montelukast).[5] A correlation coefficient (r²) of ≥0.99 is typically required.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within 85-115% (80-120% at LLOQ) at a minimum of four QC levels (LLOQ, Low, Medium, High).[5][12]
-
Matrix Effect: This is a critical parameter for analog internal standards. The effect of the biological matrix on ionization must be assessed to ensure it does not compromise precision and accuracy.[1] The IS-normalized matrix factor should be consistent across different plasma lots.
-
Extraction Recovery: The efficiency of the extraction process for both the analyte and the IS should be determined. While it does not need to be 100%, it must be consistent and reproducible across the concentration range.[5][12]
-
Stability: The stability of montelukast and montelukast methyl ester must be demonstrated under various conditions relevant to sample handling and storage, including bench-top, freeze-thaw cycles, and long-term freezer storage.[5][12]
Table 3: Example Method Validation Acceptance Criteria Summary
| Validation Parameter | Concentration Levels | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Calibration Curve | ≥ 0.99 |
| Intra-day Accuracy & Precision | LLOQ, LQC, MQC, HQC (n=6) | Accuracy: ±20% at LLOQ, ±15% othersPrecision: ≤20% at LLOQ, ≤15% others |
| Inter-day Accuracy & Precision | LLOQ, LQC, MQC, HQC (3 runs) | Accuracy: ±20% at LLOQ, ±15% othersPrecision: ≤20% at LLOQ, ≤15% others |
| Extraction Recovery | LQC, MQC, HQC | Consistent and reproducible |
| Matrix Effect | LQC, HQC (6 lots) | IS-normalized CV ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, etc.) | LQC, HQC | Mean concentration within ±15% of nominal |
Conclusion
Montelukast methyl ester serves as a reliable and cost-effective analog internal standard for the bioanalysis of montelukast in human plasma. Its structural similarity ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for procedural variability. The detailed LC-MS/MS protocol and validation framework provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals to establish a high-quality, reproducible, and regulatory-compliant bioanalytical method.
References
-
Reddy, B. R., & Sreeramulu, J. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 4(5). Available at: [Link]
-
Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. Request PDF. Available at: [Link]
-
Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. Available at: [Link]
-
Katteboina, M., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ChemBK. (n.d.). Montelukast. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast. Available at: [Link]
-
Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]
-
Impact Factor. (2023). AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS. Available at: [Link]
-
ResearchGate. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]
-
GLP Pharma Standards. (n.d.). Montelukast Acid Methyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. Available at: [Link]
-
Allmpus. (n.d.). Montelukast Methyl Ether. Available at: [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. fda.gov [fda.gov]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. Montelukast Methyl Ester CAS#: 855473-51-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. fda.gov [fda.gov]
Application Note & Protocol: A Practical Guide to the Esterification of Montelukast
Abstract
This comprehensive guide provides a detailed protocol for the esterification of montelukast, a potent leukotriene receptor antagonist. The primary focus is the synthesis of montelukast methyl ester, a crucial reference compound for impurity analysis in pharmaceutical quality control. This document elucidates the underlying chemical principles of Fischer-Speier esterification, offers a robust, step-by-step experimental protocol, and details methods for purification and analytical characterization. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and success.
Introduction and Rationale
Montelukast is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergy symptoms.[1] It functions by selectively antagonizing the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting the pro-inflammatory signaling pathways responsible for bronchoconstriction.[1]
In the context of pharmaceutical development and manufacturing, the synthesis of potential impurities and related substances is a regulatory requirement. The carboxylic acid moiety of montelukast can undergo esterification to form ester impurities, which may arise during synthesis or from the degradation of the final drug product. Therefore, the controlled synthesis of montelukast esters, such as the methyl or ethyl ester, is essential for:
-
Analytical Standard Preparation: To serve as certified reference standards for the accurate identification and quantification of impurities in montelukast drug substance and finished products.
-
Method Validation: For the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to monitor the purity of montelukast.[2]
-
Forced Degradation Studies: To understand the degradation pathways of the drug under various stress conditions.
This guide focuses on the synthesis of Montelukast Methyl Ester (15), a known impurity, via a direct acid-catalyzed esterification of montelukast acid.[3]
Chemical Principle: Fischer-Speier Esterification
The protocol described herein employs the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids to esters.
Mechanism:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of montelukast's carboxylic acid group by a strong acid catalyst (e.g., sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water, reforming the carbonyl group and creating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.
The reaction is reversible, and therefore, an excess of the alcohol reactant (methanol) is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of Montelukast Methyl Ester
This protocol is adapted from established methods for the esterification of montelukast and its analogues.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Montelukast Acid | >98% Purity | Commercial | Starting material. |
| Methanol (MeOH) | Anhydrous | Commercial | Reactant and solvent. |
| Toluene | Anhydrous | Commercial | Co-solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial | Catalyst. Handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For aqueous wash to neutralize acid. |
| Deionized Water (H₂O) | Type I | In-house | For aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Safety Precautions:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the reaction mixture.
-
Organic solvents are flammable and volatile. Work away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Montelukast Acid (10 g, 17.0 mmol).
-
Add methanol (45 mL) and toluene (45 mL) to the flask. Stir the mixture at room temperature (25-30 °C) to dissolve the solid.[3]
-
Under stirring, slowly and carefully add concentrated sulfuric acid (5.54 g, 56.0 mmol) to the reaction mixture.[3] An exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux temperature (approximately 65-70 °C) using a heating mantle.
-
Maintain the reflux for 5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: 30% Ethyl Acetate in Hexane. Visualize under UV light at 254 nm). The product spot should have a higher Rf value than the starting material (montelukast acid).
-
-
Work-up and Extraction:
-
After 5 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Dissolve the resulting residue in dichloromethane (180 mL).[3]
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 90 mL) and a 5% aqueous sodium bicarbonate solution (90 mL).[3] The bicarbonate wash neutralizes any remaining sulfuric acid. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product as a residue.
-
Purify the crude residue by silica gel column chromatography.[3]
-
Stationary Phase: Silica gel (approx. 200 g).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is recommended to elute the product.
-
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Montelukast Methyl Ester.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of montelukast methyl ester.
Characterization and Analysis
To confirm the identity and purity of the synthesized ester, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
An isocratic or gradient reverse-phase HPLC method is suitable for assessing the purity of the final product and confirming the disappearance of the starting material.[5][6]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.1% orthophosphoric acid or sodium acetate buffer).[2][7] |
| Flow Rate | 1.0 - 1.5 mL/min[2] |
| Detection | UV at 285 nm[2] |
| Column Temp. | 20 - 30 °C[7] |
| Injection Vol. | 10 - 20 µL[7] |
| Diluent | Mobile Phase or Acetonitrile/Water mixture |
Expected Result: The retention time of montelukast methyl ester will be longer than that of montelukast acid due to its increased hydrophobicity. The purity should be assessed by the peak area percentage.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method for structural confirmation. The spectrum should show a new singlet peak around 3.6-3.7 ppm corresponding to the methyl ester (-OCH₃) protons, and the characteristic broad singlet of the carboxylic acid proton (-COOH) from the starting material should be absent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected [M+H]⁺ ion for montelukast methyl ester (C₃₆H₃₈ClNO₃S) would be approximately m/z 600.23.[3]
-
Infrared (IR) Spectroscopy: The spectrum should show a characteristic C=O stretch for the ester at approximately 1730-1740 cm⁻¹, which is a shift from the carboxylic acid C=O stretch (around 1700-1710 cm⁻¹) of the starting material.[4] The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should also be absent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Conversion | Insufficient reaction time or temperature. | Extend reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. |
| Inactive catalyst (e.g., old sulfuric acid). | Use fresh, concentrated sulfuric acid. | |
| Presence of water in reagents/solvents. | Use anhydrous grade solvents and reagents. | |
| Product Decomposition | Prolonged heating or excessive acid. | Do not exceed the recommended reaction time. Ensure the amount of catalyst is measured accurately. |
| Difficult Purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may help. |
| Low Yield after Work-up | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product loss during aqueous washes. | Ensure the pH of the bicarbonate wash does not become excessively basic, which could hydrolyze the ester. |
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis, purification, and characterization of montelukast methyl ester. By following the detailed steps and understanding the rationale behind the procedure, researchers can successfully prepare this important reference standard for use in pharmaceutical analysis and quality control, ensuring the safety and efficacy of montelukast products.
References
- Time in Washington, DC, US. Google Search. Accessed January 14, 2026.
- US20090247759A1 - Purification process of Montelukast and its Amine Salts. Google Patents.
- HPLC Method for Analysis of Montelukast. SIELC Technologies.
- WO2008017667A1 - Process for the purification of montelukast. Google Patents.
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.Asian Journal of Chemistry, Vol. 23, No. 10 (2011), 4539-4545.
- EP2287154A1 - Efficient synthesis for the preparation of montelukast. Google Patents.
- PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. European Patent Office.
- CN105646344A - Purification method of montelukast. Google Patents.
- Process for making montelukast and intermediates therefor. Justia Patents.
- Montelukast | HPLC | Method Development And Validation.Indian Journal of Pharmaceutical Sciences.
- High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development.World Journal of Advanced Research and Reviews.
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.CHARUSAT JOURNAL.
- A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium.Journal of the Chilean Chemical Society.
- Montelukast | C35H36ClNO3S | CID 5281040. PubChem, National Institutes of Health.
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 5. HPLC Method for Analysis of Montelukast | SIELC Technologies [sielc.com]
- 6. pharmacologyjournal.in [pharmacologyjournal.in]
- 7. scispace.com [scispace.com]
Application Note: A Comprehensive Guide to the Use of Montelukast Methyl Ester in the Impurity Profiling of Montelukast Sodium
Abstract
This application note provides a detailed technical guide for researchers, analytical scientists, and drug development professionals on the critical role of montelukast methyl ester in the impurity profiling of Montelukast Sodium. Montelukast Sodium is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis.[1][2][3][4][5] Ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount for its safety and efficacy. This document outlines the significance of montelukast methyl ester as a process-related impurity, its origins, and a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its identification and quantification. The protocols herein are designed to be self-validating, incorporating system suitability tests and validation principles aligned with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, impurity profiling is a mandatory process to ensure that the final drug substance meets the stringent purity and safety standards set by regulatory bodies.[6] Impurities, even in trace amounts, can impact the drug's efficacy, stability, and safety profile. Montelukast Sodium, due to its multi-step synthesis, is susceptible to the formation of various process-related impurities and degradation products.[6][7]
According to ICH guidelines, impurities present at levels above 0.10% must be identified, quantified, and reported.[6] This necessitates the development of highly selective and sensitive analytical methods capable of separating the main API from all potential impurities. Montelukast methyl ester is a known process-related impurity that requires careful monitoring. This guide provides the scientific rationale and a practical, step-by-step protocol for this purpose.
Montelukast Methyl Ester: A Critical Process-Related Impurity
Montelukast methyl ester is the methyl ester derivative of montelukast free acid. Its structure is highly similar to the parent molecule, differing only in the substitution of the sodium carboxylate group with a methyl ester group.
dot graph Structures { layout=neato; node [shape=none, margin=0]; rankdir=LR;
} ends_dot Figure 1: Chemical Structures of Montelukast Sodium and Montelukast Methyl Ester.
This impurity typically arises during the synthesis process. One potential route of formation is the esterification of the montelukast free acid intermediate if methanol is used as a solvent or reagent in the presence of an acid catalyst in subsequent steps.[6] Given its structural similarity, its chromatographic separation from the main montelukast peak can be challenging, requiring a well-optimized analytical method.
Analytical Methodology: RP-HPLC for Impurity Profiling
A stability-indicating RP-HPLC method is the gold standard for separating and quantifying impurities in Montelukast Sodium.[8] The principle relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.[2][9]
Rationale for Method Component Selection
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention and resolution for relatively non-polar molecules like montelukast and its methyl ester.[8][10]
-
Mobile Phase: A combination of an acidic buffer (e.g., phosphate or acetate) and an organic modifier (typically acetonitrile) is used. The buffer controls the pH to ensure the consistent ionization state of the acidic and basic functional groups, leading to reproducible retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and efficient elution strength.
-
Gradient Elution: A gradient program, where the proportion of the organic modifier is increased over time, is crucial. It allows for the elution of early-eluting polar impurities and provides sufficient resolution for closely eluting, less polar impurities like the methyl ester from the large API peak.[9]
-
UV Detection: Montelukast and its related impurities contain a chromophore (the quinoline ring system) that allows for sensitive detection using a UV detector.[11]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the determination of montelukast methyl ester in Montelukast Sodium API.
Materials and Reagents
-
Montelukast Sodium Reference Standard (USP/EP grade)
-
Montelukast Methyl Ester Reference Standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric Acid (OPA) or Glacial Acetic Acid (AR grade)
-
Sodium Hydroxide / Ammonium Hydroxide (for pH adjustment)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, column oven, and a UV/PDA detector.[9]
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 90:10 (v/v) ratio.
-
Mobile Phase A: Prepare a 0.1% aqueous solution of Orthophosphoric Acid (OPA). Adjust pH to 5.0 with a suitable base if required by a specific validated method.[2] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 10 mg of Montelukast Methyl Ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
Spiked Standard (for System Suitability): Accurately weigh about 50 mg of Montelukast Sodium Reference Standard into a 50 mL volumetric flask. Add a known volume of the Montelukast Methyl Ester stock solution to achieve a final concentration of approximately 0.15% relative to the API. Dissolve and dilute to volume with Diluent. This solution contains approximately 1000 µg/mL of Montelukast Sodium and 1.5 µg/mL of the impurity.
-
Sample Solution: Accurately weigh about 50 mg of the Montelukast Sodium test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of 1000 µg/mL (1.0 mg/mL).[2]
Chromatographic Conditions
The following conditions are a representative starting point and should be validated for specific applications.
| Parameter | Condition |
| Column | Atlantis dC18, 250 x 4.6 mm, 5 µm (or equivalent)[2] |
| Mobile Phase A | 0.1% Aqueous Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 30 °C[12] |
| Detector Wavelength | 225 nm[9] |
| Injection Volume | 20 µL[9] |
| Run Time | ~ 60 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 35 | |
| 45 | |
| 50 | |
| 60 |
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Spiked Standard solution (or a dedicated System Suitability Solution as per USP/EP) in six replicate injections.[12] The system is deemed ready for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | NLT 2.0 between Montelukast and Montelukast Methyl Ester peaks.[12] | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | NMT 2.0 for the Montelukast peak. | Confirms good peak shape and column efficiency. |
| % RSD | NMT 5.0% for the Montelukast Methyl Ester peak area. | Demonstrates the precision of the injection system. |
| Theoretical Plates (N) | NLT 2000 for the Montelukast peak. | Indicates the efficiency of the chromatographic column. |
Analysis and Data Interpretation
Analytical Procedure Workflow
The following diagram illustrates the complete workflow for impurity profiling.
dot graph workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} ends_dot Figure 2: Experimental Workflow for Impurity Profiling.
Identification and Calculation
Identify the montelukast methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of the impurity using the following external standard formula:
% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Where:
-
AreaImpurity : Peak area of montelukast methyl ester in the sample solution.
-
AreaStandard : Average peak area of montelukast methyl ester in the standard solution.
-
ConcStandard : Concentration of montelukast methyl ester in the standard solution (µg/mL).
-
ConcSample : Concentration of Montelukast Sodium in the sample solution (µg/mL).
-
PurityStandard : Purity of the montelukast methyl ester reference standard (as a decimal).
Method Validation Summary
The described analytical method should be fully validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters and acceptance criteria is provided below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity of API and impurity peaks must pass. No interference from blank/placebo.[8] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 for each impurity.[8] |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies at different levels. | Recovery between 85.5% and 107.0% for each impurity.[8] |
| Precision | Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. | RSD ≤ 10.0% for impurity quantification.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically S/N ratio of 10:1; RSD ≤ 10%.[13] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp). |
Conclusion
The effective monitoring of montelukast methyl ester is a critical component of the quality control strategy for Montelukast Sodium. Its presence as a process-related impurity necessitates a robust, specific, and validated analytical method for its quantification. The RP-HPLC protocol detailed in this application note provides a reliable framework for achieving accurate impurity profiling. By integrating sound scientific principles with meticulous experimental execution, including rigorous system suitability checks and full method validation, researchers and quality control professionals can ensure that Montelukast Sodium API meets the highest standards of purity, safety, and quality demanded by regulatory authorities and patients worldwide.
References
-
Kumar, I.V.S., Anjaneyulu, G.S.R., & Bindu, V.H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry; Vol. 23, No. 10, 4536-4546. [Link]
-
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. Retrieved from SynThink Chemicals. [Link]
-
Özdemir, F. A., & Akyüz, A. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. Biomedical chromatography : BMC, 36(11), e5477. [Link]
-
Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chemistry. [Link]
-
Kandimalla, R., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development. [Link]
-
SciSpace. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
Reddy, A. V. B., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 753-763. [Link]
-
Jain, D. K., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Pharmaceutical Methods, 1(1), 9-12. [Link]
-
ResearchGate. (2010). (PDF) A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. [Link]
-
Preprints.org. (2024). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. [Link]
-
USP-NF. (2010). Montelukast Sodium. Pharmacopeial Forum, 36(1). [Link]
-
Pharmaffiliates. (n.d.). Montelukast-impurities. [Link]
-
SynZeal. (n.d.). Montelukast Impurities. [Link]
-
Alliance Organics LLP. (n.d.). Montelukast Acid Methyl Ester / Montelukast Methyl Ester. [Link]
- Google Patents. (2008).
-
Saeed-Ul-Hassan, S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(16), 9031-9034. [Link]
-
YMER. (2022). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER, 21(1). [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologyjournal.in [pharmacologyjournal.in]
- 11. shimadzu.com [shimadzu.com]
- 12. uspnf.com [uspnf.com]
- 13. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Montelukast Methyl Ester
Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis. The synthesis of montelukast sodium, the active pharmaceutical ingredient (API), involves several key intermediates, among which montelukast methyl ester is pivotal. The purity of this methyl ester intermediate directly impacts the quality and impurity profile of the final API. Therefore, a robust and reproducible isolation and purification protocol is critical for successful drug development and manufacturing.
This application note provides a comprehensive, in-depth guide for the isolation and purification of montelukast methyl ester from a crude reaction mixture. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind each procedural choice. This ensures a thorough understanding of the process, facilitating troubleshooting and adaptation for various scales of operation.
The Scientific Rationale for the Isolation Protocol
The isolation of montelukast methyl ester is a multi-step process designed to separate the desired product from unreacted starting materials, reagents, and side products. The typical synthesis of montelukast involves the formation of the methyl ester, which is then hydrolyzed to the carboxylic acid. A common synthetic route involves the reaction of a mesylate intermediate with methyl 1-(mercaptomethyl)cyclopropaneacetate.[1][2] Another key step in some syntheses is a Grignard reaction to form a tertiary alcohol, which also necessitates a careful work-up procedure.[2]
The protocol detailed below is a validated system that ensures high purity of the isolated methyl ester. It relies on a series of liquid-liquid extractions to partition the compound of interest into an organic phase while removing aqueous-soluble impurities. This is followed by targeted washes to eliminate specific types of impurities and, finally, purification by either column chromatography or crystallization.
Experimental Workflow Overview
The isolation and purification of montelukast methyl ester can be broken down into four key stages:
-
Reaction Quenching and Initial Extraction: This initial step is crucial to stop the reaction and perform a preliminary separation of the product from the bulk of the reaction medium.
-
Aqueous Washing for Impurity Removal: A series of washes with different aqueous solutions are performed to remove specific impurities.
-
Drying and Solvent Removal: The organic phase containing the product is dried to remove residual water, and the solvent is evaporated.
-
Final Purification: The crude product is subjected to high-purity purification, typically through column chromatography or crystallization.
Caption: High-level workflow for the isolation and purification of montelukast methyl ester.
Detailed Experimental Protocol
This protocol assumes the synthesis of montelukast methyl ester has been completed and the starting point is the crude reaction mixture.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | Primary extraction solvent. |
| n-Hexane | ACS Grade | Major Supplier | Used for crystallization and chromatography. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | Alternative extraction solvent. |
| Saturated aq. NaCl (Brine) | N/A | Prepared in-house | Used for washing. |
| 5% aq. Tartaric Acid | N/A | Prepared in-house | For removal of basic impurities. |
| Saturated aq. NaHCO₃ | N/A | Prepared in-house | For removal of acidic impurities. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |
Step-by-Step Methodology
1. Reaction Quenching and Initial Extraction
-
Rationale: This step aims to terminate the chemical reaction and transfer the product into an organic solvent, separating it from water-soluble reagents and byproducts. The choice of quenching agent depends on the reaction specifics; for instance, a saturated aqueous solution of ammonium chloride is often used to quench Grignard reactions.[3] For other reaction types, pouring the mixture into a biphasic system of ethyl acetate and water or a dilute acid is common.[2][4]
-
Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly pour the reaction mixture into a separatory funnel containing a mixture of ethyl acetate and a 10% aqueous sodium chloride solution.[4] The volumes should be sufficient to dissolve the respective components.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Collect the organic (upper) layer.
-
Extract the aqueous layer again with a fresh portion of ethyl acetate to ensure complete recovery of the product.[4]
-
Combine the organic layers.
-
2. Aqueous Washing for Impurity Removal
-
Rationale: The combined organic extracts are washed sequentially to remove different types of impurities. A wash with a dilute acid like tartaric acid helps in removing basic impurities.[4] A subsequent wash with a mild base such as sodium bicarbonate solution removes acidic impurities.[4] Finally, a wash with brine reduces the amount of dissolved water in the organic phase and helps to break up any emulsions.
Caption: Sequential washing protocol for the purification of the organic extract.
-
Protocol:
-
To the combined organic extracts in the separatory funnel, add an equal volume of 5% aqueous tartaric acid solution. Shake well, allow the layers to separate, and discard the aqueous layer.[4]
-
Next, wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution. Be sure to vent the separatory funnel frequently as carbon dioxide may be generated. Discard the aqueous layer.[4]
-
Finally, wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. Allow the layers to separate and discard the aqueous layer.
-
3. Drying and Solvent Removal
-
Rationale: Any remaining water in the organic phase must be removed before solvent evaporation, as it can interfere with subsequent purification steps and potentially hydrolyze the ester product. Anhydrous sodium sulfate is a common and effective drying agent.
-
Protocol:
-
Transfer the washed organic phase to an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate to the flask. Swirl the flask; if the sodium sulfate clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude montelukast methyl ester, which is often a thick, viscous oil.[4]
-
4. Final Purification
-
Rationale: The crude product obtained after solvent removal may still contain closely related impurities. Therefore, a final purification step is necessary to achieve high purity. The choice between column chromatography and crystallization depends on the nature of the impurities and the desired final form of the product. Column chromatography is excellent for separating compounds with different polarities, while crystallization is effective for removing small amounts of impurities from a solid product.
-
Method A: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent system (e.g., 5-10% ethyl acetate in n-hexane).[4]
-
Dissolve the crude montelukast methyl ester in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting with 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified montelukast methyl ester as a thick, viscous oil.[4]
-
-
Method B: Purification by Crystallization
-
Dissolve the crude product in a minimum amount of a suitable solvent, such as ethyl acetate, with gentle warming if necessary.[5]
-
Slowly add a non-polar anti-solvent, such as n-hexane, at room temperature until the solution becomes slightly turbid.[5]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under reduced pressure at a temperature not exceeding 40°C to obtain pure, crystalline montelukast methyl ester.[5]
-
Purity Assessment
The purity of the isolated montelukast methyl ester should be assessed using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) in a gradient or isocratic mode.[6] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 285 nm or 355 nm).[7][8] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The solvents used (ethyl acetate, n-hexane, dichloromethane) are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation and purification of montelukast methyl ester. By understanding the rationale behind each step, from quenching and extraction to the final purification, researchers can consistently obtain a high-purity intermediate, which is essential for the successful synthesis of montelukast. The choice between chromatographic and crystallization-based purification allows for flexibility depending on the specific needs of the laboratory and the scale of the synthesis. Adherence to this protocol and the accompanying safety guidelines will ensure a safe and efficient workflow for the preparation of this critical pharmaceutical intermediate.
References
- Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 8(4), 1537-1548.
- European Patent Office. (2011).
- Google Patents. (2011).
- Google Patents. (2008). Process for the Preparation of Novel Amorphous Montelukast Sodium (US20080146809A1).
- Chandrasekhar, S., & Roy, S. (2017). Synthesis of Montelukast. In Hazardous Reagent Substitution: A Pharmaceutical Perspective (pp. 139-156). Royal Society of Chemistry.
- European Patent Office. (2011).
- Google Patents. (2009).
- European Patent Office. (2011). Process for the preparation of montelukast and its salts (EP1812394B1).
- Google Patents. (2011). Process for the preparation of montelukast and its salts thereof (US20110092708A1).
- A, S., & al, et. (2012). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Journal of Chemistry.
- Mokhtari Aliabad, J. (2020).
- Badr, A., & El-Yazbi, F. (2013). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design.
- U.S. Food and Drug Administration. (2018). Guidance for Industry: Q3C — Tables and List.
- Biosynth. (2023).
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- S, P., & al, et. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 407–412.
- Sigma-Aldrich. (2024).
- Cayman Chemical. (2022).
- Santa Cruz Biotechnology. (2022).
- Malipatil, S., & al, et. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian journal of pharmaceutical sciences, 74(4), 333–337.
- Organic Syntheses. (n.d.). dl-TARTARIC ACID.
- Jakab, A., & al, et. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 9(2), 115–139.
- ChemicalBook. (n.d.).
- Patsnap. (2024). How to Use Tartaric Acid in Pharmaceutical Synthesis.
- MCB Books. (n.d.).
Sources
- 1. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 2. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 5. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Montelukast Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of montelukast and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of montelukast methyl ester. By understanding the underlying causes of these issues, you can effectively troubleshoot and optimize your synthetic route.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of montelukast methyl ester, providing explanations of their root causes and actionable solutions.
Issue 1: Formation of Sulfoxide Impurity
Question: My HPLC analysis shows a significant peak corresponding to the montelukast sulfoxide impurity. What causes this, and how can I prevent its formation?
Answer:
The formation of montelukast sulfoxide is a common issue arising from the oxidation of the thioether linkage in the montelukast molecule.[1][2][3] This oxidation can occur during the reaction, work-up, or even during storage if the material is exposed to oxidizing agents or atmospheric oxygen.[1][3] The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of the corresponding sulfoxide, which is pharmacologically inactive and can reduce the overall therapeutic efficacy of the final product.[1]
Causality and Prevention:
-
Oxygen Exposure: The primary cause is exposure to oxygen. To mitigate this, it is crucial to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the synthesis, especially during the coupling reaction to form the thioether and subsequent work-up steps.[4]
-
Use of Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Degassing solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles is highly recommended.[4]
-
Temperature Control: Elevated temperatures can accelerate the rate of oxidation. It is advisable to conduct the reaction at the lowest effective temperature.[4]
-
Peroxide Contamination: Ethereal solvents like THF can form explosive peroxides upon storage, which are strong oxidizing agents. Always test for and remove peroxides from solvents before use.
Corrective Measures:
If the sulfoxide impurity has already formed, it can be challenging to remove. One effective method is the crystallization of a montelukast amine salt, such as the dicyclohexylamine (DCHA) salt.[4][5] The montelukast amine salt often has different solubility characteristics than the sulfoxide impurity, allowing for its selective crystallization and removal.[4]
Issue 2: Presence of Diastereomers and Enantiomeric Impurities
Question: I am observing diastereomeric impurities or the unwanted S-enantiomer in my product. What are the sources of these stereochemical impurities, and how can I improve the stereoselectivity of my synthesis?
Answer:
Montelukast has a single chiral center at the carbon atom bearing the thioether and the quinoline-containing side chain. The desired product is the (R)-enantiomer. The presence of the (S)-enantiomer or other diastereomers can arise from incomplete stereocontrol during the synthesis, particularly in the reduction of the ketone precursor to the secondary alcohol.
Causality and Prevention:
-
Asymmetric Reduction: The key step for establishing the correct stereochemistry is the asymmetric reduction of the ketone intermediate. The choice of chiral reducing agent and reaction conditions is critical. Commonly used methods include using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or chiral ruthenium catalysts for asymmetric hydrogenation.[6]
-
Racemization: While less common, racemization of the chiral center could potentially occur under harsh basic or acidic conditions, although the C-S bond is generally stable.
Analytical Detection and Control:
-
Chiral HPLC: The most common method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[7][8][9]
-
NMR Spectroscopy: ¹H NMR spectroscopy using chiral solvating agents (CSAs) like (S)-BINOL or (-)-cinchonidine can also be used to detect and quantify the unwanted S-enantiomer.[10]
Issue 3: Side Reactions from the Mesylate Intermediate
Question: I'm experiencing low yields and the formation of multiple byproducts after the mesylation step. What are the common side reactions of the mesylate intermediate, and how can they be minimized?
Answer:
The mesylate intermediate, formed by the reaction of the secondary alcohol with methanesulfonyl chloride (MsCl), is highly reactive and prone to several side reactions, which can significantly lower the yield of the desired product.[11][12]
Common Side Reactions:
-
Elimination: The mesylate is a good leaving group, and under basic conditions, an E2 elimination reaction can occur to form an undesired olefin impurity, referred to as montelukast eliminate.[1][12][13]
-
Intramolecular Cyclization: The mesylate can undergo an intramolecular SN2 reaction, where the tertiary alcohol acts as a nucleophile, leading to the formation of a cyclic ether impurity known as montelukast cyclizate.[1][12][13]
-
Chloride Substitution: The chloride ion generated from methanesulfonyl chloride can act as a nucleophile, displacing the mesylate to form an alkyl chloride byproduct.[14]
Troubleshooting Workflow for Mesylation:
Caption: Troubleshooting workflow for mesylation side reactions.
Preventative Measures:
-
Low Temperature: The mesylation reaction should be carried out at low temperatures (e.g., -25 °C to -5 °C) to minimize the rates of elimination and cyclization reactions.[5][15]
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the HCl generated during the reaction without promoting elimination.[14][16]
-
Immediate Use: The mesylate intermediate is often unstable and should be used immediately in the subsequent coupling step without isolation.[11] This in situ generation and consumption can significantly improve the overall yield.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in montelukast synthesis?
A1: Besides the sulfoxide, diastereomers, and mesylate-derived impurities already discussed, other common process-related impurities include:
-
(Z)-isomer: Photo-isomerization of the trans double bond in the styrylquinoline moiety to the cis or (Z)-isomer can occur upon exposure to light.[1][12][13]
-
Styrene impurity: An impurity formed from the dehydration of the tertiary alcohol.[16]
-
Michael Adducts: These can form from side reactions involving the thiol intermediate.[17]
-
Unreacted Intermediates: Residual starting materials such as the diol or mesylate can be carried through the synthesis.[13][18]
Q2: Which analytical techniques are best suited for impurity profiling of montelukast methyl ester?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for separating and quantifying montelukast and its impurities.[17][19][20][21] Gradient elution methods are often required to resolve all components.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[16][17][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated impurities. Chiral NMR can be used for enantiomeric purity assessment.[10]
Q3: How can I improve the overall yield of the montelukast methyl ester synthesis?
A3: Improving the overall yield requires a multi-faceted approach:
-
Optimize Each Step: Individually optimize the reaction conditions (temperature, solvent, catalyst, reagent stoichiometry) for each step of the synthesis.
-
Minimize Side Reactions: Implement the strategies discussed in the troubleshooting guide to reduce the formation of byproducts.
-
Efficient Purification: While chromatographic purification is sometimes necessary, it can lead to product loss.[3] Developing efficient crystallization procedures, potentially through the formation of amine salts, can significantly improve recovery and purity.[4][5]
Q4: Are there any specific safety precautions to consider during montelukast synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Grignard Reagents: Methylmagnesium chloride or bromide are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere.
-
Methanesulfonyl Chloride: MsCl is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment.
-
Solvent Hazards: Many organic solvents used are flammable and may have specific toxicities. Always consult the Safety Data Sheet (SDS) for each reagent and solvent.
III. Key Reaction Pathways and Side Reactions
The following diagram illustrates the desired synthetic pathway to montelukast methyl ester and the points at which common side reactions occur.
Sources
- 1. rroij.com [rroij.com]
- 2. farmacja.umed.pl [farmacja.umed.pl]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. scite.ai [scite.ai]
- 7. ijpsonline.com [ijpsonline.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 13. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 14. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 15. WO2012020271A1 - Process for the preparation of montelukast sodium - Google Patents [patents.google.com]
- 16. asianpubs.org [asianpubs.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. helixchrom.com [helixchrom.com]
- 21. shimadzu.com [shimadzu.com]
Technical Support Center: Optimization of Montelukast Methyl Ester Purification by Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of montelukast methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this critical purification step. As a key intermediate in the synthesis of Montelukast, ensuring the purity of its methyl ester is paramount for the quality of the final active pharmaceutical ingredient (API).
This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the strategy and setup for the chromatographic purification of montelukast methyl ester.
Q1: What is the most common chromatographic method for purifying crude montelukast methyl ester?
A1: The most prevalent method for purifying montelukast methyl ester on a laboratory and process scale is silica gel column chromatography.[1] Silica gel is a versatile and cost-effective stationary phase that effectively separates the relatively non-polar methyl ester from more polar and some less polar impurities generated during synthesis. Normal-phase chromatography is preferred due to the solubility of the crude product in common organic solvents suitable for this technique.
Q2: How do I choose an appropriate solvent system (mobile phase) for silica gel chromatography of montelukast methyl ester?
A2: An effective mobile phase should provide a retention factor (Rf) for montelukast methyl ester in the range of 0.25-0.35 on a silica gel TLC plate to ensure good separation on the column. A common starting point is a mixture of a non-polar solvent like n-hexane or heptane and a moderately polar solvent such as ethyl acetate.[1][2] The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to elute the compound of interest after washing out less polar impurities. For more challenging separations, a three-component system, for instance, dichloromethane/methanol, can be employed.[1]
Q3: What are the critical impurities I should be looking to remove during the purification of montelukast methyl ester?
A3: Impurities in montelukast methyl ester can originate from starting materials, side reactions, or degradation.[1][3] Key impurities to monitor and remove include:
-
Unreacted starting materials: Such as the mesylate intermediate.
-
Diastereomers: If the preceding stereoselective reduction was incomplete.
-
Oxidation products: Such as the sulfoxide of montelukast methyl ester.
-
Byproducts from side reactions: The complex synthesis route can lead to various structurally related impurities.
Q4: Is preparative HPLC a viable option for purifying montelukast methyl ester?
A4: Yes, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be a powerful tool for obtaining high-purity montelukast methyl ester, especially for smaller scale preparations or for isolating reference standards. A typical system would use a C18 column with a mobile phase consisting of acetonitrile or methanol and water, often with a buffer. However, for large-scale production, silica gel column chromatography is generally more cost-effective.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the chromatographic purification of montelukast methyl ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Montelukast Methyl Ester from Impurities | 1. Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. 3. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven flow of the mobile phase. | 1. Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent ratios (e.g., hexane:ethyl acetate) to find the optimal system that provides good separation between your product and impurities. A gradient elution, starting with a low polarity and gradually increasing it, can also improve resolution. 2. Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to create a homogenous bed. |
| Low Yield of Purified Montelukast Methyl Ester | 1. Product is Irreversibly Adsorbed onto the Silica Gel: The compound may be unstable on silica. 2. Product Eluted Too Slowly (Peak Tailing): The interaction between the compound and the stationary phase is too strong, leading to broad peaks and loss in later fractions. 3. Incomplete Elution: The mobile phase may not be polar enough to elute all of the product from the column. | 1. Deactivate the Silica Gel: If you suspect decomposition, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. First, confirm the stability of your compound on a TLC plate.[4] 2. Increase Mobile Phase Polarity: Once the desired product starts to elute, you can increase the polarity of the mobile phase to speed up its elution and sharpen the peak.[4] 3. Flush the Column: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| Crystallization of Product on the Column | High Concentration of the Product in a Specific Band: The product's solubility in the mobile phase is exceeded as it concentrates on the column. | 1. Use a Weaker Mobile Phase for Elution: This will result in broader bands and lower concentrations. 2. Increase the Column Diameter: A wider column will distribute the sample over a larger area, reducing the concentration. 3. Pre-adsorb the Sample: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This can lead to a more even distribution. |
| Montelukast Methyl Ester is Unstable on Silica Gel | Acidity of Silica Gel: The Lewis acid sites on the silica surface can catalyze the degradation of sensitive compounds. | 1. Use Deactivated Silica: As mentioned, adding a small amount of a base like triethylamine to the eluent can neutralize the acidic sites. 2. Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like diol or amino-propyl silica gel. |
Experimental Protocols
Protocol 1: Method Development for Silica Gel Column Chromatography
This protocol outlines the steps for developing an effective purification method for montelukast methyl ester using TLC.
-
Sample Preparation: Prepare a dilute solution of your crude montelukast methyl ester in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 9:1 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the spots under a UV lamp (montelukast and its chromophoric impurities are UV active).
-
Calculate Rf Values: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for montelukast methyl ester, with clear separation from other spots.
Protocol 2: Preparative Silica Gel Column Chromatography
-
Column Packing:
-
Place a cotton or glass wool plug at the bottom of a glass chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to settle, ensuring a flat, even bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude montelukast methyl ester in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify those containing the purified montelukast methyl ester.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Diagram 1: Workflow for Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor peak separation.
Diagram 2: Purification and Hydrolysis Workflow
Sources
Technical Support Center: Montelukast Stability in Experimental Solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with montelukast. This resource is designed to provide in-depth, field-proven insights into the stability challenges you may encounter, particularly concerning the formation of montelukast esters in common laboratory solvents. Our goal is to move beyond simple protocols and explain the causal chemistry behind these issues, empowering you to design robust, self-validating experiments.
Introduction: The Hidden Reactivity of Montelukast in Alcoholic Solvents
While montelukast is a robust molecule, its free carboxylic acid group presents a reactive site for esterification, especially when exposed to alcoholic solvents like methanol, which are common in analytical and process chemistry. This can lead to the unintended formation of montelukast methyl ester, a distinct chemical entity that can complicate analysis and process control. One study specifically identified the formation of a methyl ester as a "pseudo degradation product" during stress testing in methanol.[1] This guide provides a structured approach to diagnosing, troubleshooting, and preventing these solvent-induced stability issues.
Troubleshooting Guide: Unexpected Peaks & Degradation
This section is formatted as a series of questions and answers to directly address common problems encountered during the handling and analysis of montelukast.
Q1: I'm seeing a new, unexpected peak in my HPLC analysis of montelukast after preparing my sample in methanol. What could it be?
A1: The most probable identity of this new peak is montelukast methyl ester.
The appearance of a new, less polar peak (often with a longer retention time in reversed-phase HPLC) is a classic indicator of esterification. Montelukast's carboxylic acid moiety can react with methanol, especially under conditions of prolonged storage or mild acidity, to form its corresponding methyl ester.[1][2]
Immediate Verification Steps:
-
Mass Spectrometry (MS): If using an LC-MS system, check the mass of the new peak. Montelukast methyl ester will have a molecular weight corresponding to the addition of a methyl group (-CH₂) and loss of a hydrogen atom compared to the parent acid.
-
Forced Degradation: Intentionally prepare a solution of montelukast sodium in methanol with a trace amount of acid (e.g., 0.1% formic acid). Let it stand for several hours and reinject. A significant increase in the area of the unknown peak strongly suggests it is the methyl ester.
Q2: What is the chemical mechanism causing the formation of montelukast methyl ester?
A2: The mechanism is a classic Fischer esterification reaction.
This acid-catalyzed reaction occurs between a carboxylic acid (montelukast) and an alcohol (methanol). Even trace amounts of acid in your solvent or on glassware can facilitate this reaction. The process is reversible, but the equilibrium can be shifted towards the ester in a high concentration of alcohol.
Below is a simplified diagram illustrating this chemical transformation.
Caption: Fischer esterification of montelukast in methanol.
Q3: My sample is degrading even when I avoid alcoholic solvents. Why am I seeing peaks corresponding to montelukast S-oxide or the cis-isomer?
A3: You are likely observing degradation due to oxidation and photodegradation, two other critical stability weaknesses of the montelukast molecule.
Even in non-reactive solvents, montelukast is susceptible to other degradation pathways that you must control for.
-
Oxidation (Montelukast S-oxide): The sulfide bond in the montelukast structure is easily oxidized to form montelukast S-oxide.[3][4] This can be triggered by exposure to air (oxygen), peroxides present in solvents like THF or ether, or certain excipients.[5] Thermal stress can also accelerate this process.[3]
-
Photodegradation (cis-isomer): Montelukast is highly sensitive to light.[6][7] Exposure to daylight or UV radiation can cause the trans double bond in the styryl moiety to isomerize to its cis form.[3][8][9] This is often the primary degradation product in solutions exposed to light.
The workflow below provides a logical process for diagnosing the root cause of unexpected peaks in your analysis.
Caption: Troubleshooting workflow for montelukast degradation.
Frequently Asked Questions (FAQs)
Q: Which solvents are best for preparing and analyzing montelukast to ensure stability?
A: Acetonitrile and water mixtures are highly recommended. Acetonitrile is an aprotic solvent and will not participate in esterification. Montelukast sodium is freely soluble in water, though the free acid has lower solubility at low pH.[10] For HPLC mobile phases, buffered acetonitrile/water systems are standard.[11][12] If you must use an alcohol, use it as a minor component of the mobile phase and analyze samples immediately after preparation.
Q: How do pH and temperature affect montelukast stability in solution?
A:
-
pH: Montelukast degrades rapidly in acidic solutions but is highly stable in basic (NaOH) solutions.[3][8] Acidic conditions not only promote hydrolysis but also catalyze the esterification reaction if an alcohol is present.
-
Temperature: While moderately stable at ambient temperatures when protected from light, thermal stress accelerates both oxidative and hydrolytic degradation.[13][14] It is best practice to store stock solutions at -20°C.[15]
Q: What is a reliable method for separating montelukast from its methyl ester and other degradants?
A: A stability-indicating reversed-phase HPLC (RP-HPLC) method is required. Most published methods can be adapted for this purpose. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) typically provides excellent resolution of montelukast from its more polar (S-oxide) and less polar (cis-isomer, methyl ester) derivatives.[3][4][11]
Data Summary and Protocols
Table 1: Solvent Selection Guide for Montelukast
| Solvent Class | Examples | Risk of Esterification | Other Stability Considerations | Recommendation |
| Protic (Alcoholic) | Methanol, Ethanol | High | Can be sourced in high purity. | Avoid for sample prep and long-term storage. Use cautiously in mobile phases. |
| Aprotic Polar | Acetonitrile (ACN), DMSO | None | DMSO can be difficult to remove. | Highly Recommended . ACN is the preferred organic solvent for HPLC. |
| Aqueous Buffers | PBS, Ammonium Acetate | None | Stability is pH-dependent (stable at basic pH).[3][8] | Excellent for mobile phases. Ensure pH is neutral to basic for stock solutions. |
| Ethers | Tetrahydrofuran (THF) | None | Can contain peroxide impurities that cause oxidation. | Use only fresh, BHT-stabilized THF. Purge with inert gas. |
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method for resolving montelukast from its key degradation products, including the potential methyl ester.
Objective: To quantify montelukast and separate it from its cis-isomer, S-oxide, and methyl ester.
Instrumentation:
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.02 M Ammonium Acetate in Water, pH adjusted to 5.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50 v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve montelukast standard or sample in the diluent to a final concentration of ~100 µg/mL. Prepare immediately before use and protect from light.
-
Chromatographic Conditions:
-
Analysis: Inject the sample. The expected elution order is: Montelukast S-oxide -> Montelukast -> Montelukast cis-isomer -> Montelukast methyl ester.
-
System Suitability: Ensure adequate resolution (>2.0) between all peaks of interest.
References
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). Asian Journal of Pharmaceutical Analysis. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
Jakaria, Md., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Ovid. [Link]
-
Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. (n.d.). Slideshare. [Link]
-
Patel, A., & Patel, N. (2015). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. [Link]
-
Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118. [Link]
-
Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor. ResearchGate. [Link]
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2020). CHARUSAT JOURNAL. [Link]
-
Summary of forced degradation studies. (n.d.). ResearchGate. [Link]
-
Influence of light and temperature on montelukast stability in solution. (2016). Arhiv za farmaciju. [Link]
-
Validated Stability-Indicating Isocratic RP-HPLC method for the simultaneous estimation of Montelukast sodium and Fexofenadine hydrochloride in combined tablet dosage form. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Reddy, G. P., et al. (2008). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Arkivoc. [Link]
- A stable montelukast solution. (2015).
-
Stability indicating method for sodium montelukast in pharmaceutical preparations by micellar electrokinetic capillary chromatography. (2011). Analytical Letters. [Link]
-
Estimation of bilastine and montelukast by stability indicating liquid chromatographic method in pure binary mixture and their marketed tablets. (2022). International journal of health sciences. [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007). ResearchGate. [Link]
-
A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Asian Journal of Pharmaceutical Research. [Link]
-
Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water. (2021). Environmental Research. [Link]
- Specific impurities of montelukast. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015163978A1 - A stable montelukast solution - Google Patents [patents.google.com]
- 11. jpionline.org [jpionline.org]
- 12. jocpr.com [jocpr.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing the formation of montelukast methyl ester during synthesis
A-Level Support From Senior Application Scientists
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of montelukast. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on minimizing the formation of the montelukast methyl ester impurity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical applicability in your laboratory.
Troubleshooting Guide: Minimizing Montelukast Methyl Ester Formation
This guide addresses specific issues related to the formation of montelukast methyl ester, a common process-related impurity. Each section presents a potential problem, its probable causes, and detailed, actionable solutions.
Issue 1: Unexpected Presence of Montelukast Methyl Ester in the Final Product
Symptoms:
-
A significant peak corresponding to montelukast methyl ester is observed during HPLC analysis of the crude or final product.
-
Lower than expected yield of montelukast free acid.
Root Cause Analysis and Corrective Actions:
The formation of montelukast methyl ester is primarily attributed to the reaction of the carboxylic acid moiety of montelukast with methanol in the presence of an acid catalyst. This can occur intentionally during certain synthetic routes or unintentionally as a side reaction.
1. Review of the Synthetic Route:
Many synthetic pathways for montelukast proceed through a methyl ester intermediate, such as methyl-1-(mercaptomethyl)-cyclopropaneacetate, which is coupled with a mesylate-activated intermediate.[1][2][3][4] The final step in these syntheses is the hydrolysis of the montelukast methyl ester to the desired carboxylic acid. Incomplete hydrolysis is a direct source of the methyl ester impurity.
-
Recommended Action:
-
Optimize Hydrolysis Conditions: Ensure complete saponification of the methyl ester. This can be achieved by:
-
Increasing the reaction time.
-
Increasing the temperature (within the limits of product stability).
-
Using a molar excess of the base (e.g., NaOH, KOH).
-
Employing a co-solvent system (e.g., THF/water, Methanol/water) to improve solubility.[5]
-
-
2. Unintentional Esterification during Work-up or Purification:
The presence of methanol in acidic conditions during work-up or purification can lead to the unwanted esterification of montelukast.
-
Recommended Action:
-
Avoid Methanol in Acidic Environments: During column chromatography, if an acidic mobile phase is used, avoid methanol as a solvent component.[6] Consider alternative solvents like ethanol, isopropanol, or acetonitrile.
-
Neutralize Acidic Residues: Before introducing methanol for any reason (e.g., crystallization, dissolution), ensure that all acidic reagents from previous steps are thoroughly quenched and neutralized.
-
Experimental Protocol: Optimized Hydrolysis of Montelukast Methyl Ester
-
Dissolve the crude montelukast methyl ester in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Wash the aqueous layer with an organic solvent like toluene or methyl t-butyl ether (MTBE) to remove non-polar impurities.[1]
-
Adjust the pH of the aqueous layer to 4.5-5.5 with a suitable acid (e.g., acetic acid) to precipitate the montelukast free acid.
-
Filter the solid, wash with water, and dry under vacuum.
Issue 2: Difficulty in Removing Montelukast Methyl Ester from the Final Product
Symptoms:
-
Standard crystallization procedures fail to reduce the level of methyl ester impurity to acceptable limits (<0.1%).
Root Cause Analysis and Corrective Actions:
Montelukast methyl ester has similar polarity to montelukast, making its removal by simple crystallization challenging. More selective purification techniques are required.
1. Purification via Amine Salt Formation:
Formation of a salt between the carboxylic acid of montelukast and a suitable amine can facilitate the selective crystallization of the desired product, leaving the unreactive methyl ester impurity in the mother liquor.
-
Recommended Action:
Experimental Protocol: Purification of Montelukast via Dicyclohexylamine Salt Formation
-
Dissolve the crude montelukast containing the methyl ester impurity in a suitable solvent such as ethyl acetate or toluene.
-
Add dicyclohexylamine (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the mixture for several hours to allow for the complete precipitation of the montelukast-DCHA salt. Seeding with pure salt crystals can aid crystallization.
-
Filter the precipitated salt and wash with a non-polar solvent like hexane or heptane.
-
The purified montelukast-DCHA salt can then be converted back to the free acid by treatment with a weak acid (e.g., acetic acid) in a biphasic system (e.g., dichloromethane/water).
-
The final sodium salt can be prepared by treating the free acid with a sodium source like sodium hydroxide in a suitable solvent system.[7]
2. pH-Controlled Liquid-Liquid Extraction:
Exploiting the acidic nature of montelukast versus the neutral nature of its methyl ester allows for separation through pH-controlled extractions.
-
Recommended Action:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene).
-
Extract the organic phase with an aqueous basic solution (e.g., dilute NaOH or NaHCO3). Montelukast will be extracted into the aqueous phase as its salt, while the methyl ester remains in the organic phase.
-
Separate the aqueous layer and acidify it to precipitate the pure montelukast free acid.
-
A patent describes a purification process involving washing an aqueous solution of the montelukast salt at a high pH (12.0-13.5) with an organic solvent to remove neutral impurities.[1][9]
-
Caption: Simplified mechanism of acid-catalyzed esterification of montelukast.
References
- Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Aptuit Laurus Private Limited.
- (2025-08-06). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Semantic Scholar.
- (2025-08-06). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate.
- (2011-02-23). PROCESS FOR THE PURIFICATION OF MONTELUKAST. EPO Patent 2066638.
- (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT JOURNAL.
- (n.d.). Specific impurities of montelukast. Google Patents US20110034692A1.
- (n.d.). Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts. Google Patents WO2008062478A2.
- (n.d.). Purification method of montelukast. Google Patents CN105646344A.
- (n.d.). Manufacturing Process Of Montelukast Sodium, Its New Intermediates And. Quick Company.
- (n.d.). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER.
- (2015-10-17). Analytical Methods. RSC Publishing.
- (2011-03-02). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. EPO Patent 1812394.
- (n.d.). Process for making montelukast and intermediates therefor. Google Patents US7476748B2.
- (n.d.). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. ACS Publications.
- (n.d.). Efficient synthesis for the preparation of montelukast. Google Patents EP2287154A1.
- (n.d.). Process for the purification of Montelukast. Google Patents CN101490005B.
- (2017-12-12). Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
- (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate.
- (n.d.). Process for the preparation of a precursor of montelukast. Google Patents EP2181986A1.
- (n.d.). Purification of montelukast. Google Patents US7812168B2.
- (2025-08-07). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Request PDF.
Sources
- 1. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
- 2. WO2008062478A2 - Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 3. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]
- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 5. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 9. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
addressing challenges in the characterization of montelukast methyl ester
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the characterization of montelukast methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. We will move beyond simple protocols to explain the underlying scientific principles, ensuring you can effectively troubleshoot issues and guarantee the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding montelukast methyl ester.
Q1: What are the fundamental physicochemical properties of montelukast methyl ester?
A1: Montelukast methyl ester is the methylated form of montelukast acid. The addition of a methyl group (-CH3) in place of the acidic proton on the carboxylic acid moiety alters its properties significantly.
-
Molecular Formula: C₃₆H₃₈ClNO₃S
-
Molecular Weight: Approximately 600.21 g/mol .[1]
-
Solubility: Unlike the sodium salt, which is soluble in methanol and water, the methyl ester is significantly more lipophilic and is practically insoluble in water.[2] It exhibits good solubility in organic solvents like dichloromethane (DCM), ethyl acetate, acetonitrile, and methanol.
-
Appearance: Typically an off-white to yellowish powder.
Q2: What are the recommended storage conditions for montelukast methyl ester?
A2: Montelukast and its derivatives are known to be sensitive to light and oxidation.[3][4] Therefore, rigorous storage protocols are essential to maintain sample integrity.
-
Light: Store in amber vials or wrap containers in aluminum foil to protect from light. Exposure to daylight and UV light can cause photo-isomerization of the (E)-alkene to the (Z)-isomer, a significant impurity.[4][5][6]
-
Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation at the sulfide bridge, which forms the corresponding sulfoxide impurity.[3][7]
Q3: I need to confirm the identity of my synthesized product. What is the expected parent ion in mass spectrometry?
A3: Using electrospray ionization (ESI) in positive mode, you should look for the protonated molecular ion [M+H]⁺.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Montelukast Methyl Ester | C₃₆H₃₈ClNO₃S | 600.21 | ~601.2 |
| Montelukast Acid | C₃₅H₃₆ClNO₃S | 586.18 | ~587.2 |
This clear mass difference of 14 Da (the mass of CH₂) is a primary indicator of successful esterification. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[8]
Section 2: Troubleshooting Guide: Synthesis & Purification
Challenges often arise during the conversion of montelukast acid to its methyl ester and the subsequent purification.
Q1: My esterification reaction is incomplete, showing significant starting material (montelukast acid) in the crude product. What went wrong?
A1: Incomplete conversion is a common issue. The primary causes are related to reaction equilibrium and reagent integrity. A typical lab-scale synthesis involves reacting montelukast with methanol in the presence of an acid catalyst like sulfuric acid.[9]
-
Causality - Reversible Reaction: Esterification is a reversible process. To drive the reaction to completion, you must either remove the water byproduct or use a large excess of the alcohol (methanol).
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your methanol and any solvents (like toluene, if used) are anhydrous. Water in the reaction mixture will push the equilibrium back towards the starting materials.
-
Increase Methanol Excess: Increase the molar excess of methanol. Since it's often used as the solvent, ensure it's in vast excess relative to the montelukast acid.
-
Catalyst Amount: Ensure an adequate amount of acid catalyst is used. For a 10g scale, approximately 5.5g of H₂SO₄ has been reported.[9]
-
Reaction Time & Temperature: The reaction typically requires heating to reflux for several hours (e.g., 5 hours).[9] Ensure you are maintaining the proper temperature for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm completion.
-
Q2: My purified montelukast methyl ester is unstable and shows new impurity peaks in the HPLC after a short time. Why?
A2: This points to residual acidic or basic impurities from the work-up process that can catalyze degradation.
-
Causality - Catalytic Degradation: Trace amounts of acid (from the esterification catalyst) or base (from a bicarbonate wash) can accelerate hydrolysis of the ester back to the carboxylic acid.
-
Self-Validating Protocol - Purification Workflow:
-
Quenching: After the reaction, concentrate the mixture under vacuum.
-
Dissolution & Washing: Dissolve the residue in a water-immiscible organic solvent like dichloromethane (CH₂Cl₂).
-
Neutralizing Wash: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (e.g., 5% aq. NaHCO₃) to remove the acid catalyst, and finally with brine (saturated aq. NaCl).[9]
-
Critical Step - Final Water Wash: It is crucial to wash with water again after the bicarbonate wash to remove any residual base.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting residue using silica gel column chromatography for the highest purity.
-
Below is a workflow diagram for a robust purification process.
Caption: Post-synthesis purification workflow.
Section 3: Troubleshooting Guide: Analytical Characterization
Accurate characterization is paramount. This section tackles common issues in HPLC, MS, and NMR analysis.
HPLC Analysis
Q1: I cannot achieve baseline separation between montelukast methyl ester and the parent montelukast acid. How can I improve resolution?
A1: The methyl ester is significantly less polar than the carboxylic acid. A standard reversed-phase method should separate them well, but optimization is often needed.
-
Causality - Mobile Phase pH: The ionization state of the montelukast acid is the most critical factor. At a pH well above its pKa (~4-5), the acid is ionized (deprotonated) and will elute very early. At a pH below its pKa, it is neutral and will be retained longer, potentially co-eluting with the ester.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Use a buffered mobile phase with a pH between 3.0 and 4.0. This ensures the carboxylic acid is protonated and has consistent retention. A common choice is an ammonium acetate or potassium dihydrogen phosphate buffer.[5][10][11]
-
Modify Organic Ratio: The methyl ester will be more retained than the acid. If they are too close, slightly increasing the aqueous portion (e.g., from 15% to 20% buffer) of the mobile phase will increase the retention time of both compounds, but should enhance their separation.
-
Use a High-Performance Column: Employ a high-quality, end-capped C18 column with a smaller particle size (e.g., <3 µm) to improve efficiency and resolution.
-
Table 1: Example HPLC Starting Conditions for Method Development
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Provides good efficiency for complex mixtures. |
| Mobile Phase A | 0.02M Ammonium Acetate, pH 3.5 (adjusted with acetic acid) | Buffers the system to ensure consistent ionization of acidic analytes.[5][12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. |
| Gradient | Start at 60% B, ramp to 95% B over 15 min | A gradient is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 285 nm or 345 nm | Montelukast has strong absorbance at these wavelengths.[11][13][14] |
| Column Temp. | 30°C | Improves peak shape and run-to-run reproducibility. |
Q2: I'm observing new peaks appearing in my HPLC chromatogram when my sample is in the autosampler for several hours. What are they?
A2: This is a classic sign of in-situ degradation. Given the known instabilities of montelukast, the likely culprits are the sulfoxide and cis-isomer.[3][4]
-
Causality & Identification:
-
Oxidation: The sulfide moiety is susceptible to oxidation, forming the more polar sulfoxide. This degradant will typically elute earlier than the parent compound in reversed-phase HPLC.
-
Photo-isomerization: If the autosampler is not protected from light, the (E)-alkene can convert to the (Z)-isomer (cis-isomer). This diastereomer often has a very similar polarity and may elute very close to the main peak.
-
-
Troubleshooting & Prevention:
-
Use a Cooled Autosampler: Set the autosampler temperature to 4-10°C to slow down degradation.
-
Use Amber or UV-Protected Vials: This is mandatory to prevent photo-isomerization.
-
Limit Sample Residence Time: Analyze samples as quickly as possible after preparation.
-
Confirm Identity with LC-MS: The sulfoxide ester will have a mass of [M+16+H]⁺ (~617.2 m/z). The cis-isomer will have the same mass as the parent compound but a different retention time.[7]
-
The diagram below illustrates the primary degradation pathways.
Caption: Primary degradation pathways for Montelukast Methyl Ester.
NMR Spectroscopy Analysis
Q1: How can I confirm successful esterification using ¹H NMR?
A1: The most direct evidence is the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) and the disappearance of the carboxylic acid proton.
-
Key Spectral Changes:
-
Appearance of Methyl Ester Singlet: Look for a new singlet integrating to 3 protons, typically in the 3.6-3.8 ppm region. This is the hallmark of the -COOCH₃ group.
-
Disappearance of Carboxylic Acid Proton: In the starting material (montelukast acid), the -COOH proton is a very broad singlet far downfield, often above 10 ppm, and may not always be visible.[8] Its absence in a clean spectrum of the product is a strong indicator of reaction completion.
-
Shifts in Adjacent Protons: The protons on the cyclopropane ring adjacent to the newly formed ester group may experience a slight downfield shift compared to their position in the parent acid.
-
Q2: How can I use ¹H NMR to check for enantiomeric purity?
A2: Direct NMR analysis of enantiomers is not possible as they are spectroscopically identical in an achiral solvent. You must use a chiral solvating agent (CSA) to induce diastereomeric complex formation.
-
Causality - Diastereomeric Complexation: A CSA, like (S)-BINOL or (-)-cinchonidine, will interact differently with the (R)- and (S)-enantiomers of montelukast methyl ester.[15] This forms transient diastereomeric complexes that have slightly different chemical environments, leading to separate signals in the NMR spectrum for the two enantiomers.
-
Experimental Protocol:
-
Dissolve a precise amount of the montelukast methyl ester sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire a standard ¹H NMR spectrum.
-
Add one equivalent of a CSA, such as (S)-BINOL, to the NMR tube.[15]
-
Gently mix and acquire a new spectrum. You may need to cool the sample (e.g., to 0°C) to improve the resolution of the split signals.
-
Look for specific protons that are well-resolved and show splitting in the presence of the CSA. The methyl protons of the tertiary alcohol group are often good candidates.
-
Integrate the signals corresponding to the major (desired) enantiomer and the minor (unwanted) enantiomer to determine the enantiomeric excess (% ee).
-
Appendix A: Standard Operating Procedures (SOPs)
SOP-01: Forced Degradation Protocol
This protocol is used to intentionally degrade the sample to identify potential degradation products, as recommended by ICH guidelines.[16][17]
-
Sample Preparation: Prepare four separate solutions of montelukast methyl ester at ~1 mg/mL in methanol.
-
Acid Hydrolysis: To one solution, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours.[16] Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: To a second solution, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 1N HCl before analysis.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 1 hour.[10]
-
Photolytic Degradation: Expose the fourth solution to direct daylight or a photostability chamber for 24-48 hours.[4][5] Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC-UV/MS method.
References
-
Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
ResearchGate. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Available at: [Link]
-
Sunil Kumar, I.V., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (1995). Kinetic Analysis and Subambient Temperature Chromatography of an Active Ester. Available at: [Link]
-
Al-Rawithi, S., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Saudi Pharmaceutical Journal. Available at: [Link]
-
Tiwari, S.K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions.... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Patel, A., & Captain, A. (2014). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Rathod, S.M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium.... Journal of Applied Pharmaceutical Science. Available at: [Link]
-
PubChem. Montelukast. National Center for Biotechnology Information. Available at: [Link]
-
Gandhi, H.M., et al. (2015). Isolation and Identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods. Available at: [Link]
-
Redondo, J., et al. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Semantic Scholar. Available at: [Link]
-
Patel, P., et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Journal of Pharmaceutical Research International. Available at: [Link]
-
Redondo, J., et al. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality. Available at: [Link]
-
ResearchGate. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Available at: [Link]
-
Eldin, A.B., et al. (2012). Development and validation of a HPLC method for the determination of montelukast.... ResearchGate. Available at: [Link]
-
Halama, A., et al. (2011). Improved Process for the Preparation of Montelukast.... Organic Process Research & Development. Available at: [Link]
- Google Patents. (2011). Specific impurities of montelukast.
-
Singh, R.M., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
- Google Patents. (2009). Process for the purification of Montelukast.
-
Alsarra, I., et al. (2009). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma.... ResearchGate. Available at: [Link]
- Google Patents. (2012). Processes for preparation of montelukast sodium and purification of diol intermediate.
-
Ghode, P.D., et al. (2022). RP-HPLC Method development and validation for simultaneous estimation of montelukast and ebastine in pharmaceutical dosage form. Journal of Medical and Pharmaceutical Allied Sciences. Available at: [Link]
-
Singh, R.M., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sarkar, A.K., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS.... Scientia Pharmaceutica. Available at: [Link]
-
Shimadzu Corporation. (2021). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available at: [Link]
-
ResearchGate. (2011). Improved Process for the Preparation of Montelukast.... Available at: [Link]
-
Shah, K., & Parmar, V. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. PARIPEX - Indian Journal of Research. Available at: [Link]
-
Dehghan, M., & Kolsure, P. (2014). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. Pharmaceutical Methods. Available at: [Link]
-
Reddy, G.S., et al. (2016). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium.... Biomedical Chromatography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Validated Stability-Indicating Isocratic RP-HPLC method for the determination of Montelukast sodium.... Available at: [Link]
-
Reddy, G.S., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (2021). A Novel and Industrially Viable Process for the Preparation of Montelukast Intermediate. Available at: [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 7. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jpionline.org [jpionline.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Montelukast Methyl Ester
Last Updated: January 14, 2026
Introduction
Welcome to the Technical Support Center for the synthesis of montelukast methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yields, and ensure the highest purity of your final product. This resource is structured to address specific issues you may encounter during your experiments, offering practical, experience-driven advice.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis of montelukast methyl ester, providing potential causes and actionable solutions.
Issue 1: Low Yield of Montelukast Methyl Ester
Question: My overall yield for the montelukast methyl ester synthesis is consistently below expectations. What are the likely causes, and how can I improve it?
Answer: Low yields are a frequent challenge and can originate from several stages of the synthesis. Here are the primary factors and how to address them:
-
Instability of the Mesylate Intermediate: The mesylate intermediate is notoriously unstable and prone to degradation, which directly impacts the yield of the subsequent coupling reaction.[1][2]
-
Suboptimal Grignard Reaction Conditions: The addition of the methyl group via a Grignard reagent is a critical step.
-
Side Reactions: Competing elimination and cyclization reactions can significantly reduce the yield of the desired product.[1][4]
-
Solution: Maintain stringent temperature control, especially during the coupling of the thiol intermediate with the mesylate. Performing this reaction at low temperatures (e.g., below -5°C) can minimize the formation of byproducts.[2]
-
-
Purification Losses: Significant product loss can occur during purification, particularly with column chromatography.[5]
Issue 2: High Levels of Impurities in the Final Product
Question: My HPLC analysis shows several significant impurity peaks. What are the common impurities, and how can I prevent their formation?
Answer: Impurity formation is a major hurdle in montelukast synthesis. Here are some of the most common impurities and strategies to minimize them:
-
Sulfoxide Impurity: Oxidation of the thioether linkage is a common side reaction.
-
Cause: Exposure to oxidizing agents or atmospheric oxygen, particularly at elevated temperatures.
-
Prevention:
-
Use degassed solvents to minimize dissolved oxygen.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.
-
Avoid excessive heat and prolonged reaction times.
-
-
-
Dehydrated Impurity: Elimination of the tertiary alcohol group can lead to the formation of an olefinic impurity.[6]
-
(Z)-Isomer (cis-isomer): The desired product is the (E)-isomer (trans-isomer), but photoisomerization can lead to the formation of the (Z)-isomer.[8]
-
Cause: Exposure to light, particularly UV light.[8]
-
Prevention: Protect the reaction mixture and the isolated product from light by using amber glassware or covering the reaction setup with aluminum foil.
-
-
Unreacted Intermediates and Reagents: The presence of starting materials in the final product indicates an incomplete reaction.
-
Solution:
-
Monitor the reaction progress closely using techniques like TLC or HPLC to ensure completion.
-
Optimize the stoichiometry of reactants.
-
Ensure efficient mixing, especially in large-scale reactions.
-
-
Issue 3: Difficulty in Purifying Montelukast Methyl Ester
Question: I am struggling to achieve high purity of the montelukast methyl ester, even after chromatography. What are some effective purification strategies?
Answer: Purifying the methyl ester can be challenging due to its physical properties and the presence of closely related impurities.
-
Chromatographic Challenges: Tedious chromatographic purification is often required, which can lead to low yields.[5][9]
-
Purification via Salt Formation:
-
Dicyclohexylamine (DCHA) Salt: The formation of the DCHA salt of montelukast acid is a highly effective method for purification. The salt can be selectively crystallized, leaving many impurities behind in the mother liquor.[2][5] The purified salt can then be neutralized to give high-purity montelukast acid.
-
Other Amine Salts: Isopropylamine and di-n-propylamine salts have also been used for purification.[10]
-
-
Selective Extractions: A purification process involving selective extractions of montelukast or its impurities in a mixture of an organic solvent and water at different pH levels can be employed.[9]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of montelukast methyl ester.
Q1: What is the role of the Grignard reagent in the synthesis, and what are the critical parameters?
The Grignard reagent, typically methyl magnesium chloride or bromide, is crucial for the formation of the tertiary alcohol by reacting with the keto-ester intermediate.[2][3] Key parameters for this reaction include:
-
Temperature: The reaction is typically carried out at low temperatures, ranging from -25°C to +10°C, to control reactivity and minimize side reactions.[3]
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) are commonly used.[3]
-
Additives: The use of cerium chloride (CeCl₃) is often recommended to improve the addition reaction and suppress enolization.[3]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.
-
TLC: Provides a quick and simple way to check for the disappearance of starting materials and the appearance of the product.
-
HPLC: Offers more detailed information, allowing for the quantification of reactants, products, and impurities.[11] This is particularly useful for identifying the formation of side products and optimizing reaction conditions.
Q3: What are the key safety precautions to consider during this synthesis?
Several reagents used in this synthesis require careful handling:
-
Grignard Reagents: Are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. They must be handled under a dry, inert atmosphere.
-
Methanesulfonyl Chloride: Is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
n-Butyl Lithium: A pyrophoric reagent that requires careful handling under an inert atmosphere.[12]
-
Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and use appropriate PPE.
Q4: Are there alternative synthetic routes to montelukast that avoid the methyl ester intermediate?
Yes, several synthetic strategies have been developed. One notable alternative involves the reaction of the dilithium dianion of 1-(mercaptomethyl)-cyclopropane-acetic acid directly with the mesylate of the diol intermediate to form montelukast acid.[5] This route bypasses the methyl ester and its subsequent hydrolysis step.
III. Experimental Protocol: High-Yield Synthesis of Montelukast Methyl Ester
This protocol outlines a robust procedure for the synthesis of montelukast methyl ester, incorporating best practices for yield and purity.
Step 1: Preparation of the Diol Intermediate
The diol intermediate is a key precursor. Its synthesis typically begins with the condensation of 7-chloroquinaldine and isophthalaldehyde, followed by a series of reactions including Grignard addition and asymmetric reduction to introduce the desired stereochemistry.[2][3] The purity of the diol is critical for the subsequent steps.[3]
Step 2: Mesylation of the Secondary Alcohol
Caution: Methanesulfonyl chloride is corrosive. Handle with care in a fume hood.
-
Dissolve the diol intermediate in a suitable solvent mixture (e.g., toluene-acetonitrile) and cool to -25°C to -20°C.[2]
-
Add a base, such as diisopropylethylamine.[2]
-
Slowly add one molar equivalent of methanesulfonyl chloride, maintaining the low temperature.[2]
-
Monitor the reaction by TLC or HPLC.
-
Crucially, use the resulting mesylate solution immediately in the next step without isolation. [1][2]
Step 3: Thiol Coupling to Form Montelukast Methyl Ester
Caution: Handle sodium methoxide with care as it is corrosive.
-
In a separate flask, dissolve methyl 1-(mercaptomethyl)cyclopropaneacetate in an appropriate solvent like DMF and cool to -15°C.[13]
-
Add a solution of sodium methoxide in methanol dropwise and stir.[13]
-
Allow the temperature to rise to between -5°C and 0°C.
-
Add the cold solution of the mesylate intermediate from Step 2 to the thiolate solution over a period of about an hour.[13]
-
Maintain the reaction temperature between 0°C and 5°C and stir for approximately 24 hours, or until the reaction is complete as monitored by TLC or HPLC.[13]
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude montelukast methyl ester.
Step 4: Purification (Optional: Proceed to Hydrolysis and Salt Purification)
The crude methyl ester can be purified by column chromatography, but this often leads to yield loss.[5] A more efficient approach is to proceed to the hydrolysis step and purify the resulting montelukast acid via salt formation.
IV. Visualization of Key Processes
Workflow for Minimizing Byproduct Formation
Caption: Workflow for minimizing byproduct formation in montelukast synthesis.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield in montelukast synthesis.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Mesylation Temperature | -25°C to -20°C[2] | Minimizes degradation of the unstable mesylate intermediate. |
| Thiol Coupling Temperature | 0°C to 5°C[13] | Controls reaction rate and minimizes side reactions. |
| Grignard Reaction Temperature | -25°C to +10°C[3] | Optimizes addition reaction while minimizing side reactions. |
| pH during Work-up | Neutral to slightly basic | Prevents acid-catalyzed dehydration of the tertiary alcohol.[6] |
VI. References
-
Benchchem. (n.d.). The Genesis of a Key Intermediate: A Technical Guide to Montelukast Nitrile Formation. Retrieved from
-
ResearchGate. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Retrieved from
-
Google Patents. (n.d.). Montelukast sodium intermediate and its preparation method and application. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimization of Montelukast Synthesis. Retrieved from
-
Books Gateway. (2017). Synthesis of Montelukast. Retrieved from
-
FreePatentsOnline. (n.d.). An Improved Process For Synthesizing Intermediates Of Montelukast Sodium. Retrieved from
-
European Patent Office. (2011). Process for the purification of montelukast. Retrieved from
-
Google Patents. (n.d.). Purification of montelukast. Retrieved from
-
Google Patents. (n.d.). Process for the purification of Montelukast. Retrieved from
-
Benchchem. (n.d.). Minimizing byproduct formation during the synthesis of Montelukast. Retrieved from
-
Sunil Kumar, I.V., et al. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from
-
European Patent Office. (2009). Efficient synthesis for the preparation of montelukast. Retrieved from
-
European Patent Office. (2011). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. Retrieved from
-
Sciforum. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Retrieved from
-
Google Patents. (n.d.). Efficient synthesis for the preparation of montelukast. Retrieved from
-
Charusat Journal. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Retrieved from
-
ResearchGate. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Retrieved from
-
SciSpace. (n.d.). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve. Retrieved from
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 4. Montelukast sodium intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 5. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. sciforum.net [sciforum.net]
- 9. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
- 10. EP1904448B1 - Purification of montelukast - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. asianpubs.org [asianpubs.org]
degradation pathways of montelukast methyl ester under stress conditions
Technical Support Center: Montelukast Methyl Ester Degradation Pathways
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for investigating the degradation pathways of montelukast methyl ester. This document is designed for researchers, scientists, and drug development professionals actively engaged in stability and forced degradation studies. Here, we move beyond simple protocols to explain the why behind the experimental steps, providing you with the insights needed to troubleshoot your studies and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding montelukast stability studies.
Q1: What are the primary degradation pathways I should expect for montelukast methyl ester under stress conditions?
You should anticipate three primary degradation routes: photoisomerization, oxidation, and hydrolysis. Montelukast's structure contains several labile moieties, including a vinyl group susceptible to isomerization, a sulfide that can be easily oxidized, and the methyl ester group which can be hydrolyzed back to the parent carboxylic acid (montelukast sodium).[1][2][3]
Q2: My montelukast solution turned yellow after being left on the lab bench. What is the likely cause?
This is a classic sign of photodegradation. Montelukast is notoriously sensitive to light, particularly in solution.[4][5] Exposure to daylight and especially UV light causes the (E)-alkene (trans) to isomerize to its (Z)-alkene (cis) diastereomer, which is the major photoproduct.[2][6] To prevent this, always work with montelukast solutions in amber glassware or under light-protected conditions.[6]
Q3: I've performed an oxidative stress study using hydrogen peroxide and see a major new peak in my HPLC analysis. What is it likely to be?
The most probable degradation product under oxidative stress is montelukast sulfoxide.[3][4][7] The sulfide linkage in the molecule is readily oxidized to a sulfoxide. This is often the primary degradant observed not only with oxidative reagents like H₂O₂ but also during thermal stress and in accelerated stability studies of solid dosage forms.[2][5]
Q4: How does the degradation profile of montelukast methyl ester differ from the more commonly studied montelukast sodium salt?
The core degradation pathways—photoisomerization of the vinyl group and oxidation of the sulfide—are identical for both compounds. The key difference for the methyl ester is the addition of the hydrolysis pathway. Under both acidic and basic conditions, the methyl ester group is susceptible to hydrolysis, which will yield the parent drug, montelukast, as a degradant. Therefore, when analyzing the methyl ester, you must account for the formation of the parent acid.
Q5: Which stress condition is montelukast most sensitive to?
Montelukast is highly sensitive to light and oxidative conditions.[2][3][8] While it also degrades under acidic, basic, and thermal stress, the most significant and rapid degradation is typically observed upon exposure to light and oxidizing agents.[9][10] It degrades rapidly in acidic and H₂O₂ solutions, while showing greater stability in basic (NaOH) solutions.[4][5]
Troubleshooting Guide for Degradation Studies
Issue 1: Inconsistent Degradation Levels in Photostability Studies
-
Observation: You are seeing significant variability in the percentage of degradation between seemingly identical photostability experiments.
-
Root Cause & Scientific Rationale: The rate of photodegradation is highly dependent on the light source's intensity and wavelength.[4][11] Different light sources (daylight, tungsten, UV 254 nm) will cause degradation at vastly different rates.[5] Furthermore, the solvent system can influence stability; for instance, montelukast is more stable in 70% methanol compared to other solvents under photolytic stress.[4]
-
Solution:
-
Standardize Light Source: Use a validated photostability chamber that provides controlled and measurable light exposure (in lux and W/m²), as specified in ICH Q1B guidelines.
-
Control Distance and Geometry: Ensure the distance and orientation of your samples relative to the light source are identical in every experiment.
-
Solvent Consistency: Use the same solvent at the same concentration for all comparative studies.
-
Actinometry: For precise studies, consider using a chemical actinometer to quantify the photon flux your sample is receiving, which can help normalize results across different experiments or equipment.[11]
-
Issue 2: Poor Resolution Between Parent Drug and Degradant Peaks in HPLC
-
Observation: Your HPLC chromatogram shows broad or co-eluting peaks, making it difficult to quantify montelukast methyl ester and its degradation products, particularly the cis-isomer.
-
Root Cause & Scientific Rationale: The cis- and trans-isomers of montelukast are structurally very similar, as is the sulfoxide, which can make chromatographic separation challenging. Method specificity is paramount for a stability-indicating method.
-
Solution:
-
Optimize Mobile Phase: Adjust the pH of the aqueous component. The pKa of montelukast is around 4.7, so small pH changes can significantly affect retention time and selectivity.[2] Experiment with the ratio of the organic modifier (typically acetonitrile or methanol).[9][12]
-
Column Selection: A high-resolution C18 column (e.g., <3 µm particle size) is recommended.[8]
-
Gradient Elution: Employ a gradient elution method to effectively separate early-eluting polar degradants from the more retained parent drug and other non-polar impurities.[1][13]
-
Detector Wavelength: While 255 nm is common, use a photodiode array (PDA) detector to check for peak purity and identify the optimal wavelength for simultaneous detection of all compounds.[2][8]
-
Issue 3: Mass Spectrometry (MS) Data Does Not Match Expected Degradant Mass
-
Observation: You've identified a degradation product via LC-MS, but its mass does not correspond to the expected sulfoxide or hydrolyzed acid.
-
Root Cause & Scientific Rationale: While the sulfoxide is the most common oxidative product, further oxidation to the sulfone can occur under harsh conditions. Additionally, complex multi-step degradations or interactions with excipients (if in formulation) can form unexpected adducts.
-
Solution:
-
Check for Further Oxidation: Look for a mass corresponding to [M+32], which would indicate the formation of montelukast sulfone.
-
Tandem MS (MS/MS): Isolate the parent ion of the unknown degradant and perform fragmentation analysis (MS/MS or MSn).[1][3] By comparing the fragmentation pattern to that of the parent drug, you can often pinpoint the site of modification. For example, fragmentation of the sulfoxide (DP3) shows a characteristic loss of an -OH group.[3]
-
High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain a precise mass measurement. This allows you to calculate the elemental formula of the degradant, which is a powerful tool for structural elucidation.[1]
-
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stress testing.
Primary Degradation Pathways
Caption: Standard workflow for a forced degradation study.
Experimental Protocols: Forced Degradation
These protocols are starting points and should be optimized for your specific experimental goals. The objective is to achieve 5-20% degradation of the drug substance.
1. Acid-Induced Degradation (Hydrolysis)
-
Rationale: To assess susceptibility to acidic environments, which can be encountered in formulation or during physiological transit. This pathway primarily tests the hydrolytic stability of the methyl ester.
-
Protocol:
-
Dissolve 10 mg of montelukast methyl ester in 10 mL of methanol.
-
Add 10 mL of 1.0 M hydrochloric acid (HCl).
-
Reflux the solution in a water bath at 60°C for 4-6 hours. [3] 4. At appropriate time points (e.g., 0, 2, 4, 6 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Base-Induced Degradation (Hydrolysis)
-
Rationale: To evaluate stability in alkaline conditions. Similar to acid hydrolysis, this targets the methyl ester linkage.
-
Protocol:
-
Dissolve 10 mg of montelukast methyl ester in 10 mL of methanol.
-
Add 10 mL of 1.0 M sodium hydroxide (NaOH).
-
Reflux the solution in a water bath at 60°C for 2-4 hours.
-
At appropriate time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent of 1.0 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
-
Rationale: The sulfide moiety in montelukast is a known site for oxidation. This test is critical for assessing stability during storage and manufacturing where exposure to atmospheric oxygen or peroxide impurities from excipients can occur. [1]* Protocol:
-
Dissolve 10 mg of montelukast methyl ester in 10 mL of methanol.
-
Add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for up to 24 hours. [8][14] 4. Monitor the reaction periodically. Once sufficient degradation is observed, dilute an aliquot with the mobile phase for immediate HPLC analysis.
-
4. Photolytic Degradation
-
Rationale: To determine the light sensitivity of the molecule, a critical parameter for packaging and storage decisions. This stress condition primarily induces the formation of the cis-isomer. [11]* Protocol:
-
Prepare a solution of montelukast methyl ester in a suitable solvent (e.g., 70% methanol) at a known concentration (e.g., 100 µg/mL). [4] 2. Expose the solution in a transparent container (e.g., quartz cuvette or clear glass vial) to a light source within a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Analyze samples at appropriate time intervals.
-
5. Thermal Degradation
-
Rationale: To evaluate the stability of the drug substance at elevated temperatures, simulating potential excursions during shipping or storage.
-
Protocol:
-
Place approximately 10-20 mg of solid montelukast methyl ester in a petri dish.
-
Store in a thermostatically controlled hot air oven at 105°C for 5 days. [3] 3. After the exposure period, accurately weigh ~10 mg of the stressed sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
Compare the results to an unstressed control sample.
-
Summary of Degradation Behavior
The table below summarizes the expected outcomes from stress testing of montelukast methyl ester.
| Stress Condition | Typical Reagent/Parameter | Primary Degradation Site | Major Degradation Product(s) |
| Acid Hydrolysis | 1M HCl, 60°C | Methyl Ester | Montelukast (Parent Acid) [3] |
| Base Hydrolysis | 1M NaOH, 60°C | Methyl Ester | Montelukast (Parent Acid) [3] |
| Oxidation | 3% H₂O₂, Room Temp | Sulfide Linkage | Montelukast Sulfoxide [3][4] |
| Photolytic | UV/Visible Light (ICH Q1B) | Vinyl Group | Cis-isomer of Montelukast [2][4] |
| Thermal (Solid) | 105°C, 5 days | Sulfide Linkage | Montelukast Sulfoxide (typically minor) [2][3] |
References
-
Jadhav, S. B., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118. [Link]
-
Yac’ob, N. A., et al. (2021). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1791-1803. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. PubMed. [Link]
-
Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1), 26-30. [Link]
-
Yac’ob, N. A., et al. (2021). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. PubMed. [Link]
-
Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6). [Link]
-
Patel, B., & Dedania, Z. (2021). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation, 11(3), 324-331. [Link]
-
Jadhav, S. B., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Semantic Scholar. [Link]
-
Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. [Link]
-
Reddy, G. M., et al. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Semantic Scholar. [Link]
-
Maafi, M., & Mel-Zarga, L. A. (2014). Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry. International Journal of Pharmaceutics, 471(1-2), 193-201. [Link]
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Ovid. [Link]
-
Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]
-
Ezzat, W. M., & El-Bagary, R. I. (2015). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate. [Link]
- Bakshi, M., & Singh, S. (2009). Pharmaceutical compositions of montelukast sodium.
-
Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1), 26-30. [Link]
-
Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. [Link]
-
Yac’ob, N. A., et al. (2021). Development of Stability-indicating HPLC-UV Method and Oxidative Degradation Kinetic Study of Montelukast in Chewable Tablet Formulation. ResearchGate. [Link]
Sources
- 1. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. WO2009153305A2 - Pharmaceutical compositions of montelukast sodium - Google Patents [patents.google.com]
- 8. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. jpionline.org [jpionline.org]
- 11. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating Peak Tailing of Montelukast Methyl Ester: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to our dedicated resource for resolving a common yet challenging issue in HPLC analysis: the peak tailing of montelukast methyl ester. This guide is structured to provide you, our fellow researchers and drug development professionals, with not just procedural steps, but the underlying scientific rationale to empower your troubleshooting efforts. We understand that in regulated environments and cutting-edge research, a symmetrical, well-defined peak is not just a matter of aesthetics; it is a prerequisite for accurate quantification and robust method validation.
Frequently Asked Questions (FAQs): The Root of the Problem
Let's begin by addressing the fundamental questions surrounding why montelukast methyl ester is prone to peak tailing.
Q1: What are the primary chemical properties of montelukast methyl ester that contribute to peak tailing in reverse-phase HPLC?
Montelukast is a complex molecule with a carboxylic acid functional group, making it an acidic compound.[1][2] However, its methyl ester derivative, which you are analyzing, possesses basic nitrogen atoms within its quinoline ring structure. This duality is key. The primary cause of peak tailing for basic compounds in reverse-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4][5] These silanol groups can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong, unwanted ionic interactions with the protonated (positively charged) basic sites on your analyte.[3][5] This mixed-mode retention mechanism—hydrophobic interaction with the C18 chains and ionic interaction with silanols—results in a distorted peak shape, characterized by a "tail."[5][6]
Q2: How does the mobile phase pH influence the peak shape of montelukast methyl ester?
Mobile phase pH is arguably the most critical parameter in controlling the peak shape of ionizable compounds like montelukast methyl ester.[7][8] The pKa of the parent compound, montelukast, has been reported to have values around 3.3 and 4.4.[9] While the esterification removes the acidic proton, the basicity of the quinoline nitrogen remains. To achieve a sharp, symmetrical peak, you need to control the ionization state of both the analyte and the stationary phase.[10] Operating at a mobile phase pH that is close to the analyte's pKa can lead to the coexistence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[7][10] More importantly, at mid-range pH (e.g., pH 4-7), the silanol groups (pKa ~3.5-4.5) on the silica surface are deprotonated and negatively charged, strongly attracting the positively charged basic analyte and causing significant tailing.[3][11]
In-Depth Troubleshooting Guides
Here, we move from the "what" to the "how." This section provides actionable, step-by-step guidance to systematically diagnose and resolve peak tailing.
Q3: My montelukast methyl ester peak is tailing significantly. What is the first parameter I should adjust?
Answer: Your primary focus should be the mobile phase pH .
The most effective initial step to mitigate tailing for a basic compound is to lower the mobile phase pH.[4][5] By operating at a low pH (e.g., pH 2.5-3.0), you protonate the residual silanol groups on the stationary phase, effectively neutralizing their negative charge.[4][12] This minimizes the secondary ionic interactions that are the primary cause of tailing.[5]
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Acidic Modifier Stock: Prepare a 10% v/v solution of a suitable acid, such as trifluoroacetic acid (TFA) or formic acid, in HPLC-grade water.
-
Mobile Phase A (Aqueous): To 1 liter of HPLC-grade water, add the acid stock solution to achieve the desired final concentration (e.g., 0.1% v/v). For example, add 10 mL of 10% TFA to 990 mL of water for a final concentration of 0.1% TFA.
-
pH Verification: While not always necessary with volatile modifiers like TFA at standard concentrations, you can verify the approximate pH of the aqueous phase with a calibrated pH meter. A 0.1% TFA solution will typically have a pH around 2.[13]
-
Mobile Phase B (Organic): Your standard organic solvent (e.g., acetonitrile or methanol).
-
System Equilibration: Equilibrate your HPLC system with the new mobile phase composition for at least 10-15 column volumes before injecting your sample.
Why this works:
The diagram below illustrates the interaction between a basic analyte and the silica stationary phase at different pH values. At a neutral or mid-range pH, the ionized silanol groups create secondary retention sites, leading to peak tailing. By lowering the pH, these silanol groups are protonated and neutralized, resulting in a more uniform interaction with the hydrophobic stationary phase and a symmetrical peak shape.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Q4: I've lowered the pH with formic acid, but I still see some tailing. What are my next options for mobile phase modification?
Answer: If formic acid isn't completely effective, consider using Trifluoroacetic Acid (TFA) or adding a competing base .
-
Trifluoroacetic Acid (TFA): TFA is a stronger acid than formic acid and is a very effective ion-pairing agent.[14][15] At a typical concentration of 0.1%, TFA serves two purposes: it lowers the mobile phase pH to around 2, effectively protonating silanols, and its counter-ion (CF₃COO⁻) can form an ion pair with the protonated basic analyte.[14][16] This ion pair is more hydrophobic, leading to better retention and improved peak shape.[17]
-
Competing Base (Silanol Suppressor): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also be effective.[12] The idea is that the competing base, being a small and basic molecule, will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.[12] However, this approach can shorten column lifetime and is generally less favored in modern methods.[12]
Table 1: Comparison of Common Mobile Phase Modifiers for Basic Analytes
| Modifier | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1% | pH reduction | MS-compatible, volatile | May not fully eliminate tailing for strongly basic compounds |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | pH reduction, Ion-pairing[15] | Excellent peak shape improvement[14] | Can cause ion suppression in MS detection[14] |
| Triethylamine (TEA) | ~5 mM | Competing base (silanol suppressor)[12] | Can be effective at neutral pH | Can shorten column lifetime, not MS-friendly[12] |
Q5: Could my choice of HPLC column be the problem? What should I look for in a column to better handle basic compounds like montelukast methyl ester?
Answer: Absolutely. Not all C18 columns are created equal. For challenging basic compounds, your column choice is critical.
Traditional silica-based columns (Type A silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing.[11][12] Modern columns are designed to minimize these effects.
Key Column Technologies to Consider:
-
End-Capped Columns: Most modern columns are "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them less active.[3][4] Ensure you are using a high-quality, fully end-capped column.
-
Base-Deactivated Silica (BDS) or Type B Silica: These columns are made from ultra-pure silica with minimal metal contamination, resulting in less acidic and less active silanol groups.[12] This is often the standard for modern pharmaceutical analysis.
-
Hybrid Particle Technology: These columns incorporate organic (organosiloxane) and inorganic (silica) components in their base particles.[18][19] This hybrid structure reduces the number of available silanol groups throughout the particle, leading to excellent peak shape for basic compounds and increased stability at higher pH ranges.[18][19][20]
Experimental Workflow: Selecting the Right Column
The following flowchart outlines a logical progression for troubleshooting column-related peak tailing.
Caption: Decision workflow for column selection to resolve peak tailing.
Q6: I've optimized my mobile phase and am using a modern column, but I'm still seeing some tailing. What other instrumental or experimental factors could be at play?
Answer: If you've addressed the primary chemical interactions, it's time to investigate potential extra-column and secondary effects.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening that manifests as tailing, especially for early-eluting peaks.[3][4]
-
Action: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated to avoid dead volume.[3]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[6][21]
-
Action: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Column Contamination or Degradation: Over time, strongly retained compounds can accumulate at the head of the column, or the packed bed can develop a void.[6][22] This can create alternative flow paths and distort peak shape.[21]
-
Action: Try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reversing the column (if the manufacturer permits) and flushing to waste can sometimes dislodge particulates from the inlet frit.[5][21] If the problem persists, the column may need to be replaced.[22] Using a guard column is a cost-effective way to protect your analytical column from contamination.[22]
-
References
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
YMC looks at use of TFA in HPLC applications. Laboratory Talk. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
- HPLC Troubleshooting Guide. Authoritative Source (specific source not provided in search result).
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
pKa and Partition coefficient Determination of Montelukast sodium by Spectrophotometric and HPLC Technique. Journal of Pharmaceutical Negative Results. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Montelukast | C35H36ClNO3S | CID 5281040. PubChem - NIH. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Hybrid particle technology and its use in HPLC. Scientist Live. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
-
HPLC Analysis of Trifluoroacetic and Acetic Acid on Obelisc N Mixed-Mode HPLC Column. SIELC Technologies. [Link]
-
Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]
-
Montelukast, (S)- | C35H36ClNO3S | CID 6540473. PubChem - NIH. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Montelukast Drug Profile. DrugBank. [Link]
-
Montelukast. Wikipedia. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Montelukast - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. labcompare.com [labcompare.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 16. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
- 17. academic.oup.com [academic.oup.com]
- 18. scientistlive.com [scientistlive.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. capitalanalytical.com [capitalanalytical.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Solubility Challenges of Montelukast Methyl Ester
Document ID: MME-SOL-TSG-2026-01 Version: 1.0 Last Updated: January 14, 2026
Introduction
Montelukast methyl ester (MME) is a critical intermediate and reference compound in the synthesis and analysis of Montelukast, a widely used anti-asthmatic drug.[] As the ester form of a lipophilic molecule (Montelukast LogP ~7.9), MME presents significant solubility challenges that can impede experimental progress, affect reaction kinetics, and compromise the accuracy of analytical methods.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming these challenges. Drawing from established physicochemical principles and field-proven methodologies, this document offers a series of troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Physicochemical Properties at a Glance
A clear understanding of MME's properties is the first step in designing an effective solubilization strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₈ClNO₃S | [] |
| Molecular Weight | 600.21 g/mol | [] |
| Appearance | Pale Yellow to Pale Beige Solid | [3] |
| Melting Point | 43-47°C | [][3] |
| Storage Temperature | -20°C, Protect from Light | [][3] |
| Known Solubilities | Slightly soluble in Chloroform, DMSO, Methanol | [][3] |
| Key Instabilities | Light sensitive; susceptible to oxidation and hydrolysis | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of Montelukast Methyl Ester?
Answer: The poor solubility of MME is multifactorial, stemming from its chemical structure:
-
High Lipophilicity: The parent molecule, Montelukast, is highly lipophilic, and the methyl ester form retains this characteristic. The large, complex structure with multiple aromatic rings contributes to strong intermolecular forces (van der Waals interactions), making it difficult for solvent molecules to penetrate and dissolve the solid lattice.
-
Crystalline Solid State: MME is a solid at room temperature, indicating a stable crystalline lattice.[3] Significant energy is required to overcome this lattice energy before dissolution can occur.
-
Lack of Ionizable Groups: Unlike Montelukast sodium, which has an ionizable carboxylic acid group that enhances aqueous solubility, the methyl ester group in MME is not readily ionizable.[2][5] This dramatically reduces its solubility in aqueous and polar protic solvents.
Q2: Which organic solvents should I start with for dissolving MME?
Answer: Based on supplier data and general principles, the recommended starting solvents are Dimethyl Sulfoxide (DMSO) and Methanol.[3][6]
-
DMSO: An excellent, highly polar aprotic solvent capable of dissolving many poorly soluble compounds. It's a good choice for preparing high-concentration stock solutions for in vitro assays.
-
Methanol & Chloroform: MME shows slight solubility in these solvents.[] They are more suitable for analytical applications like chromatography where lower concentrations are often sufficient.
-
Ethanol: While data for MME is sparse, the parent sodium salt is freely soluble in ethanol, suggesting the ester may have some solubility.[5] It is a less toxic option than methanol or chloroform for certain applications.
It is critical to start with small quantities and assess solubility before scaling up.
Q3: My experiment requires an aqueous buffer. How can I prepare a working solution of MME?
Answer: Direct dissolution in aqueous buffers is not feasible. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent (typically DMSO) and then dilute it into the aqueous buffer. This is a common co-solvency technique.[7]
Causality: By dissolving the compound in a small volume of a miscible organic solvent first, you overcome the primary energy barrier (crystal lattice energy). The subsequent dilution into the aqueous medium keeps the MME molecules dispersed, though they may exist in a supersaturated state. For guidance, a similar protocol is used for Montelukast sodium, where an ethanol stock is diluted into PBS.[8]
Critical Warning: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium must be kept low (typically <0.5% or <0.1%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final concentration of the solvent.
Troubleshooting Guide: Common Experimental Issues
Problem 1: The MME powder is not dissolving in the chosen solvent (e.g., DMSO) even after vortexing.
| Potential Cause | Explanation & Solution | Validation Step |
| Insufficient Solvent Volume | You may be attempting to create a solution that is above the saturation point of MME in that solvent. | Double-check the target concentration. If a high concentration is needed, you may need to explore alternative solvents or techniques. |
| Low Dissolution Rate | The kinetics of dissolution may be slow. Physical agitation alone might not be enough to break the intermolecular forces in a timely manner. | Solution: Gently warm the solution (e.g., to 30-40°C) in a water bath. Caution: Montelukast is known to degrade with heat, so use minimal heat for a short duration.[4] Follow warming with sonication for 5-15 minutes in a bath sonicator to provide mechanical energy. |
| Compound Quality | The material may have degraded or may contain insoluble impurities. | Visually inspect the solution for clarity after attempting solubilization. If it remains cloudy or has particulates, the solution is not fully dissolved. |
Problem 2: My MME solution was clear initially but formed a precipitate after a few hours at room temperature or upon refrigeration.
| Potential Cause | Explanation & Solution | Validation Step |
| Supersaturation | The solution was likely supersaturated. Upon cooling or over time, the thermodynamically favored state is precipitation. | Solution: Prepare fresh solutions for each experiment. If storage is unavoidable, store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Note that solutions in DMSO can be stored at -20°C for up to a month.[9] |
| Solvent Evaporation | If the container is not properly sealed, solvent evaporation can increase the compound's concentration, leading to precipitation. | Always use tightly sealed vials (e.g., with PTFE-lined caps) for storage. |
| Freeze-Out | When diluting a DMSO stock into an aqueous buffer, the MME can precipitate immediately if the dilution is not performed correctly. This is a common issue with "crashing out." | Solution: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This ensures rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation. |
Problem 3: I'm seeing unexpected peaks in my HPLC analysis or getting inconsistent results in my assay.
| Potential Cause | Explanation & Solution | Validation Step |
| Photodegradation | Montelukast and its derivatives are highly sensitive to light.[4][10] Exposure to ambient or UV light can cause isomerization (formation of the cis-isomer) or oxidation.[4] | Solution: Work in a dimly lit area or use amber vials for all solution preparation and storage. Protect solutions from direct light at all times. Studies show degradation can occur within hours of exposure to daylight.[10] |
| Oxidative Degradation | MME is susceptible to oxidation, particularly at the sulfide moiety, forming the Montelukast S-oxide.[4] This can be accelerated by exposure to air or oxidizing agents. | Solution: Use high-purity, degassed solvents. Purging the solvent with an inert gas like nitrogen or argon before use can help. For long-term storage, sealing vials under an inert atmosphere is recommended. |
| Hydrolysis | The methyl ester group can be hydrolyzed back to the carboxylic acid (Montelukast) in the presence of acidic or basic conditions, especially in aqueous solutions. Montelukast is known to degrade rapidly in acidic solutions.[11] | Solution: Ensure your solvents are neutral and anhydrous. When working with aqueous buffers, use them immediately after preparation and maintain a neutral or slightly basic pH if possible, as Montelukast is more stable in NaOH solutions.[4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM MME Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Confirm the purity of MME from the Certificate of Analysis (>95% is recommended).[]
-
Use anhydrous, high-purity DMSO.
-
Use amber glass vials with PTFE-lined screw caps.
-
Ensure sonicator bath and vortex mixer are operational.
-
-
Calculation:
-
MME Molecular Weight = 600.21 g/mol .
-
To make 1 mL of a 10 mM solution: (0.010 mol/L) * (1 L / 1000 mL) * (600.21 g/mol ) * (1000 mg/g) = 6.00 mg.
-
Weigh out 6.00 mg of MME solid.
-
-
Step-by-Step Procedure:
-
Tare a clean, dry amber vial on an analytical balance.
-
Carefully weigh 6.00 mg of MME powder into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the vial to 30-35°C for 5 minutes and repeat sonication.
-
Once the solution is completely clear, it is ready for use or storage.
-
-
Storage and Handling:
-
For immediate use, keep the vial capped and protected from light.
-
For long-term storage, aliquot into smaller, single-use amber vials, flush with nitrogen or argon if possible, and store at -20°C.[9]
-
Solubilization Strategy Workflow
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy for Montelukast Methyl Ester.
Caption: Decision workflow for solubilizing Montelukast Methyl Ester.
References
-
Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Scholarly Research Notices, 2012, 1-10. [Link]
-
Montelukast. PubChem, National Institutes of Health. [Link]
-
Alsante, K. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. ResearchGate. [Link]
-
Kumar, Dr. B. V. S., & Madhuri, D. (2020). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacophore, 4(3), 75-84. [Link]
-
Montelukast Methyl Ether. Allmpus. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2012). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics, 5(1), 9-17. [Link]
-
Montelukast. ChemBK. [Link]
-
Shinde, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. [Link]
-
Cheong, S. L. W., & Tan, L. T. (2017). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet. Sains Malaysiana, 46(12), 2415-2422. [Link]
-
Singh, S., et al. (2022). Solubility of montelukast sodium in blank biorelevant media and USP-buffers. Journal of Drug Delivery Science and Technology, 71, 103295. [Link]
- Specific impurities of montelukast.
-
Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. ResearchGate. [Link]
-
Reddy, G. S., et al. (2012). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Organic Chemistry: An Indian Journal, 8(1), 1-10. [Link]
-
Shinde, A. J., et al. (2019). Formulation and Evaluation of Stable Montelukast Sodium Sublingual Tablet by using Lyophilization Technique. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(4), 263-270. [Link]
-
SINGULAIR® (montelukast sodium) Label. U.S. Food and Drug Administration. [Link]
-
Montelukast sodium. LookChem. [Link]
-
Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). PMC, National Institutes of Health. [Link]
- Process for the purification of Montelukast.
Sources
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Montelukast Methyl Ester CAS#: 855473-51-7 [m.chemicalbook.com]
- 4. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. allmpus.com [allmpus.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pjps.pk [pjps.pk]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for the Quantification of Montelukast Methyl Ester
In the synthesis pathway of Montelukast, a potent leukotriene receptor antagonist, the purity and concentration of key intermediates are critical determinants of the final active pharmaceutical ingredient's (API) quality and yield. Montelukast methyl ester is one such crucial intermediate. Its accurate quantification is paramount for process monitoring, yield optimization, and ensuring the purity profile of the subsequent reaction steps.
This guide provides a comparative analysis of two widely adopted analytical techniques for the quantification of montelukast methyl ester: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) . The methodologies are presented with detailed, validated protocols, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for in-process control.
Method 1: UV-Visible Spectrophotometry
Principle & Rationale
UV-Visible spectrophotometry is a rapid and cost-effective technique based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. Montelukast and its derivatives possess chromophores that absorb light in the UV spectrum, making this a viable method for quantification.[5][6]
Causality of Experimental Choices:
-
Solvent Selection: Methanol is often chosen as the solvent due to its ability to fully solubilize montelukast and its esters, and its low UV cutoff, which prevents interference in the analytical wavelength range.[7][8]
-
Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is selected for analysis. For montelukast-related structures, this is typically around 285 nm and 345 nm.[8][9] Analyzing at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting.
Experimental Protocol: UV-Visible Spectrophotometry
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Montelukast Methyl Ester reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the stock solution with methanol to prepare a series of calibration standards with concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture or crude product containing an estimated 10 mg of montelukast methyl ester.
-
Transfer to a 100 mL volumetric flask, dissolve in methanol, and sonicate.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Perform a further 1:10 dilution with methanol to bring the theoretical concentration into the calibration range (e.g., to a target of 10 µg/mL).
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the sample solution at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve using linear regression analysis.
-
Workflow for UV Spectrophotometric Analysis
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Validation Data Summary: UV-Visible Spectrophotometry
The method was validated according to ICH Q2(R1) guidelines.[1][10]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 2 - 12 | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday (n=6) | 0.85% | RSD ≤ 2% |
| - Interday (n=6) | 1.35% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Specificity | Prone to interference | - |
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale
HPLC offers superior specificity compared to UV spectrophotometry by physically separating the analyte of interest from other components in the sample matrix before quantification. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Montelukast methyl ester, being a relatively non-polar molecule, is retained on the column and then eluted by adjusting the mobile phase composition.[11][12]
Causality of Experimental Choices:
-
Column Selection (C18): An octadecylsilane (C18) column is the workhorse for separating moderately non-polar compounds like montelukast and its derivatives. Its long alkyl chains provide sufficient hydrophobic interaction for good retention and separation from more polar impurities.[9][13]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile) and an aqueous buffer (e.g., sodium acetate) is used. Acetonitrile is a strong organic solvent that elutes the analyte. The buffer controls the pH to ensure consistent ionization state of any acidic or basic functional groups, leading to reproducible retention times.[9][14]
-
Isocratic Elution: For a simple quantification, an isocratic method (constant mobile phase composition) is efficient and robust. A 90:10 (v/v) ratio of acetonitrile to buffer provides a good balance between analysis time and resolution from typical process impurities.[9]
-
UV Detection: A UV detector is set at the λmax of the analyte (e.g., 285 nm) for sensitive and selective detection post-separation.[9]
Experimental Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Preparation of Mobile Phase:
-
Prepare 1 mM sodium acetate and adjust pH.
-
Mix with acetonitrile in the specified ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described for the UV-Visible Spectrophotometry method to prepare stock, calibration, and sample solutions. Use the mobile phase as the diluent.
-
-
System Suitability Test (SST):
-
Inject the working standard solution (e.g., 10 µg/mL) six times.
-
Verify that the system suitability parameters meet the acceptance criteria (e.g., %RSD of peak area < 2.0%, tailing factor ≤ 2.0).
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions.
-
Record the peak area and retention time for the montelukast methyl ester peak.
-
-
Quantification:
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the sample concentration from the linear regression equation.
-
Workflow for RP-HPLC Analysis
Caption: Workflow for quantification via RP-HPLC.
Validation Data Summary: RP-HPLC
The method demonstrated excellent performance and was validated as per ICH guidelines.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9999 | - |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday (n=6) | 0.45% | RSD ≤ 2% |
| - Interday (n=6) | 0.90% | RSD ≤ 2% |
| Limit of Detection (LOD) | 1.31 µg/mL[9] | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 3.97 µg/mL[9] | Signal-to-Noise ≥ 10:1 |
| Specificity | High (Separates analyte from impurities) | Peak Purity > 99% |
Comparative Analysis and Recommendations
| Feature | UV-Visible Spectrophotometry | RP-HPLC |
| Specificity | Low. Cannot distinguish between the analyte and other UV-absorbing impurities. | High. Physically separates the analyte from impurities before detection. |
| Sensitivity (LOQ) | Moderate (e.g., ~1.5 µg/mL) | High (e.g., ~3.97 µg/mL for standard API, can be optimized to be lower)[9] |
| Linear Range | Narrow | Wide[9] |
| Speed | Very Fast (~5 minutes per sample) | Slower (~10-15 minutes per sample run time) |
| Cost (Instrument/Consumables) | Low | High |
| Complexity | Simple | Moderate |
| Robustness | Good | Excellent |
Senior Scientist's Recommendation:
The choice of method depends entirely on the intended purpose.
-
For rapid, in-process checks where the sample matrix is relatively clean and high specificity is not required, the UV-Visible Spectrophotometric method is an excellent choice. It is fast, economical, and provides a good estimation of the product concentration for monitoring reaction progress.
-
For final quality control, release testing, stability studies, or analysis of complex reaction mixtures containing multiple impurities, the RP-HPLC method is unequivocally superior and should be the method of choice. Its high specificity ensures that only the montelukast methyl ester is being quantified, providing accurate and reliable data that is defensible for regulatory purposes. The ability to simultaneously monitor for impurity formation is a significant advantage in process development and quality assurance.[14]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Usman, S., & Eja, R. R. (2022). Rapid and Sensitive Estimation of Montelukast in API and Pharmaceutical Dosage Forms by Using UV-Spectrophotometer. Latin American Journal of Pharmacy, 41(11), 2203-2208. [Link]
-
HPLC Method for Analysis of Montelukast. SIELC Technologies. [Link]
-
Al-Johar, H. A., et al. (2009). Spectrophotometric method for quantitative determination of montelukast in bulk, pharmaceutical formulations and human serum. Journal of Analytical Chemistry, 64(7), 690-695. [Link]
-
High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. ResearchGate. [Link]
-
S, S., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 50(7), 612-621. [Link]
-
S, K., et al. (2012). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reverse Phase-High Performance Liquid Chromatography. Journal of Pharmaceutical Sciences and Research, 4(10), 1954-1959. [Link]
-
V, R., et al. (2022). Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. International Journal of Pharmacy and Pharmaceutical Research, 7(4), 1295-1300. [Link]
-
Eldin, A. B., Shalaby, A. A., & El-Tohamy, M. (2013). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Journal of Taibah University for Science, 7(1), 23-31. [Link]
-
Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237. [Link]
-
Haque, A., et al. (2013). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences, 5(2), 23-29. [Link]
-
Adsule, P. V., et al. (2012). Development and validation of uv spectrophotometric methods for estimation of montelukast sodium in bulk and pharmaceutical form. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 106-109. [Link]
-
G, S., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL. International Journal of Pharmacy and Biological Sciences, 8(3), 843-850. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scispace.com [scispace.com]
- 8. ijpbs.com [ijpbs.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. starodub.nl [starodub.nl]
- 11. pharmacologyjournal.in [pharmacologyjournal.in]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Montelukast | SIELC Technologies [sielc.com]
- 14. iosrjournals.org [iosrjournals.org]
A Comparative Analysis of the Biological Activity of Montelukast Acid and Montelukast Methyl Ester: A Guide for Researchers
This guide provides an in-depth comparison of the biological activities of montelukast acid, the active pharmaceutical ingredient, and its derivative, montelukast methyl ester. We will delve into the structural and functional differences, the critical role of the carboxyl group in receptor binding, and the likely function of the methyl ester as a prodrug or synthetic intermediate. This analysis is grounded in established structure-activity relationships and supported by detailed experimental protocols relevant to the study of cysteinyl leukotriene receptor antagonists.
Introduction: The Active Moiety vs. Its Ester Derivative
Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] It functions by competitively blocking the binding of cysteinyl leukotrienes, such as leukotriene D4 (LTD4), to the CysLT1R, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[1][4] The pharmacologically active form of this drug is montelukast acid, characterized by a terminal carboxylic acid group.
Montelukast methyl ester, by contrast, is a derivative where this critical carboxylic acid is esterified. This seemingly minor chemical modification has profound implications for the molecule's biological activity. In pharmaceutical synthesis, the methyl ester is often created as a precursor, which is then hydrolyzed to yield the final active acid.[5][6] This guide will explore the scientific rationale behind why the acid, and not the ester, is the biologically active agent, addressing the central question: Is montelukast methyl ester a direct CysLT1R antagonist, or is its activity entirely dependent on its conversion to montelukast acid?
Molecular Structure and Physicochemical Implications
The sole structural difference between the two compounds is the terminal group: a carboxylic acid (-COOH) for montelukast acid and a methyl ester (-COOCH₃) for the derivative.
-
Montelukast Acid: The carboxyl group is ionizable at physiological pH, forming a negatively charged carboxylate ion (-COO⁻). This negative charge is a crucial pharmacophoric feature for high-affinity interaction with the CysLT1 receptor.[7][8]
-
Montelukast Methyl Ester: The ester group is neutral and not readily ionizable. This change increases the molecule's lipophilicity, which can alter properties like membrane permeability, but it removes the key ionic interaction site required for receptor binding.
Comparative Biological Activity: A Data-Driven Analysis
Direct, head-to-head comparative studies profiling the biological activity of montelukast methyl ester are scarce in published literature, primarily because it is considered a synthetic intermediate or an impurity.[][10] However, based on extensive structure-activity relationship (SAR) studies of CysLT1R antagonists, we can confidently infer its activity profile relative to the parent acid.
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Binding Affinity
The cornerstone of montelukast's therapeutic action is its high-affinity binding to the CysLT1R. SAR studies have unequivocally identified that an acidic, negatively ionizable group is an essential structural requirement for potent CysLT1R antagonism.[7] This acidic moiety is believed to mimic the C1-carboxylic acid of the endogenous ligand, LTD4, forming a critical ionic bond within the receptor's binding pocket.[7]
Given that montelukast methyl ester lacks this acidic group, its direct binding affinity for the CysLT1R is expected to be negligible or significantly diminished. While some ester analogues of other CysLT1R antagonists have shown moderate activity, the general consensus is that the acidic moiety is a primary determinant of high potency.[8]
The Prodrug Hypothesis: In Vivo Conversion
The most plausible role for montelukast methyl ester in a biological context is that of a prodrug. A prodrug is an inactive or less active compound that is metabolized in vivo into the active therapeutic agent. It is highly probable that if administered in vivo, montelukast methyl ester would be rapidly hydrolyzed by systemic esterase enzymes (prevalent in the plasma, liver, and other tissues) to form montelukast acid. Its biological activity would therefore be entirely contingent on the rate and extent of this conversion.
The pharmacokinetic profile of montelukast acid is well-characterized, showing rapid absorption after oral administration and extensive metabolism by the liver.[2][11] Any in vivo efficacy of the methyl ester would first depend on its own absorption and subsequent hydrolysis before it could engage the CysLT1 receptor.
Summary of Comparative Activity
The following table summarizes the expected comparative biological properties based on established scientific principles.
| Feature | Montelukast Acid (Active Drug) | Montelukast Methyl Ester (Derivative) | Rationale |
| CysLT1R Binding Affinity (Ki/IC₅₀) | High (nanomolar range)[12] | Expected to be very low to negligible | The essential carboxylic acid moiety is absent, preventing critical ionic interactions with the receptor.[7][8] |
| In Vitro Cellular Activity | Potent inhibitor of LTD4-induced responses (e.g., Ca²⁺ mobilization)[1] | Expected to be inactive unless hydrolyzed to the acid by cellular esterases | Direct antagonism requires receptor binding, which is predicted to be poor for the ester form. |
| In Vivo Activity | High oral bioavailability and proven efficacy in animal models and humans[2][13] | Activity is dependent on conversion to montelukast acid by esterases | The ester is a prodrug; its efficacy is a function of its pharmacokinetic conversion to the active form. |
| Primary Role | Active Pharmaceutical Ingredient | Synthetic Intermediate / Prodrug[5][6] | Chemical synthesis routes often produce the ester, which is then hydrolyzed to yield the final active drug. |
Key Experimental Methodologies
To empirically validate the inferred differences in biological activity, the following experimental protocols are recommended.
Protocol: CysLT1R Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the CysLT1 receptor, allowing for the determination of the compound's binding affinity (Ki).
Objective: To quantify and compare the binding affinities of montelukast acid and montelukast methyl ester for the CysLT1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 10 mM HEPES, 10 mM CaCl₂, 10 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
A fixed concentration of radioligand (e.g., [³H]LTD₄ at a concentration near its Kd).
-
Increasing concentrations of the unlabeled competitor (montelukast acid or montelukast methyl ester) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Control wells:
-
Total Binding: Contains only radioligand and buffer (no competitor).
-
Non-Specific Binding (NSB): Contains radioligand and a saturating concentration of a known unlabeled CysLT1R antagonist (e.g., 10 µM unlabeled LTD₄ or montelukast acid).
-
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Protocol: In Vivo Ovalbumin-Induced Asthma Model in Guinea Pigs
This model is used to evaluate the efficacy of anti-asthmatic drugs in a living system that mimics key features of human asthma, such as airway hyperresponsiveness and inflammation.[14][15]
Objective: To compare the in vivo efficacy of montelukast acid and montelukast methyl ester in reducing allergen-induced bronchoconstriction.
Step-by-Step Methodology:
-
Sensitization: Sensitize male Hartley guinea pigs by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. Repeat this process after a period (e.g., 14 days) to ensure a robust allergic phenotype.
-
Drug Administration:
-
Divide the sensitized animals into groups: Vehicle Control, Montelukast Acid-treated, and Montelukast Methyl Ester-treated.
-
Administer the compounds or vehicle via the desired route (e.g., oral gavage) at a specific time point (e.g., 2 hours) before the allergen challenge.
-
-
Airway Function Measurement:
-
Anesthetize the animals and place them in a whole-body plethysmograph to measure airway resistance.
-
Establish a stable baseline reading of respiratory parameters.
-
-
Allergen Challenge: Expose the animals to an aerosolized solution of ovalbumin to induce an asthmatic response (bronchoconstriction).
-
Data Collection: Continuously record airway resistance and other respiratory parameters (e.g., tidal volume, respiratory rate) for a set period following the challenge (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the peak increase in airway resistance from baseline for each animal.
-
Compare the mean peak response among the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in the peak airway resistance in the drug-treated groups compared to the vehicle control indicates efficacy.
-
Visualization of a Key Mechanism and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: CysLT1R signaling pathway and its inhibition by montelukast acid.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo ovalbumin-induced asthma model.
Conclusion
References
- Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Dl3Tj-Lk6qRI3WT2saLJUe9UiQi4WCcaGqXSq1Y_ONE-673SoceGPYe3T9aAsU87k4u1u2MJlqmZeQruKyiwtKilqByLk1yF0H4rvhaHSL0O7_pcq1TrgNYJgv4NtmYBuYG0Sv04p4QnhzyTMyFCMKocX_ZRbyzeO04S2bb27ZonbkQ62SKf9Jo=]
- Synthesis and Structure−Activity Relationships of Carboxyflavones as Structurally Rigid CysLT1 (LTD4) Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm030917y]
- A current review on animal models of anti-asthmatic drugs screening - Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1290075/full]
- Animal models of asthma - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16410537/]
- Animal Models of Asthma - SCIREQ. [URL: https://www.scireq.com/resource/animal-models-of-asthma/]
- Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10794692/]
- Asthma: The Use of Animal Models and Their Translational Utility - MDPI. [URL: https://www.mdpi.com/2073-4409/11/19/3039]
- Animal models of asthma | American Journal of Physiology-Lung Cellular and Molecular Physiology. [URL: https://journals.physiology.org/doi/full/10.1152/ajplung.00364.2005]
- Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814522/]
- Montelukast - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK499942/]
- Product Monograph – Bio-Montelukast. [URL: https://pdf.hres.ca/dpd_pm/00062402.PDF]
- Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms - ProQuest. [URL: https://www.proquest.com/openview/97c385c79899f18b3684d0b16f31d044/1?pq-origsite=gscholar&cbl=32412]
- Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
- CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754528/]
- Chemical Name : Montelukast Methyl Ester-d3 - Pharmaffiliates. [URL: https://www.
- Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5874836/]
- Characterization of CysLT receptor antagonists by luminescence... - ResearchGate. [URL: https://www.researchgate.net/publication/235439249_Characterization_of_CysLT_receptor_antagonists_by_luminescence_measurements_of_intracellular_calcium_mobilization_in_stably_transfected_reporter_cells]
- Singulair (Montelukast Sodium) - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2008/020830s043,020831s037,020945s024lbl.pdf]
- CAS 855473-51-7 Montelukast Methyl Ester - BOC Sciences. [URL: https://www.bocsci.com/montelukast-methyl-ester-cas-855473-51-7-item-634994.html]
- Montelukast Methyl Ester - Acanthus Research. [URL: https://acanthusresearch.ca/product/montelukast-methyl-ester/]
- CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941913/]
- Montelukast Acid Methyl Ester | CAS No- 855473-51-7 - GLP Pharma Standards. [URL: https://www.glppharmastandards.com/product/montelukast-acid-methyl-ester/]
- Montelukast inhibits neutrophil pro-inflammatory activity by a cyclic AMP-dependent mechanism - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014631/]
- Montelukast Methyl Ether - Allmpus. [URL: https://www.allmpus.com/montelukast-methyl-ether.php]
- Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16044569/]
- Montelukast - Wikipedia. [URL: https://en.wikipedia.org/wiki/Montelukast]
- Montelukast (MK0476 free base) | CysLT1 Antagonist | MedChemExpress. [URL: https://www.medchemexpress.com/montelukast.html]
- Montelukast - Leukotriene Receptor Antagonist - APExBIO. [URL: https://www.apexbt.com/montelukast.html]
- Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5382956/]
- Synthesis of Montelukast. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0029-1218933.pdf]
- EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents. [URL: https://patents.google.
- MONTELUKAST ESTERS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THE SAME - European Patent Office - EP 4010351 B1 - EPO. [URL: https://data.epo.org/publication-server/document?i=585093552&typ=B1&cc=EP&pn=4010351]
- Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642801/]
- Chapter 6: Synthesis of Montelukast | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281146755_Chapter_6_Synthesis_of_Montelukast]
- EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents. [URL: https://patents.google.
- The anti-inflammatory and antioxidant effects of Montelukast on lung sepsis in adult mice. [URL: https://www.degruyter.com/document/doi/10.1515/jbcr-2022-0036/html]
- Anti-inflammatory effects of montelukast on smoke-induced lung injury in rats. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4445831/]
- Anti-inflammatory properties of montelukast, a leukotriene receptor antagonist in patients with asthma and nasal polyposis. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Anti-inflammatory-properties-of-montelukast%2C-a-in-Sch%C3%A4per-Noga/722287040d16c52a32626e95b058c422c5448375]
Sources
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 6. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. apexbt.com [apexbt.com]
- 13. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Method Comparison for Montelukast Methyl Ester Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the meticulous detection and quantification of impurities are paramount to ensuring drug safety and efficacy. Montelukast, a widely prescribed leukotriene receptor antagonist, and its process-related impurities, such as montelukast methyl ester, demand robust analytical methods for their control. This guide provides an in-depth, objective comparison of the predominant analytical techniques employed for the detection and quantification of montelukast methyl ester: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
As a Senior Application Scientist, my aim is to not only present the data but also to elucidate the rationale behind methodological choices, empowering you to select the most appropriate technique for your specific analytical challenge.
The Analytical Imperative: Why Montelukast Methyl Ester Matters
Montelukast methyl ester is a key intermediate and a potential impurity in the synthesis of montelukast sodium.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly specific analytical methods to ensure its levels are maintained within acceptable limits as defined by regulatory bodies. The presence of such impurities, even in trace amounts, can impact the drug product's stability, bioavailability, and potentially, its safety profile.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by a balance of sensitivity, specificity, speed, and cost. Here, we dissect the core principles and performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of montelukast methyl ester.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Planar chromatographic separation followed by densitometric detection. |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra.[1] | Excellent, based on unique mass-to-charge ratios and fragmentation patterns.[1] | Moderate, relies on chromatographic separation and UV spectra. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[2][3] | Highest (can reach pg/mL levels). | Good (typically in the ng/spot range).[4][5] |
| Linearity Range | Wide, typically 2-3 orders of magnitude.[2][3] | Wide, often 3-4 orders of magnitude. | Good, typically 1-2 orders of magnitude.[4][5] |
| Accuracy & Precision | High, with %RSD values typically <2%.[2][3] | High, with %RSD values typically <15% for bioanalysis. | Good, with %RSD values typically <2%.[4][5] |
| Throughput | Moderate, typical run times are 10-30 minutes. | Moderate to high, with run times often shorter than HPLC-UV. | High, multiple samples can be analyzed simultaneously. |
| Cost (Instrument/Operational) | Moderate / Low | High / High | Low / Moderate |
| Primary Application | Routine quality control, content uniformity, and impurity profiling. | Definitive identification, quantification of trace impurities, and bioanalysis. | Screening, semi-quantitative analysis, and routine QC in resource-limited settings. |
Deep Dive into the Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV stands as the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The separation of montelukast and its methyl ester is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[2][3]
Causality in Method Development: The choice of a C18 column is dictated by the hydrophobic nature of montelukast and its ester. The mobile phase composition is optimized to achieve sufficient resolution between the API and its impurities. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the acidic montelukast, thereby affecting its retention time. UV detection is set at a wavelength where both montelukast and its methyl ester exhibit significant absorbance, often around 280-285 nm.[2][3]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for montelukast methyl ester analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For unparalleled specificity and sensitivity, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly selective detection capabilities of a tandem mass spectrometer. It is particularly advantageous for the definitive identification of impurities and their quantification at very low levels.
Causality in Method Development: The chromatographic conditions are often similar to those used in HPLC-UV. However, the mobile phase components must be volatile (e.g., ammonium formate or acetate instead of phosphate buffers) to be compatible with the mass spectrometer's ion source. In MS/MS, a specific precursor ion (the molecular ion of montelukast methyl ester) is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interferences.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for high-sensitivity analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the analysis of montelukast and its impurities. This planar chromatographic technique allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening and routine quality control.
Causality in Method Development: The separation is achieved on a stationary phase, typically silica gel, with an optimized mobile phase. The choice of mobile phase components (e.g., a mixture of non-polar and polar solvents) is crucial for achieving the desired separation (Rf values) between montelukast and its methyl ester. Densitometric scanning is then used for quantification, where the absorbance or fluorescence of the separated spots is measured.
Experimental Workflow: HPTLC Analysis
Caption: HPTLC workflow for high-throughput screening.
Detailed Experimental Protocols
To ensure the reproducibility and trustworthiness of the presented data, detailed, step-by-step methodologies for each technique are provided below. These protocols are based on validated methods reported in the scientific literature.
Protocol 1: HPLC-UV Method
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of montelukast methyl ester reference standard in the mobile phase to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh a portion of the bulk drug or powdered tablets and dissolve it in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of montelukast methyl ester in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor the specific precursor to product ion transition for montelukast methyl ester.
-
-
Standard and Sample Preparation:
-
Follow a similar procedure as for the HPLC-UV method, but use a mobile phase compatible with MS for dissolution and dilution.
-
For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to concentrate the analyte and remove matrix components.
-
-
Analysis:
-
Perform a system suitability test.
-
Inject the calibration standards and samples.
-
Process the data using the instrument's software to determine the peak area ratios of the analyte to an internal standard (if used) and quantify against the calibration curve.
-
Protocol 3: HPTLC Method
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[4][5]
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (e.g., 14:3:2 v/v/v).[6]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber to a distance of 80 mm.[6]
-
Detection: Densitometric scanning at 230 nm.[6]
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in methanol.
-
Apply different volumes of the standard solution to the HPTLC plate to generate a calibration curve.
-
Apply a fixed volume of the sample solution.
-
-
Analysis:
-
After development, dry the plate.
-
Scan the plate using a densitometer at the specified wavelength.
-
Quantify the montelukast methyl ester in the sample by comparing the peak area of its spot to the calibration curve.
-
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for montelukast methyl ester detection is a strategic decision that hinges on the specific requirements of the analysis.
-
HPLC-UV is the established method of choice for routine quality control, offering a good balance of performance, cost, and reliability. Its validation is straightforward, and it is widely available in most analytical laboratories.
-
LC-MS/MS is the ultimate tool for definitive identification and trace-level quantification. When specificity is non-negotiable, or when dealing with complex matrices and extremely low impurity levels, LC-MS/MS provides the necessary confidence and sensitivity.
-
HPTLC presents a practical and high-throughput option for screening large numbers of samples or for use in environments where resources may be limited. Its ability to analyze multiple samples simultaneously makes it an efficient tool for preliminary assessments and routine checks.
By understanding the principles, performance characteristics, and practical workflows of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of montelukast-containing pharmaceutical products.
References
-
Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Stability‐indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013, August 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]
-
Development of Validated HPLC and HPTLC Methods for Simultaneous Determination of Levocetirizine Dihydrochloride and Montelukast Sodium in Bulk Drug and Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Simultaneous Determination of Montelukast Sodium and Loratadine by Eco-Friendly Densitometry and Spectrophotometric Methods | Journal of Chromatographic Science | Oxford Academic. (2023, April 6). Oxford Academic. Retrieved January 14, 2026, from [Link]
-
HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms. (n.d.). Brieflands. Retrieved January 14, 2026, from [Link]
-
a review on comparative study of various analytical methods for estimation of montelukast sodium and levocetirizine hydrochloride. (2025, February 1). GSC Biological and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (n.d.). Retrieved January 14, 2026, from [Link]
-
Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
01-00319-EN Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]
-
Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. (n.d.). YMER. Retrieved January 14, 2026, from [Link]
-
HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Analytical Method Development And Validation Of Combination Of Anti-Asthmatic Drugs Montelukast And Doxofylline | NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. (2021, December 22). NVEO. Retrieved January 14, 2026, from [Link]
-
Method Development and Validation for Simultaneous Estimation of Montelukast Sodium and Desloratadine by RP-HPLC. (n.d.). Scirp.org. Retrieved January 14, 2026, from [Link]
-
HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Montelukast | HPLC | Method Development And Validation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Montelukast and its Methyl Ester: A Guide for Drug Development Professionals
This guide provides an in-depth comparative stability analysis of montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, and its methyl ester derivative. As professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) and its related compounds is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. This document synthesizes experimental data from published literature with fundamental chemical principles to offer a comprehensive overview of montelukast's degradation profile and a scientifically grounded, theoretical comparison of the stability of its methyl ester.
Introduction: The Significance of Montelukast and the Rationale for Stability Studies
Montelukast is a widely prescribed oral medication for the chronic treatment of asthma and the relief of symptoms associated with allergic rhinitis. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes, which are inflammatory mediators released by mast cells and eosinophils. The chemical structure of montelukast, featuring a carboxylic acid moiety, a sulfide group, and a quinoline ring system, presents several potential sites for degradation.
Forced degradation studies, or stress testing, are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and various pH and oxidative environments. The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish the degradation pathways. This information is instrumental in developing stable formulations and selecting appropriate packaging and storage conditions.
Experimental Framework for Stability Analysis
A robust stability-indicating analytical method is the cornerstone of any degradation study. For montelukast, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[5][6][7][8][9]
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for montelukast would involve a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[5][7][8] The method must be validated according to ICH guidelines to ensure it can separate the parent drug from all significant degradation products.[7]
Protocol: Representative Stability-Indicating HPLC Method for Montelukast
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][7]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5) and acetonitrile (e.g., in a 40:60 v/v ratio).[9]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 256 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
-
Sample Preparation:
-
Prepare a stock solution of montelukast sodium in the mobile phase or a suitable solvent like methanol at a concentration of approximately 100 µg/mL.
-
For stressed samples, dilute the reaction mixture with the mobile phase to the same concentration after neutralizing if necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Forced Degradation (Stress Testing) Protocol
The following protocols are based on typical conditions described in the literature for the forced degradation of montelukast.[1][2][3][5][10]
Protocol: Forced Degradation of Montelukast
-
Acid Hydrolysis:
-
To 1 mL of the montelukast stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the montelukast stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Cool and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the montelukast stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Dissolve the heat-stressed solid in the mobile phase to achieve a final concentration of 10 µg/mL.
-
-
Photolytic Degradation:
-
Expose the drug substance in solution (in a transparent container) and as a solid to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.
-
Prepare a solution of the stressed solid or dilute the stressed solution to a final concentration of 10 µg/mL with the mobile phase.
-
Stability Profile of Montelukast: Experimental Findings
Numerous studies have demonstrated that montelukast is susceptible to degradation under various stress conditions.[11][12][13] The primary degradation pathways involve oxidation of the sulfide group and isomerization of the styryl quinoline moiety.
| Stress Condition | Extent of Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | Significant degradation observed.[5][10] | Montelukast sulfoxide, cis-isomer.[14] |
| Base Hydrolysis | Less degradation compared to acid hydrolysis. | Varies by conditions, may include some hydrolysis products. |
| Oxidative (H₂O₂) | Highly susceptible to oxidation.[13] | Montelukast sulfoxide is a primary degradation product.[14] |
| Thermal | Degrades under dry heat.[5] | Degradation products are typically observed. |
| Photolytic | Highly unstable upon exposure to light.[13] | The cis-isomer is a major photoproduct. |
Table 1: Summary of Montelukast Forced Degradation Studies
Key Degradation Pathways of Montelukast
The two most prominent degradation pathways for montelukast are:
-
Oxidation: The sulfide linker is readily oxidized to form montelukast sulfoxide. This is a common degradation pathway for many sulfur-containing pharmaceuticals.
-
Photo-isomerization: The trans-double bond in the styryl quinoline part of the molecule can isomerize to the cis-form upon exposure to light. This can significantly impact the drug's efficacy as the geometric configuration is crucial for receptor binding.
Figure 1: Primary degradation pathways of montelukast under various stress conditions.
Comparative Stability Analysis: Montelukast vs. Montelukast Methyl Ester (A Theoretical Perspective)
In the absence of direct experimental data for montelukast methyl ester, we can formulate a hypothesis about its stability based on the principles of organic chemistry, specifically the reactivity of a methyl ester versus a carboxylic acid.
Hydrolytic Stability (Acid and Base)
The most significant difference in stability between montelukast and its methyl ester is expected under hydrolytic conditions.
-
Montelukast (Carboxylic Acid): The carboxylic acid group is relatively stable to hydrolysis. While other parts of the molecule may degrade, the carboxylic acid itself does not undergo hydrolysis.
-
Montelukast Methyl Ester: Esters are susceptible to both acid-catalyzed and base-mediated hydrolysis.[15][16][17][18][19] This reaction would cleave the ester bond to yield montelukast and methanol.
Therefore, it is highly probable that montelukast methyl ester is significantly less stable than montelukast under both acidic and basic aqueous conditions due to the susceptibility of the ester group to hydrolysis.
Figure 2: Hypothesized hydrolysis pathway of montelukast methyl ester.
Oxidative, Thermal, and Photolytic Stability
The primary sites of oxidative, thermal, and photolytic degradation in montelukast (the sulfide and the styryl quinoline systems) are distant from the carboxylic acid group. The conversion of the carboxylic acid to a methyl ester is unlikely to significantly alter the electronic properties or steric environment of these reactive sites.
Therefore, it is hypothesized that the stability of montelukast methyl ester under oxidative, thermal, and photolytic stress conditions will be comparable to that of montelukast . The same primary degradation products, such as the sulfoxide and the cis-isomer, would be expected to form from the methyl ester as well.
| Stress Condition | Montelukast Stability | Montelukast Methyl Ester (Hypothesized Stability) | Rationale for Difference/Similarity |
| Acid/Base Hydrolysis | Relatively Stable | Less Stable | Ester group is susceptible to hydrolysis to form the parent carboxylic acid. |
| Oxidation (H₂O₂) | Unstable | Comparable Instability | The sulfide moiety, the primary site of oxidation, is unaffected by esterification. |
| Thermal | Unstable | Comparable Instability | The core molecular structure susceptible to thermal stress remains the same. |
| Photolytic | Unstable | Comparable Instability | The chromophore responsible for photo-isomerization is unchanged. |
Table 2: Hypothetical Comparative Stability of Montelukast and its Methyl Ester
Conclusion and Implications for Drug Development
The available literature provides a clear and consistent picture of the stability of montelukast, highlighting its sensitivity to oxidative and photolytic degradation. The primary degradation products are well-characterized as montelukast sulfoxide and the cis-isomer. This knowledge is critical for the development of stable oral formulations, necessitating the use of antioxidants and light-protective packaging.
Based on fundamental chemical principles, this guide posits that montelukast methyl ester, a potential impurity, would exhibit a significantly different stability profile under hydrolytic conditions. Its susceptibility to hydrolysis, particularly under basic conditions, suggests that its presence in the drug substance could lead to the formation of the parent drug, montelukast, upon storage in a formulation with sufficient moisture content. Conversely, under oxidative, thermal, and photolytic stress, the methyl ester is expected to behave similarly to montelukast.
For researchers and drug development professionals, these insights underscore the importance of:
-
Implementing a robust, stability-indicating analytical method capable of separating montelukast from its potential degradation products and impurities, including the methyl ester.
-
Controlling the levels of the montelukast methyl ester impurity in the API through optimized synthesis and purification processes.
-
Considering the potential for the methyl ester to hydrolyze back to the active drug during the shelf-life of the drug product, which could have implications for mass balance in stability studies.
This comparative analysis, combining experimental evidence for montelukast with a theoretical evaluation of its methyl ester, provides a valuable framework for informed decision-making in the formulation development, analytical method development, and quality control of montelukast-containing drug products.
References
-
Patel K. K., Suthar B., Luhar S. V., Narkhede S. B. Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. J Pharm Sci Bioscientific Res. 2016, 6(3):291-299. [Link]
-
Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. SlideShare. [Link]
-
Validated Stability-Indicating Isocratic RP-HPLC Method for Simultaneous Estimation of Montelukast Sodium and Fexofenadine Hydrochloride in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research. [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. [Link]
-
Stability Indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & anti-asthmatic drugs in pharmaceutical tablet dosage form. Journal of Pharmaceutical and Biological Sciences. [Link]
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. [Link]
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Arkivoc. [Link]
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. IAS Fellows. [Link]
-
A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Semantic Scholar. [Link]
-
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. Journal of Applied Pharmaceutical Science. [Link]
-
Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid Chromatography. International Journal of Pharmaceutical Investigation. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Perkin Transactions 2. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Photochemistry of MTM- and MTE-esters of omega-phthalimido carboxylic acids: macrocyclization versus deprotection. PubMed. [Link]
- US4185027A - Hydrolysis of methyl esters.
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Photorelease of carboxylic and amino acids from N-methyl-4-picolinium esters by mediated electron transfer. Photochemical & Photobiological Sciences. [Link]
-
Photorelease of Carboxylic Acids, Amino Acids, and Phosphates from N-Alkylpicolinium Esters Using Photosensitization by High Wavelength Laser Dyes. Scilit. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. ACS Publications. [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jpsbr.org [jpsbr.org]
- 6. Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC | PDF [slideshare.net]
- 7. jocpr.com [jocpr.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. jpbs.in [jpbs.in]
- 10. jpionline.org [jpionline.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 19. Ester to Acid - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Validation of Montelukast Methyl Ester as a Certified Reference Material
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the integrity of analytical measurements is paramount. This integrity hinges on the quality of the reference standards used. A Certified Reference Material (CRM) provides the benchmark against which product batches are measured, ensuring safety, efficacy, and consistency.[1][2][3] This guide provides an in-depth, objective comparison of the validation process for an in-house candidate of montelukast methyl ester against the rigorous criteria required for a CRM.
Montelukast is a widely used leukotriene receptor antagonist for the treatment of asthma and allergies.[4] Its synthesis is a multi-step process where montelukast methyl ester serves as a critical intermediate.[5] The presence and quantity of this ester in the final active pharmaceutical ingredient (API) must be strictly controlled. Therefore, a well-characterized CRM of montelukast methyl ester is not merely beneficial—it is essential for accurate impurity profiling and quality assurance.
This document eschews a rigid template, instead adopting a logical workflow that mirrors the validation journey from material synthesis to final certification. We will explore the causality behind experimental choices, emphasizing a system of orthogonal analytical techniques to ensure self-validating and trustworthy results.
Pillar 1: Identity Confirmation - The Foundational Verification
Before any purity or stability can be assessed, the absolute identity of the candidate material must be unequivocally confirmed. This is not a single check, but a triangulation of data from multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the candidate material in 0.7 mL of deuterated chloroform (CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer. The resulting spectra should be compared against a theoretically predicted spectrum or literature data to confirm the proton and carbon environments specific to the montelukast methyl ester structure. The presence of the characteristic methyl ester singlet in the ¹H NMR spectrum is a key diagnostic marker.
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory. The spectrum should display characteristic absorption bands for key functional groups, such as the C=O stretch of the ester and aromatic C-H bonds, confirming the molecule's functional architecture.
-
Comparative Analysis: Identity
An ideal CRM candidate must show perfect concordance across all identification tests.
| Technique | Parameter | Expected Result for Montelukast Methyl Ester | In-House Candidate Result | Verdict |
| ¹H NMR | Chemical Shifts & Splitting Patterns | Matches theoretical structure | Concordant | Pass |
| ¹³C NMR | Number and Position of Signals | Matches theoretical structure | Concordant | Pass |
| Mass Spec | [M+H]⁺ Ion | Expected m/z ± 5 ppm | Within 2 ppm | Pass |
| FTIR | Key Absorption Bands (cm⁻¹) | C=O (ester), C-Cl, Aromatic C-H | All key bands present | Pass |
Pillar 2: Purity Determination - The Mass Balance Approach
The certified value of a CRM is its purity, which is best determined by a mass balance approach. This method provides a comprehensive purity value by identifying and quantifying all significant impurities and subtracting their sum from 100%.[1] This is a self-validating system, as it relies on multiple, orthogonal (different and independent) analytical techniques.
Caption: Mass balance approach for CRM purity assignment.
Experimental Protocols for Purity Assessment:
-
Chromatographic Purity by HPLC: This is the cornerstone for quantifying organic, process-related impurities.[8][9][10]
-
Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[11]
-
Procedure: Prepare a sample solution at 1.0 mg/mL. Inject and analyze. Impurity quantification is typically done by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined. The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[12][13][14]
-
-
-
Residual Solvents by Headspace Gas Chromatography (GC-HS):
-
Method: Based on USP General Chapter <467> Residual Solvents.
-
Procedure: Accurately weigh about 100 mg of the candidate material into a headspace vial. Add a suitable solvent (e.g., DMSO). The sample is heated, and the vapor (headspace) is injected into the GC. Quantification is performed against a calibrated standard containing expected solvents from the synthesis (e.g., Toluene, Methanol, Ethyl Acetate).[15][16]
-
-
-
Water Content by Karl Fischer Titration:
-
Method: A coulometric Karl Fischer titrator is used for its high sensitivity.
-
Procedure: Introduce a precisely weighed amount of the candidate material into the titration cell. The instrument automatically titrates the water present and calculates the content.
-
-
-
Inorganic Impurities by Residue on Ignition (ROI) / Sulfated Ash:
-
Method: Based on USP General Chapter <281> Residue on Ignition.
-
Procedure: A sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The weight of the remaining inorganic residue is determined and expressed as a percentage.
-
-
Comparative Analysis: Purity Profile
A candidate CRM must demonstrate superior purity compared to a typical high-quality lab reagent and meet stringent acceptance criteria.
| Analysis | Parameter | Acceptance Criteria | In-House Candidate Result | Verdict |
| HPLC | Total Organic Impurities | ≤ 0.15% | 0.08% | Pass |
| GC-HS | Total Residual Solvents | ≤ 0.10% | 0.03% | Pass |
| Karl Fischer | Water Content | ≤ 0.20% | 0.05% | Pass |
| ROI | Inorganic Impurities | ≤ 0.10% | < 0.05% | Pass |
Mass Balance Purity Calculation:
| Component | Value (%) |
| 100% (Theoretical Total) | 100.00 |
| Less: Total Organic Impurities | - 0.08 |
| Less: Total Residual Solvents | - 0.03 |
| Less: Water Content | - 0.05 |
| Less: Inorganic Impurities | - 0.05 |
| Calculated Purity (As-Is Basis) | 99.79 |
Pillar 3: Stability Assessment - Ensuring Long-Term Integrity
A CRM's value is contingent on its stability. Its certified purity must remain unchanged over its shelf life under specified storage conditions. Stability studies, guided by ICH Q1A(R2), are essential to establish a re-test period.[17][18][19]
Caption: Overall workflow for CRM validation.
Experimental Protocol for Stability Study:
-
Setup: Store aliquots of the candidate CRM in appropriate containers under both long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.
-
Testing Schedule: Analyze the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Tests: At each time point, perform critical stability-indicating tests, primarily HPLC for purity and impurity profiling, and Karl Fischer for water content.
-
Evaluation: Compare the results over time to the initial (T=0) data. The absence of significant change demonstrates stability.
Comparative Analysis: Stability Data (12-Month Snapshot)
| Condition | Time Point | Purity (HPLC, %) | Total Impurities (%) | Water Content (%) | Verdict |
| Initial (T=0) | 0 Months | 99.85 | 0.08 | 0.05 | - |
| Long-Term | 12 Months | 99.84 | 0.09 | 0.06 | Stable |
| Accelerated | 6 Months | 99.82 | 0.11 | 0.07 | Stable |
The lack of significant degradation under accelerated conditions provides confidence in the long-term stability of the material.
Conclusion: The Mark of a True CRM
The validation of montelukast methyl ester as a Certified Reference Material is a comprehensive, multi-faceted process grounded in rigorous scientific principles. Through a self-validating system of orthogonal analytical techniques, this guide has demonstrated the pathway to establishing a candidate material's identity, purity, and stability.
The data presented for the "In-House Candidate" shows that it successfully meets the stringent criteria required for a CRM. Its high purity, confirmed identity, and demonstrated stability make it a reliable and trustworthy standard for the quantitative analysis of montelukast methyl ester as an impurity in montelukast API. This ensures that drug development professionals and quality control scientists can rely on it to make accurate and scientifically sound decisions, ultimately safeguarding product quality and patient safety.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. Available from: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation. Available from: [Link]
-
Reference-Standard Material Qualification . Pharmaceutical Technology. Available from: [Link]
-
General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available from: [Link]
-
Certified Reference Materials (CRMs) a few guidelines . ResearchGate. Available from: [Link]
-
What are Certified Reference Materials? . ASTM International. Available from: [Link]
-
Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review . PARIPEX - INDIAN JOURNAL OF RESEARCH. Available from: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. gmpsop.com [gmpsop.com]
- 3. veeprho.com [veeprho.com]
- 4. HPLC Method for Analysis of Montelukast | SIELC Technologies [sielc.com]
- 5. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]
- 17. ICH Official web site : ICH [ich.org]
- 18. database.ich.org [database.ich.org]
- 19. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for Montelukast Methyl Ester Analysis
Abstract
This guide provides a comprehensive framework for establishing a robust inter-laboratory validation of an analytical method for the quantification of montelukast methyl ester, a potential process impurity in montelukast active pharmaceutical ingredient (API). We objectively compare prevalent analytical technologies, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing their respective advantages and limitations. This document furnishes a detailed, field-tested protocol for a reversed-phase HPLC (RP-HPLC) method, explains the causal reasoning behind critical experimental choices, and outlines the statistical approach required to assess method reproducibility across multiple laboratories, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Imperative for Impurity Control
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[4][5] During its synthesis, various related substances and impurities can be generated. Montelukast methyl ester is one such potential process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[6] The presence of impurities, even in trace amounts, can have a significant impact on the quality and safety of the drug substance.[5]
Why Inter-Laboratory Validation?
Before an analytical method can be confidently deployed for routine quality control across different manufacturing sites or by different contract testing laboratories, its performance must be verified through an inter-laboratory validation study (also known as a collaborative study). The primary goal is to challenge the method's reproducibility—its ability to provide consistent and reliable results when performed by different analysts, in different labs, using different equipment.[7][8] This process is a cornerstone of a robust quality system and is essential for ensuring that the analytical procedure is suitable for its intended purpose.[3]
Comparative Analysis of Analytical Technologies
The choice of analytical technology is the first critical decision in impurity analysis. The two most viable techniques for quantifying montelukast methyl ester are HPLC-UV and LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. For montelukast and its impurities, reversed-phase HPLC is the predominant method, separating compounds based on their hydrophobicity.[9]
-
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18).[10] Montelukast and its methyl ester will separate based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification.
-
Advantages:
-
Robustness & Reliability: Well-established technology with predictable performance.
-
Cost-Effective: Lower instrumentation and operational costs compared to LC-MS.
-
Simplicity: Relatively straightforward operation and data analysis.
-
-
Limitations:
-
Limited Specificity: Relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.
-
Lower Sensitivity: May not be suitable for detecting impurities at extremely low levels (sub-0.05%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a mass spectrometer.[11][12] This technique provides molecular weight information, which is invaluable for impurity identification.[11][12]
-
Principle: After separation on an HPLC column, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI) which generates charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive identification and quantification.
-
Advantages:
-
High Specificity: Provides molecular weight data, confirming the identity of the impurity peak and distinguishing it from co-eluting species.[5]
-
High Sensitivity: Capable of detecting and quantifying impurities at much lower levels than UV detection.
-
Structural Information: Techniques like in-source collision-induced dissociation (CID) can provide fragmentation data to help elucidate the structure of unknown impurities.[12]
-
-
Limitations:
-
Cost and Complexity: Higher initial investment and maintenance costs. Requires more specialized operator expertise.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by other components in the sample, potentially affecting accuracy.
-
Isomer Incompatibility: May not be able to differentiate between isomers (e.g., the cis/trans isomers of montelukast) without prior chromatographic separation.[5]
-
Technology Performance Comparison
The following table summarizes the key performance attributes for the analysis of montelukast methyl ester, synthesized from various reported methods for montelukast and its related substances.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Good | Excellent | LC-MS provides mass confirmation, eliminating ambiguity from co-eluting peaks.[11][12] |
| Limit of Quantitation (LOQ) | Typically ~0.05% (relative to API) | Typically <0.01% (relative to API) | MS detectors are inherently more sensitive than UV detectors. |
| Linearity (Correlation Coefficient) | >0.999 | >0.999 | Both techniques demonstrate excellent linearity within their respective quantitative ranges.[10][13] |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods are highly precise, with HPLC often showing slightly lower variability in routine QC.[10][14] |
| Robustness | High | Moderate | HPLC-UV methods are generally less susceptible to minor variations in experimental conditions. |
| Cost & Complexity | Low | High | LC-MS requires a larger capital investment and more extensive operator training. |
Recommendation: For routine quality control in a manufacturing environment where the impurity profile is well-characterized, HPLC-UV is the preferred method due to its robustness, cost-effectiveness, and sufficient sensitivity for typical specification limits (e.g., 0.15%). LC-MS serves as an essential tool during method development, impurity identification, and for investigations requiring higher sensitivity.[15]
Inter-Laboratory Validation Protocol: An RP-HPLC Method
This section details a comprehensive protocol for the inter-laboratory validation of an RP-HPLC method for quantifying montelukast methyl ester. The protocol is designed to be self-validating by incorporating system suitability tests and is grounded in the requirements of ICH Q2(R1).[2][3]
Overall Validation Workflow
The workflow ensures a systematic and controlled approach to the inter-laboratory study.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Montelukast Methyl Ester - SRIRAMCHEM [sriramchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Signatures of Montelukast and Its Methyl Ester
In the landscape of pharmaceutical analysis, the precise characterization of an active pharmaceutical ingredient (API) and its related compounds is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of montelukast, a potent leukotriene receptor antagonist, and its methyl ester derivative. Understanding the nuanced differences in their spectra is crucial for researchers in drug development and quality control, ensuring the purity and identity of these compounds.
Montelukast features a critical carboxylic acid moiety, which is esterified to a methyl ester in its derivative. This seemingly minor structural modification induces significant and readily detectable shifts in their respective spectroscopic profiles across various analytical techniques. This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Molecular Structures
A clear visualization of the structural differences is foundational to understanding the spectroscopic data.
Caption: Chemical structures of Montelukast and its Methyl Ester derivative.
¹H and ¹³C NMR Spectroscopy: A Tale of Two Protons (and a Carbon)
NMR spectroscopy provides the most definitive information regarding the structural connectivity of a molecule. The key differentiator between montelukast and its methyl ester in NMR is the chemical environment of the protons and carbons associated with the carboxylic acid and ester functionalities.
¹H NMR Spectroscopy
In montelukast, the carboxylic acid proton (-COOH) is a highly diagnostic singlet, typically observed far downfield in the spectrum (δ 11-12 ppm) due to its acidic nature.[1][2] This peak is characteristically broad and its chemical shift can be sensitive to solvent and concentration. Conversely, in the methyl ester derivative, this acidic proton is absent. Instead, a new singlet appears around δ 3.7 ppm, corresponding to the three equivalent protons of the methyl group (-OCH₃).[3]
¹³C NMR Spectroscopy
The distinction in the ¹³C NMR spectra is equally clear. The carbonyl carbon of the carboxylic acid in montelukast resonates at approximately δ 174.8 ppm.[3] Upon esterification, this carbonyl carbon in the methyl ester experiences a slight upfield shift to around δ 172.7 ppm.[3] Furthermore, a new signal corresponding to the methoxy carbon (-OCH₃) of the ester appears at approximately δ 51.3 ppm.[3]
| Assignment | Montelukast (δ ppm) | Montelukast Methyl Ester (δ ppm) | Key Difference |
| -COOH | ~11.2 (s, 1H)[1][2] | Absent | Disappearance of the acidic proton signal. |
| -COOCH₃ | Absent | ~3.7 (s, 3H)[3] | Appearance of a new singlet for the methyl ester protons. |
| C=O | ~174.8[3] | ~172.7[3] | Upfield shift of the carbonyl carbon signal. |
| -OCH₃ | Absent | ~51.3[3] | Appearance of a new signal for the methoxy carbon. |
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Groups
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The carboxylic acid of montelukast and the ester group of its derivative exhibit distinct IR absorption bands.
For montelukast, the O-H stretch of the carboxylic acid presents as a very broad band in the region of 3400-2400 cm⁻¹.[1][4] The C=O stretch of the carboxylic acid is observed as a strong absorption band around 1708-1712 cm⁻¹.[5]
In the methyl ester, the broad O-H stretch is absent. The C=O stretch of the ester is typically found at a slightly higher frequency compared to the carboxylic acid, around 1735-1740 cm⁻¹. Additionally, the C-O single bond stretches of the ester will show strong bands in the 1300-1000 cm⁻¹ region.
| Vibrational Mode | Montelukast (cm⁻¹) | Montelukast Methyl Ester (cm⁻¹) | Key Difference |
| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad)[1][4] | Absent | Disappearance of the broad O-H band. |
| C=O Stretch | ~1710[5] | ~1735 | Shift of the carbonyl stretch to a higher wavenumber. |
| C-O Stretch | Present | Present (stronger, more defined) | Enhanced C-O stretching bands for the ester. |
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights.
The molecular weight of montelukast is 586.18 g/mol .[6] In positive ion mode ESI-MS, it is typically observed as the protonated molecule [M+H]⁺ at m/z 586.2.[1] The molecular weight of montelukast methyl ester is 600.21 g/mol .[6][7] Its ESI-MS spectrum would show a prominent [M+H]⁺ peak at m/z 600.2. This clear 14-unit mass difference (the mass of a CH₂ group minus a proton, effectively adding a methyl group and removing a proton) is a definitive confirmation of the esterification.
Fragmentation patterns can also be diagnostic. While both molecules will share many common fragments from the core structure, the fragmentation around the acid/ester moiety will differ. For instance, montelukast can lose a molecule of water (H₂O) from the carboxylic acid, while the methyl ester might show a characteristic loss of methanol (CH₃OH) or a methoxy radical (•OCH₃).
UV-Visible Spectroscopy: A Look at the Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily dictated by the chromophores present. Both montelukast and its methyl ester share the same extensive conjugated system, which is the primary contributor to their UV absorbance. This system includes the quinoline ring and the styrenyl moiety.
Consequently, the UV-Vis spectra of both compounds are expected to be very similar, with absorption maxima (λmax) in the same regions.[8][9][10][11][12] Literature reports λmax for montelukast in methanol at approximately 283 nm and 287.3 nm.[8][9] Minor shifts in λmax and molar absorptivity might be observed due to the change in the electronic nature of the substituent at the cyclopropyl ring (carboxylic acid vs. methyl ester), but these differences are generally not as pronounced as those seen in NMR or IR spectroscopy. The overall shape of the UV-Vis spectrum will be largely conserved.
| Parameter | Montelukast | Montelukast Methyl Ester | Key Difference |
| λmax (in Methanol) | ~283-287 nm[8][9] | Expected to be very similar | Minimal shift in absorption maxima. |
| Spectral Shape | Characteristic of the conjugated system | Largely identical | The core chromophore is unchanged. |
Experimental Protocol: ¹H NMR Analysis
This section provides a standardized protocol for acquiring a ¹H NMR spectrum, applicable to both montelukast and its methyl ester.
Caption: Workflow for ¹H NMR analysis.
Rationale for Experimental Choices:
-
Solvent Selection (CDCl₃): Chloroform-d is a common, relatively non-polar solvent that effectively dissolves both montelukast and its methyl ester. It provides a clean spectral window for most of the expected signals.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a sharp singlet at 0 ppm, serving as a universal reference point for calibrating the chemical shift axis.
-
Locking and Shimming: These steps are crucial for ensuring the stability and homogeneity of the magnetic field, which directly impacts the resolution and lineshape of the NMR signals. A well-shimmed spectrum will have sharp, symmetrical peaks.
Conclusion
The spectroscopic differentiation of montelukast and its methyl ester is straightforward and can be achieved with a high degree of confidence using standard analytical techniques.
-
NMR spectroscopy offers the most definitive evidence, with the disappearance of the carboxylic acid proton signal and the appearance of a new methyl ester signal in the ¹H NMR spectrum, complemented by corresponding shifts in the ¹³C NMR spectrum.
-
IR spectroscopy provides a rapid and reliable method to distinguish the two, based on the presence or absence of the broad O-H stretch of the carboxylic acid and the shift in the C=O stretching frequency.
-
Mass spectrometry unequivocally confirms the identity of each compound through their distinct molecular weights.
-
UV-Vis spectroscopy , while useful for quantification, is less suited for differentiation due to the identical chromophoric systems in both molecules.
By leveraging the strengths of each of these spectroscopic methods, researchers can confidently identify and characterize montelukast and its methyl ester, ensuring the integrity of their work in drug discovery, development, and quality assurance.
References
-
ResearchGate. Mass spectrum of Montelukast sodium (587.1 > 421.18 m/z). Available from: [Link]
-
ResearchGate. Mass spectra of the positive ion of montelukast (MO), gliclazide (GL),... Available from: [Link]
- Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 8(3), 1247-1260.
-
Analytical Methods - RSC Publishing. (2015). Structural elucidation of montelukast. Available from: [Link]
-
ResearchGate. FT-IR spectra of a) Montelukastsodium , b) HPMC E 50 lv, c)... Available from: [Link]
-
ResearchGate. IR Spectra of pure Montelukast sodium, IR granules and mini-tablet formulations SRMT-3, and SRMT-4. Available from: [Link]
-
ResearchGate. IR Spectra of Montelukast sodium, HPMC, EC and mini-tablet formulations... Available from: [Link]
-
ResearchGate. Product ion mass spectrum of montelukast. Available from: [Link]
-
PubMed. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Available from: [Link]
-
PubChem - NIH. Montelukast, (S)-. Available from: [Link]
-
ResearchGate. IR spectra of a) Pure drug Montelukast sodium b) Ethyl cellulose c)... Available from: [Link]
-
PubMed. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Available from: [Link]
-
ResearchGate. ft-ir spectra of a) montelukast sodium , b) hpmc e 50 lv, c)... Available from: [Link]
-
Shimadzu. Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Available from: [Link]
-
PubChem - NIH. Montelukast. Available from: [Link]
-
RSC Publishing. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Available from: [Link]
- Google Patents. WO2006008751A2 - Process for the preparation of montelukast and its salts.
-
Asian Journal of Research in Chemistry. Validated UV Spectroscopic Method for Estimation of Montelukast sodium from Bulk and Tablet Formulations. Available from: [Link]
-
EPO. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. Available from: [Link]
-
ResearchGate. validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations. Available from: [Link]
- Books Gateway. Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective.
-
International Journal of Pharmaceutical Research and Applications. Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. Available from: [Link]
-
GLP Pharma Standards. Montelukast EP Impurity B. Available from: [Link]
-
World Journal of Pharmaceutical Research. Development and Validation of UV Spectroscopic Method for the Simultaneous Estimation of Bilastine and Montelukast in Combined D. Available from: [Link]
-
International Journal for Research Trends and Innovation. New UV Spectrophotometric method development and validation for the estimation of Ambroxol and Levocetirizine in pharmaceutical. Available from: [Link]
-
GLP Pharma Standards. Montelukast Acid Methyl Ester | CAS No- 855473-51-7. Available from: [Link]
-
Pharmaffiliates. Montelukast-impurities. Available from: [Link]
-
Allmpus. Montelukast Methyl Ether. Available from: [Link]
-
Alentris Research Pvt. Ltd. Montelukast Acid Methyl Ester. Available from: [Link]
-
SynZeal. Montelukast Impurities. Available from: [Link]
-
USP-NF. Montelukast Sodium. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijrti.org [ijrti.org]
Assessment of Montelukast Methyl Ester as a Biomarker of Drug Degradation: A Comparative Guide
This guide provides an in-depth technical assessment of montelukast methyl ester as a process impurity and potential degradation biomarker for montelukast. It is designed for researchers, analytical scientists, and formulation development professionals, offering a comparative analysis of analytical methodologies and actionable experimental protocols grounded in scientific literature.
Introduction: The Imperative for Stability-Indicating Methods
Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1] The stability of the active pharmaceutical ingredient (API) is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[2] Montelukast, a complex molecule with a carboxylic acid moiety, is susceptible to degradation under various stress conditions, including acidic, oxidative, and photolytic environments.[3][4]
One specific impurity of interest is montelukast methyl ester (also known as Montelukast USP Related Compound A).[5][6] This compound is not only a known process-related impurity from the synthesis of montelukast, where the methyl ester is a key intermediate, but it can also form as a degradant if the drug substance or product is exposed to methanol under acidic conditions.[7][8] Therefore, the presence and quantity of montelukast methyl ester can serve as a critical biomarker, indicating potential issues in the manufacturing process (e.g., inadequate hydrolysis or purification) or instability in the final formulation (e.g., degradation due to excipient interaction or residual solvents).
This guide will dissect the formation of montelukast methyl ester, compare the analytical techniques required for its accurate quantification, and provide validated, step-by-step protocols for its assessment.
The Chemistry of Formation: From Intermediate to Degradant
The conversion of montelukast to its methyl ester is a classic Fischer esterification reaction. The carboxylic acid group on montelukast nucleophilically attacks a protonated methanol molecule. While this reaction is a key step in some reported synthetic routes (where the ester is later hydrolyzed to the active acid), its unintended formation post-synthesis is a sign of degradation.[9][10]
This degradation pathway is particularly relevant when:
-
Methanol is used as a solvent during manufacturing and is not adequately removed.
-
The drug product is exposed to acidic conditions in the presence of methanol or other simple alcohols.
Below are the chemical structures of montelukast and its methyl ester, followed by a diagram illustrating the transformation.
Chemical Structures:
-
Montelukast: C₃₅H₃₆ClNO₃S
-
Montelukast Methyl Ester: C₃₆H₃₈ClNO₃S[11]
Caption: Esterification of Montelukast to Montelukast Methyl Ester.
Forced Degradation: Probing for Weaknesses
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as mandated by ICH guidelines.[1][3] Montelukast has been shown to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress.[12][13]
Notably, significant degradation is observed under acidic conditions, which can specifically promote the formation of the methyl ester if methanol is present.[9][14] Studies have shown that montelukast degrades rapidly in acidic solutions, while it remains highly stable in alkaline solutions.[4]
Table 1: Summary of Montelukast Forced Degradation Outcomes
| Stress Condition | Reagents/Conditions | Observed Degradation | Relevance to Methyl Ester Formation |
| Acid Hydrolysis | 0.1 M HCl, Heat (e.g., 80°C) | Significant Degradation | High. Promotes esterification if methanol is present as a co-solvent.[12][14] |
| Base Hydrolysis | 0.1 M NaOH, Heat | Highly Stable to Moderate Degradation | Low. Saponification (hydrolysis) of the ester would be favored over its formation.[4] |
| Oxidation | 3-30% H₂O₂ | Significant Degradation (Forms S-oxide) | Low. Oxidizes the sulfide moiety, a different degradation pathway.[4][15] |
| Thermal | Dry Heat (e.g., 60-80°C) | Moderate Degradation | Low to Moderate. Can accelerate acid-catalyzed esterification if reactants are present.[12] |
| Photolytic | UV/Visible Light | Significant Degradation (Forms cis-isomer) | Low. Primarily causes geometric isomerization, not esterification.[4] |
This data underscores that the most critical condition for investigating montelukast methyl ester as a degradant is acid hydrolysis, particularly when conducted in a medium containing methanol.
Comparative Analysis of Analytical Methodologies
A robust, stability-indicating method must be able to separate and accurately quantify montelukast from its impurities, including the structurally similar methyl ester.[16][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[18]
Table 2: Comparison of Analytical Columns and Detectors for Montelukast Impurity Profiling
| Technique | Principle | Selectivity for Montelukast vs. Methyl Ester | Sensitivity | Typical Run Time | Key Advantages & Considerations |
| RP-HPLC with UV/PDA | Separation based on hydrophobicity using a C18 or Phenyl column. | Good to Excellent. The ester is slightly more hydrophobic than the acid, allowing for chromatographic separation. Phenyl columns can offer alternative selectivity.[16] | High. Suitable for quantifying impurities at levels required by ICH (<0.1%). | 5-15 min | Workhorse Method. Cost-effective, robust, and widely available. Method development is crucial to ensure resolution from all other impurities.[14] |
| UPLC with UV/PDA | Uses sub-2 µm particle columns for higher efficiency and speed. | Excellent. Superior peak resolution and efficiency compared to HPLC, allowing for better separation of closely eluting impurities. | Very High. Increased sensitivity due to sharper peaks. | 2-8 min | High Throughput. Faster analysis times are ideal for routine QC. Requires specialized high-pressure equipment. |
| LC-MS (Single Quad) | HPLC coupled to a mass spectrometer for mass confirmation. | Excellent. Provides definitive identification based on molecular weight (Montelukast: m/z 586.2; Methyl Ester: m/z 600.2).[6][18] | Exceptional. Ideal for detecting and identifying trace-level impurities. | 5-15 min | Confirmatory Analysis. Essential for impurity identification during development and investigation. Can confirm if a peak is the methyl ester or another impurity.[18] |
For routine quality control, a validated RP-HPLC or UPLC method with UV detection is the industry standard due to its balance of performance, cost, and reliability. LC-MS serves as an indispensable tool for initial method development, peak identification, and troubleshooting.
Prescriptive Protocols for Laboratory Application
The following protocols are designed to be self-validating, incorporating system suitability checks to ensure trustworthy and reproducible results.
Protocol 1: Forced Degradation for Biomarker Generation
This protocol describes a method to intentionally generate montelukast methyl ester for use as an analytical standard or to challenge the selectivity of an analytical method.
Objective: To induce the formation of montelukast methyl ester via acid-catalyzed esterification.
Materials:
-
Montelukast Sodium API
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Volumetric flasks, pipettes, heating block/water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve ~25 mg of Montelukast Sodium in 25 mL of methanol to obtain a 1 mg/mL solution.
-
Acid Stress: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl.
-
Heating: Place the flask in a heating block or water bath set to 60°C for 4 hours. This accelerates the esterification.
-
Neutralization: Cool the solution to room temperature. Carefully add 1 mL of 1.0 M NaOH to neutralize the acid. Caution: Exothermic reaction.
-
Dilution: Dilute the solution to the 10 mL mark with methanol.
-
Analysis: Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system. Analyze against an unstressed (control) sample.
Protocol 2: Validated Stability-Indicating RP-HPLC Method
This method is optimized for the separation of montelukast from its methyl ester and other potential degradants.
Instrumentation & Columns:
-
HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: 50% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
System Suitability Criteria:
-
Resolution: The resolution between the montelukast peak and the montelukast methyl ester peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the montelukast peak should be ≤ 1.5.
-
Theoretical Plates: The number of theoretical plates for the montelukast peak should be ≥ 3000.
-
Precision: The %RSD for six replicate injections of the standard solution should be ≤ 2.0%.
Caption: Workflow for the HPLC analysis of Montelukast and its impurities.
Conclusion: A Specific Biomarker Under Specific Conditions
Montelukast methyl ester is a highly specific and valuable biomarker for product quality and stability, but its utility is context-dependent.
-
As a Process Impurity: Its presence above established thresholds in the final API indicates incomplete hydrolysis or inefficient purification during synthesis.[8]
-
As a Degradation Biomarker: It serves as a definitive indicator of degradation specifically caused by an acid-catalyzed reaction with methanol. It is not a general marker for all types of degradation (e.g., oxidation or photolysis).
Therefore, monitoring for montelukast methyl ester is crucial for manufacturers to control residual solvents and ensure the stability of their formulations, particularly those containing acidic excipients. The validated RP-HPLC method provided in this guide offers a robust and reliable framework for achieving this critical quality control objective.
References
-
Patil, H. R., & Patil, P. N. (2019). Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. International Journal of Trend in Scientific Research and Development, 4(1), 1039-1046.
-
Asian Journal of Pharmaceutical Analysis. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1).
-
ResearchGate. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate.
-
ResearchGate. (n.d.). Stability indicating assay method for Montelukast sodium in pharmaceutical formulations by RP-HPLC. ResearchGate.
-
Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299.
-
SciSpace. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. SciSpace.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Validated Stability-Indicating Isocratic RP. JOCPR.
-
New Drug Approvals. (2014). DRUG SPOTLIGHT…MONTELUKAST. New Drug Approvals.
-
Google Patents. (n.d.). WO2009111998A2 - Specific impurities of montelukast. Google Patents.
-
Allmpus. (n.d.). Montelukast EP Impurity C | Montelukast USP Related Compound A. Allmpus.
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-119.
-
Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu.
-
International Journal of Pharmaceutical and Allied Researches. (n.d.). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. ijpar.com.
-
(2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Organic Chemistry: An Indian Journal, 7(4).
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. EPO.
-
All About Drugs. (2013). Montelukast Sodium. All About Drugs.
-
Alsante, K. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 457-465.
-
International Journal of Pharmaceutical Investigation. (2020). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid. International Journal of Pharmaceutical Investigation, 10(1), 76-83.
-
SynZeal. (n.d.). Montelukast Impurities. SynZeal.
-
Google Patents. (n.d.). CN101490005B - Process for the purification of Montelukast. Google Patents.
-
SynThink Research Chemicals. (n.d.). Montelukast (3S)-Hydroxy Methyl Ester Impurity. SynThink Research Chemicals.
-
ResearchGate. (n.d.). Summary of forced degradation studies. ResearchGate.
-
Google Patents. (n.d.). US20110034692A1 - Specific impurities of montelukast. Google Patents.
-
Allmpus. (n.d.). Montelukast EP Impurity A | Montelukast S-Isomer. Allmpus.
-
Pharmaffiliates. (n.d.). Montelukast-impurities. Pharmaffiliates.
-
Acanthus Research. (n.d.). Montelukast Methyl Ester. Acanthus Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. Montelukast Impurities | SynZeal [synzeal.com]
- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 8. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Montelukast Sodium – All About Drugs [allfordrugs.com]
- 11. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 12. jpsbr.org [jpsbr.org]
- 13. jpionline.org [jpionline.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. shimadzu.com [shimadzu.com]
A Comparative Guide to the Quantification of Montelukast Methyl Ester Impurity in Bulk Drug Substance
Introduction: The Criticality of Impurity Profiling in Montelukast Sodium
Montelukast Sodium is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis. In the synthesis of this active pharmaceutical ingredient (API), a number of process-related impurities and degradation products can emerge. Among these, the Montelukast Methyl Ester impurity (1-[[[1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid, Methyl Ester) is of significant interest due to its potential to form during the manufacturing process.[1][2][3]
Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate stringent control over impurities in drug substances.[4][5][6] The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identification, and qualification of impurities, making their accurate quantification a non-negotiable aspect of quality control.[6][7] This guide provides an in-depth comparison of two robust analytical methodologies for the quantification of the Montelukast Methyl Ester impurity: a traditional High-Performance Liquid Chromatography (HPLC) method and a more contemporary Ultra-High-Performance Liquid Chromatography (UHPLC) approach. The experimental data presented herein is representative of typical results obtained during method validation, underscoring the performance of each technique.
Methodology Comparison: HPLC vs. UHPLC for Montelukast Methyl Ester Analysis
The choice of analytical technique for impurity quantification is a balance of resolution, sensitivity, speed, and existing laboratory infrastructure. Here, we compare a validated reversed-phase HPLC method with a state-of-the-art UHPLC method, both designed to be stability-indicating.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method represents a reliable and widely adopted approach for routine quality control. The causality behind the selection of a C18 column lies in its proven selectivity for the non-polar regions of montelukast and its impurities, while the gradient elution is necessary to resolve compounds with differing polarities within a reasonable timeframe.
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
The UHPLC method leverages sub-2 µm particle columns to achieve significantly higher efficiency and resolution, allowing for faster analysis times without compromising separation quality. This is particularly advantageous for high-throughput screening of batches.
Comparative Overview of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC | Method 2: UHPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-10 min, 40-90% B; 10-15 min, 90% B | 0-3 min, 40-95% B; 3-4 min, 95% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 285 nm | 285 nm |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 20 minutes | 5 minutes |
Experimental Data and Performance Comparison
Method validation was performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of each method for the quantification of Montelukast Methyl Ester impurity.[8][9] The following tables summarize the comparative performance data.
Table 1: System Suitability Test (SST) Results
| Parameter | Method 1: RP-HPLC | Method 2: UHPLC | Acceptance Criteria |
| Tailing Factor (Montelukast) | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates (Montelukast) | > 5000 | > 15000 | > 2000 |
| Resolution (Montelukast & Methyl Ester) | 2.8 | 3.5 | ≥ 2.0 |
| %RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 2.0% |
Insight: Both methods meet the system suitability criteria, with the UHPLC method demonstrating superior efficiency (higher theoretical plates) and resolution in a shorter run time.
Table 2: Validation Summary for Montelukast Methyl Ester Impurity
| Validation Parameter | Method 1: RP-HPLC | Method 2: UHPLC | ICH Q2(R2) Guideline |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (% of specification) | 50 - 150% | 50 - 150% | As per application |
| LOD (% with respect to 1 mg/mL API) | 0.015% | 0.005% | Reportable |
| LOQ (% with respect to 1 mg/mL API) | 0.05% | 0.015% | Reportable |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability (n=6) | 1.5% | 0.9% | Reportable |
| - Intermediate Precision | 1.8% | 1.2% | Reportable |
Insight: The UHPLC method exhibits a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ), indicating higher sensitivity.[10][11] This is critical for detecting and quantifying trace-level impurities, aligning with the principle of controlling impurities to the lowest reasonably achievable levels.
Experimental Workflows and Protocols
To ensure reproducibility, detailed experimental protocols are provided below. The trustworthiness of these protocols is established through the inclusion of system suitability checks and the use of certified reference standards.[12]
Workflow for Impurity Quantification
Caption: General workflow for the quantification of Montelukast Methyl Ester impurity.
Detailed Protocol: Method 1 (RP-HPLC)
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Montelukast Methyl Ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Acetonitrile:Water 50:50). This is the standard stock solution.
-
Prepare a working standard at the specification limit (e.g., 0.15%) by diluting the stock solution appropriately.
-
-
Sample Solution Preparation:
-
Accurately weigh about 100 mg of Montelukast bulk drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Chromatographic Procedure:
-
Set up the HPLC system with the conditions specified in the comparative table.
-
Inject the diluent as a blank.
-
Perform six replicate injections of the working standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the percentage of Montelukast Methyl Ester impurity in the sample using the following formula:
% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
-
Detailed Protocol: Method 2 (UHPLC)
-
Preparation of Mobile Phase:
-
As per Method 1.
-
-
Standard Solution Preparation:
-
As per Method 1.
-
-
Sample Solution Preparation:
-
As per Method 1.
-
-
Chromatographic Procedure:
-
Set up the UHPLC system with the conditions specified in the comparative table.
-
Follow the injection sequence as described in Method 1.
-
-
Calculation:
-
Use the same formula as in Method 1.
-
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
Both the traditional RP-HPLC and the modern UHPLC methods are capable of accurately and reliably quantifying the Montelukast Methyl Ester impurity in bulk drug substance. The choice between the two is contingent on the specific needs of the laboratory.
-
The RP-HPLC method is robust, reliable, and suitable for standard quality control laboratories where high throughput is not a primary concern. Its longer run time is offset by its widespread availability and lower operating pressures.
-
The UHPLC method offers significant advantages in terms of speed, sensitivity, and resolution. For laboratories focused on high-throughput analysis, rapid method development, and detecting trace-level impurities, UHPLC is the superior choice. The reduction in solvent consumption also aligns with green chemistry principles.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's requirements, taking into account sample throughput, sensitivity needs, and available instrumentation. Both methods, when properly validated, provide the necessary assurance of Montelukast drug substance quality, in line with global regulatory expectations.[13][14]
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Highlights from FDA's Analytical Test Method Valid
- FDA Guidance: Analytical Procedures and Methods Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace.
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.).
- (PDF) A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2025).
- Montelukast EP Impurity G | Montelukast USP Rel
- Montelukast Methyl Ester. (n.d.). Acanthus Research.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. allmpus.com [allmpus.com]
- 3. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. validationcenter.com [validationcenter.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Montelukast Methyl Ester in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is not merely a matter of compliance but a cornerstone of scientific integrity and corporate responsibility. This guide provides a detailed, step-by-step methodology for the proper disposal of Montelukast methyl ester, a critical impurity and research compound related to the leukotriene receptor antagonist, Montelukast. Our objective is to furnish your team with the essential, immediate safety and logistical information required for handling this specific chemical, thereby fostering a culture of safety and environmental stewardship in your laboratory.
Montelukast methyl ester (CAS No. 855473-51-7) is primarily used in research and as a reference standard in pharmaceutical analysis.[1][][3][4] While the specific toxicology of the methyl ester is not as extensively documented as the parent drug, Montelukast sodium, it is prudent to handle it with the same level of care as any novel chemical entity. The Safety Data Sheet (SDS) for Montelukast methyl ester indicates that it is not classified as hazardous under the OSHA Hazard Communication Standard (2012); however, it also notes that the ecotoxicity may cause long-lasting harmful effects to aquatic life.[5] Furthermore, studies on Montelukast show it is susceptible to degradation under various conditions, including light, heat, and changes in pH, which can lead to the formation of multiple degradation products.[6][7][8][9]
Given these properties, a cautious and systematic approach to disposal is paramount.
Part 1: Pre-Disposal Considerations & Waste Minimization
Effective waste management begins before the first vial is opened. By minimizing waste generation at the source, laboratories can significantly reduce both environmental impact and disposal costs.
Key Principles of Waste Minimization:
-
Source Reduction: Order only the quantity of Montelukast methyl ester required for your immediate research needs.[10]
-
Inventory Management: Maintain a meticulous inventory of all chemicals, including Montelukast methyl ester, to prevent over-ordering and the expiration of stock.[10][11]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[10]
-
Substitution: While not always possible, consider if less hazardous alternatives could be used in preliminary or non-critical experiments.[10]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe disposal of Montelukast methyl ester from a laboratory setting. This workflow is designed to comply with general principles outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and best practices for laboratory safety.[10][12][13]
Step 1: Hazard Assessment & Personal Protective Equipment (PPE)
Before handling any waste, consult the Safety Data Sheet (SDS) for Montelukast methyl ester.[12] Although not classified as hazardous for transport, proper PPE is mandatory to prevent accidental exposure.
-
Required PPE:
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11][12][13] Do not mix Montelukast methyl ester waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Contaminated Materials: Gloves, weigh boats, pipette tips, and contaminated lab paper should be collected in a designated, lined solid waste container.
-
Unused or Expired Product: The original solid compound should be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solutions: Solutions of Montelukast methyl ester (e.g., in solvents like DMSO, methanol, or chloroform) must be collected in a designated liquid waste container.[]
-
Segregation by Solvent: It is best practice to segregate halogenated and non-halogenated solvent waste.[12]
-
-
Sharps Waste:
-
Needles, syringes, or contaminated broken glass must be placed in a designated sharps container for incineration.[12]
-
Step 3: Waste Container Selection and Labeling
The integrity of your waste containment is crucial for safety and compliance.
-
Container Specifications:
-
Labeling Requirements:
-
All waste containers must be clearly labeled as "Hazardous Waste" (or as required by local regulations).
-
The label must include:
-
The full chemical name: "Montelukast methyl ester".
-
The approximate concentration and volume.
-
The date waste was first added to the container.
-
The associated hazards (e.g., "Ecotoxic").
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are a regulatory requirement for hazardous waste.
-
SAA Location: The SAA must be at or near the point of waste generation.[10][13]
-
Storage Conditions:
-
Store waste containers in a well-ventilated, cool, and dry location, away from direct sunlight and heat, as Montelukast is known to be light-sensitive.[5][8]
-
Keep containers securely closed except when adding waste.[10][13]
-
Store in secondary containment (such as a spill tray) to mitigate leaks.[11]
-
Segregate incompatible waste types within the SAA. For example, keep acidic waste away from basic waste.[13]
-
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste "from cradle to grave."[10] The final disposal must be handled by a licensed hazardous waste management company.
-
Contact your EHS Department: Your institution's Environmental Health & Safety office is the primary point of contact for arranging waste pick-up.[10]
-
Prohibition on Drain Disposal: Under no circumstances should Montelukast methyl ester or its solutions be poured down the drain.[15][16] The EPA has strict regulations prohibiting the sewering of pharmaceutical waste to protect waterways.[15][16][17]
-
Prohibition on Trash Disposal: Do not dispose of the chemical or its contaminated materials in the regular trash.[18]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Montelukast methyl ester waste.
Caption: Decision workflow for Montelukast methyl ester disposal.
Summary of Critical Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Non-hazardous (OSHA), but handle as hazardous chemical waste. | Prudent practice for research chemicals; potential for ecotoxicity.[5] |
| PPE | Safety glasses, gloves, lab coat. Use fume hood for dust/aerosols. | Standard laboratory practice to prevent exposure.[5][12] |
| Solid Waste | Designated, labeled solid chemical waste container. | Prevents contamination and ensures proper final disposal.[11][12] |
| Liquid Waste | Designated, labeled liquid chemical waste container. | Prevents release to the environment; EPA prohibits drain disposal.[15][16] |
| Storage | Closed containers in a secondary-contained SAA. | Prevents spills and meets regulatory requirements.[10][13] |
| Final Disposal | Via licensed hazardous waste vendor (coordinated by EHS). | Ensures compliance with local, state, and federal regulations.[10][17] |
By integrating these procedures into your laboratory's standard operating protocols, you build a self-validating system of safety and compliance. This not only protects your personnel and the environment but also reinforces the foundation of trust and expertise that is essential in the scientific community.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions... Journal of Pharmaceutical and Biomedical Analysis.
-
In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate.
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis.
-
Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water. PubMed.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
-
Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate.
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
-
Management of Hazardous Waste Pharmaceuticals. US EPA.
-
SAFETY DATA SHEET - Montelukast Methyl Ester. Santa Cruz Biotechnology.
-
Montelukast Tablet Formulation Safety Data Sheet. Organon.
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.
-
Montelukast Acid Methyl Ester | CAS No- 855473-51-7. GLP Pharma Standards.
-
CAS 855473-51-7 Montelukast Methyl Ester. BOC Sciences.
-
Montelukast Methyl Ester. Acanthus Research.
-
Montelukast Impurities. SynZeal.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 3. Montelukast Methyl Ester - Acanthus Research [acanthusresearch.com]
- 4. Montelukast Impurities | SynZeal [synzeal.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. organon.com [organon.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. waste360.com [waste360.com]
- 17. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 18. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
